Dibemethine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N-methyl-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-16(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZDCUGWXKHESN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046238 | |
| Record name | N,N-Dibenzylmethylamine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102-05-6 | |
| Record name | N-Methyl-N-(phenylmethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dibemethine [INN:DCF] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102056 | |
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| Record name | Dibemethine | |
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| Record name | Benzenemethanamine, N-methyl-N-(phenylmethyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dibenzylmethylamine | |
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| Record name | Dibemethine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.729 | |
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| Record name | DIBEMETHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67VKG5DY8W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Dibemethine CAS 102-05-6 physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of Dibemethine (CAS 102-05-6)
Abstract
This compound (CAS 102-05-6), chemically known as N-methyl-N-(phenylmethyl)benzenemethanamine or N,N-Dibenzylmethylamine, is a tertiary amine with applications as a chemical intermediate in organic synthesis.[1] Notably, it has been investigated for its biological activity, particularly its effectiveness against chloroquinone-resistant strains of Plasmodium falciparum.[1][2][3] A thorough understanding of its physicochemical properties is paramount for its synthesis, handling, formulation, and analytical characterization. This guide provides a comprehensive overview of the core physicochemical data, analytical methodologies, and stability considerations for this compound, tailored for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Core Properties
This compound is an achiral tertiary amine featuring a central nitrogen atom bonded to a methyl group and two benzyl groups.[4] Its structural characteristics impart a significant nonpolar nature, which dictates many of its physical properties.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 102-05-6 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₅H₁₇N | [1][4][5][6][7] |
| Molecular Weight | 211.30 g/mol | [1][2][5][7] |
| Melting Point | 50 °C | [1][2][6] |
| Boiling Point | 288.7 - 305 °C (at ~760 mmHg) | [1][2][5][6] |
| Density | 0.996 g/cm³ (at 22 °C) | [1][2][6] |
| pKa (Predicted) | 7.85 ± 0.50 | [1][2][6] |
| LogP (oct/wat) | 3.3 - 3.85 | [1][5] |
| Vapor Pressure | 0.0 ± 0.6 mmHg (at 25 °C) | [5] |
| Refractive Index | 1.578 | [5] |
The high LogP value indicates that this compound is lipophilic, suggesting poor solubility in water but good solubility in nonpolar organic solvents such as toluene, diethyl ether, and various hydrocarbons.[1][5] Its predicted pKa of ~7.85 suggests it will be protonated and more water-soluble under acidic conditions (pH < 7).[1][2][6]
Analytical Characterization Workflow
Accurate characterization of this compound requires a multi-faceted analytical approach to confirm identity, purity, and quantity. The primary techniques employed are chromatographic separation coupled with spectroscopic detection.
Chromatographic Methods
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods for the analysis of this compound.[8][9] GC-MS is particularly suitable given the compound's volatility and thermal stability, while LC-MS is advantageous for analyzing potential non-volatile degradation products.
Exemplary GC-MS Protocol for Purity Assessment:
-
Standard and Sample Preparation:
-
Causality: A stock solution of a reference standard is prepared in a solvent like methanol or ethyl acetate, where this compound is highly soluble. An internal standard (e.g., a structurally similar compound with a distinct retention time, like triphenylamine) is added to both calibration standards and unknown samples to correct for injection volume variability and ensure accuracy.
-
Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the analyte.
-
Prepare the unknown sample by accurately weighing and dissolving it in the same solvent to a concentration within the calibration range.
-
-
Instrumentation and Conditions:
-
GC System: Agilent 8890 or equivalent.
-
Column: A nonpolar column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is chosen because its stationary phase chemistry is well-suited for separating aromatic, nonpolar compounds like this compound from potential impurities.
-
Injector: Split/splitless injector at 250 °C. A high temperature ensures rapid volatilization without thermal degradation.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This temperature ramp provides the necessary resolution to separate early-eluting solvents and potential byproducts from the main analyte peak.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometer Conditions:
-
Detector: Quadrupole Mass Spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard, robust ionization technique that produces reproducible fragmentation patterns, creating a molecular fingerprint for identification.
-
Scan Range: 40-400 m/z. This range is selected to capture the molecular ion (m/z 211.3) and key fragment ions for structural confirmation.
-
-
System Validation and Analysis:
-
Trustworthiness: Before running the sequence, a solvent blank is injected to ensure no system contamination. A system suitability test (SST) is performed by injecting a mid-level standard multiple times to verify system precision (RSD < 2%), peak shape, and resolution.
-
The calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against concentration. A correlation coefficient (r²) > 0.995 is required for a valid calibration.
-
The unknown sample is then analyzed, and its concentration is calculated from the regression equation.
-
Spectroscopic Identification
While chromatography provides separation and quantification, spectroscopy provides definitive structural confirmation.[10][11][12]
-
Mass Spectrometry (MS): In EI mode, this compound would be expected to show a molecular ion peak (M⁺) at m/z ≈ 211. A prominent fragment ion would likely be observed at m/z 91, corresponding to the stable tropylium cation (C₇H₇⁺) from the cleavage of a benzyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from the aromatic rings (typically >3000 cm⁻¹) and the aliphatic methyl and methylene groups (<3000 cm⁻¹). Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show a singlet for the N-CH₃ protons, a singlet for the N-CH₂ protons of the benzyl groups, and multiplets in the aromatic region (7-8 ppm) for the phenyl ring protons.
-
¹³C NMR: Would reveal distinct signals for the methyl carbon, the methylene carbons, and the different carbons of the benzyl aromatic rings.
-
Chemical Stability and Storage
The stability of a chemical compound is critical for ensuring its integrity during storage and use.[13][14] this compound, as a tertiary amine, is susceptible to specific degradation pathways.
-
Oxidation: The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, particularly by atmospheric oxygen or other oxidizing agents, which can lead to the formation of this compound N-oxide.
-
Photostability: Compounds with aromatic rings can be sensitive to UV light, which may induce photolytic degradation.[15]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[14][16]
-
pH: While generally stable, extreme pH conditions could potentially catalyze hydrolysis or other rearrangement reactions, although this is less common for tertiary amines compared to esters or amides.[17]
Recommended Storage Conditions: Based on its chemical nature and supplier recommendations, this compound should be stored in a well-sealed container to protect it from air and moisture.[2][6] It should be kept in a cool, dry, and dark place at room temperature to minimize thermal and photolytic degradation.[2][6]
Pharmacological Context
This compound has demonstrated noteworthy biological activity as an antimalarial agent.[1] Research indicates that it is active against strains of Plasmodium falciparum that are resistant to chloroquine.[2][3] Its mechanism is reported to involve the inhibition of chloroquine transport via the P. falciparum chloroquine-resistance transporter (PfCRT), highlighting its potential as a lead compound in the development of new antimalarial therapies.[2][3]
Conclusion
This compound is a lipophilic tertiary amine with well-defined physicochemical properties. Its melting point of 50 °C and boiling point above 288 °C, combined with its poor aqueous solubility, are key parameters for its purification and handling.[1][2][5][6] The characterization of this compound is reliably achieved using modern analytical techniques, particularly GC-MS and LC-MS, which provide robust methods for purity assessment and identification.[8][9] Proper storage in a sealed container at room temperature, protected from light and air, is essential to maintain its chemical integrity.[2][6] The combination of its synthetic utility and interesting pharmacological profile makes a comprehensive understanding of these properties vital for ongoing research and development.
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An In-depth Technical Guide to the Mechanism of Action of Dibemethine
A Senior Application Scientist's Synthesis of its Core Antimalarial Function
Introduction: The Challenge of Chloroquine Resistance and the Emergence of Chemosensitizers
The efficacy of chloroquine, once a cornerstone of antimalarial therapy, has been severely undermined by the global spread of resistance in Plasmodium falciparum, the deadliest species of human malaria parasite. This resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene[1][2][3]. These mutations enable the PfCRT protein, located on the membrane of the parasite's digestive vacuole, to actively efflux chloroquine from its site of action, thereby preventing its accumulation to toxic levels[2][4]. In this context, the development of chemosensitizing agents, which can reverse chloroquine resistance, has become a critical area of research. Dibemethine has emerged as a significant compound in this field, demonstrating a clear mechanism of action centered on the inhibition of PfCRT[5][6]. This guide provides a detailed technical overview of the molecular mechanisms underpinning the action of this compound.
Core Mechanism of Action: Inhibition of the P. falciparum Chloroquine Resistance Transporter (PfCRT)
The primary and most well-characterized mechanism of action of this compound is its ability to inhibit the function of the mutated PfCRT protein in chloroquine-resistant P. falciparum strains[5][6][7]. The digestive vacuole of the malaria parasite is an acidic organelle where the parasite degrades host hemoglobin. Chloroquine, a weak base, becomes protonated and trapped within this acidic compartment, where it interferes with the detoxification of heme, a byproduct of hemoglobin digestion, leading to parasite death. In resistant strains, mutated PfCRT transports the protonated chloroquine out of the digestive vacuole, reducing its concentration and allowing the parasite to survive[2][4].
This compound and its derivatives act as potent inhibitors of this transport process. By binding to and blocking the PfCRT transporter, this compound effectively restores the intracellular concentration of chloroquine, re-sensitizing the resistant parasites to the drug[5][6]. This chemosensitizing activity has been demonstrated to be comparable to that of verapamil, a well-known resistance-reversing agent[5].
Signaling and Transport Pathway
The interaction of this compound with PfCRT is a direct molecular blockade. The following diagram illustrates the pathway of chloroquine action and resistance, and the point of intervention for this compound.
Caption: Chloroquine resistance pathway and this compound's point of inhibition.
Structure-Activity Relationship and Dual-Functionality
Research into derivatives of this compound has provided insights into its structure-activity relationship. Studies have shown that modifications to the dibenzylmethylamine structure can influence its chemosensitizing activity[5]. Interestingly, some quinoline antimalarials incorporating a this compound side chain have demonstrated a dual mechanism of action. These compounds are not only capable of inhibiting PfCRT but also retain the ability to inhibit hemozoin formation, the primary mechanism of chloroquine itself[6][7]. This dual functionality makes such compounds particularly promising as they can act against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum[6].
Experimental Protocols for Elucidating the Mechanism of Action
The characterization of this compound's mechanism of action relies on several key experimental methodologies.
In Vitro Chemosensitization Assay
This assay is fundamental to demonstrating the resistance-reversing activity of a compound.
Methodology:
-
Parasite Culture: Chloroquine-resistant strains of P. falciparum (e.g., W2 or K1) are cultured in vitro in human erythrocytes.
-
Drug Treatment: The cultured parasites are exposed to a range of chloroquine concentrations, both in the presence and absence of a fixed, sub-lethal concentration of this compound.
-
Growth Inhibition Measurement: Parasite growth is assessed after a set incubation period (e.g., 48-72 hours) using methods such as [³H]-hypoxanthine incorporation, which measures nucleic acid synthesis, or by staining with a fluorescent dye that binds to parasite DNA.
-
Data Analysis: The 50% inhibitory concentration (IC50) of chloroquine is determined for both conditions. A significant reduction in the IC50 of chloroquine in the presence of this compound indicates chemosensitizing activity.
PfCRT Transport Assay in Xenopus laevis Oocytes
This heterologous expression system allows for the direct study of PfCRT transport activity in a controlled environment.
Methodology:
-
Gene Expression: The gene encoding a mutant version of PfCRT is injected into Xenopus laevis oocytes, leading to the expression of the transporter on the oocyte membrane.
-
Transport Measurement: The oocytes are incubated in a medium containing radiolabeled chloroquine. The uptake or efflux of the radiolabeled substrate is measured over time.
-
Inhibition Studies: To assess the inhibitory effect of this compound, the transport assay is performed in the presence of varying concentrations of the compound.
-
Data Analysis: A reduction in the transport of chloroquine by PfCRT in the presence of this compound provides direct evidence of its inhibitory action on the transporter[5][7].
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The Solubility Profile of Dibemethine: A Comprehensive Technical Guide for Researchers
Byline: Your Name/Department, Google Gemini Life Sciences
Abstract
Dibemethine, a tertiary amine with a dibenzyl substitution pattern, presents unique solubility characteristics that are critical for its application in organic synthesis and pharmaceutical research. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. We delve into the theoretical underpinnings of its solubility based on its physicochemical properties and provide detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively handle and utilize this compound in their laboratory workflows.
Introduction to this compound: Physicochemical Characteristics
This compound, chemically known as N,N-dibenzylmethylamine, is a solid powder at room temperature with a melting point of approximately 50°C. Its molecular structure, featuring two nonpolar benzyl groups and a tertiary amine, renders it a predominantly nonpolar and hydrophobic molecule. This inherent hydrophobicity is a key determinant of its solubility behavior, particularly in organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 102-05-6 | [1][2] |
| Molecular Formula | C15H17N | [1][2] |
| Molecular Weight | 211.30 g/mol | [1][2] |
| Melting Point | ~50 °C | N/A |
| Boiling Point | ~288.7-305 °C | N/A |
| LogP (Octanol-Water) | 3.319 - 3.85 | N/A |
| Appearance | Solid powder | N/A |
The octanol-water partition coefficient (LogP) of this compound, ranging from 3.319 to 3.85, indicates a strong preference for lipophilic environments over aqueous media. This high LogP value is a direct consequence of its molecular structure and serves as a primary indicator of its poor water solubility and favorable solubility in nonpolar organic solvents.
Solubility of this compound in Organic Solvents: A Qualitative and Predictive Overview
While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, we can predict its solubility based on the fundamental principle of "like dissolves like." The nonpolar nature of this compound suggests high solubility in nonpolar solvents and progressively lower solubility as the polarity of the solvent increases.
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Hexane | 0.1 | High | Nonpolar solvent, favorable interactions with benzyl groups. |
| Toluene | 2.4 | High | Aromatic solvent, favorable π-π stacking interactions. |
| Dichloromethane | 3.1 | High | Moderately polar, effective at solvating a wide range of nonpolar to moderately polar compounds. |
| Diethyl Ether | 2.8 | Moderate to High | Nonpolar aprotic solvent. |
| Ethyl Acetate | 4.4 | Moderate | Moderately polar aprotic solvent. |
| Acetone | 5.1 | Moderate to Low | Polar aprotic solvent. |
| Tetrahydrofuran (THF) | 4.0 | Moderate | Cyclic ether with moderate polarity. |
| Acetonitrile | 5.8 | Low | Polar aprotic solvent. |
| Isopropanol | 3.9 | Low | Polar protic solvent, capable of hydrogen bonding. |
| Ethanol | 4.3 | Low | Polar protic solvent, capable of hydrogen bonding. |
| Methanol | 5.1 | Low | Highly polar protic solvent. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Moderate to High | Highly polar aprotic solvent, known for its broad solubilizing power.[3] |
| Water | 10.2 | Very Low/Insoluble | Highly polar protic solvent. |
Causality Behind Predicted Solubilities:
The high predicted solubility in solvents like hexane, toluene, and dichloromethane is attributed to favorable van der Waals forces and, in the case of toluene, potential π-π stacking interactions between the solvent and the benzyl rings of this compound. As the polarity of the solvent increases, particularly with protic solvents like alcohols, the energy required to break the solvent-solvent hydrogen bonds to accommodate the nonpolar this compound molecule becomes less favorable, leading to lower solubility. While DMSO is highly polar, it is an exceptionally strong hydrogen bond acceptor and a versatile solvent, often capable of dissolving even nonpolar compounds to a reasonable extent.[3]
Experimental Protocols for Determining this compound Solubility
To obtain precise quantitative solubility data, experimental determination is essential. The two primary methods employed in pharmaceutical and chemical research are kinetic and thermodynamic solubility assays.[4][5]
Kinetic Solubility Assay
This high-throughput method provides a rapid assessment of solubility and is particularly useful in the early stages of research.[4][6] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (typically in DMSO).[6]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10-20 mM) in 100% Dimethyl Sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution with the chosen organic solvent to create a range of concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (typically 1-2 hours) with gentle agitation.
-
Precipitation Assessment: Analyze the wells for the presence of precipitate. This can be done visually or, more accurately, using a nephelometer to measure light scattering or a plate reader to measure absorbance at a wavelength where the precipitate scatters light.[7]
-
Quantification (Optional): For a more quantitative result, the supernatant can be separated from the precipitate by filtration or centrifugation, and the concentration of dissolved this compound can be determined using a suitable analytical method like HPLC-UV.[3]
Caption: Workflow for the Kinetic Solubility Assay.
Thermodynamic (Equilibrium) Solubility Assay
This method, often referred to as the "gold standard," determines the true equilibrium solubility of a compound.[8] It involves equilibrating an excess of the solid compound with the solvent over a longer period to achieve a saturated solution.[9]
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the respective organic solvents. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator. Allow the samples to equilibrate for an extended period (typically 24-72 hours) to ensure that a true equilibrium is reached.
-
Phase Separation: After equilibration, carefully separate the saturated solution (supernatant) from the excess solid. This is typically achieved by centrifugation followed by filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Caption: Workflow for the Thermodynamic (Equilibrium) Solubility Assay.
Theoretical Approaches to Solubility Prediction
For a deeper understanding and to guide solvent selection, computational models can be employed to predict solubility. Quantitative Structure-Property Relationship (QSPR) models are a powerful tool in this regard.[10][11][12][13] These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict its physicochemical properties, including solubility.[12][13]
For this compound, relevant descriptors would include:
-
LogP: As a measure of hydrophobicity.
-
Molecular Weight and Volume: Influencing the energy required to create a cavity in the solvent.
-
Polar Surface Area (PSA): Quantifying the polar regions of the molecule.
-
Hydrogen Bond Donors and Acceptors: Although this compound is only a hydrogen bond acceptor (at the nitrogen atom).
By inputting these descriptors into a pre-existing, validated QSPR model, a theoretical solubility value can be obtained. While these predictions may not be as accurate as experimental data, they are invaluable for high-throughput screening of potential solvents and for gaining insights into the molecular interactions driving solubilization.[10][11]
Safety and Handling Considerations
When working with this compound and organic solvents, adherence to strict safety protocols is paramount. Consult the Safety Data Sheet (SDS) for this compound and for each solvent before commencing any experimental work.[14][15][16][17][18][19][20]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile organic solvents.
-
Ignition Sources: Keep away from open flames, hot surfaces, and other potential ignition sources, as many organic solvents are flammable.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The solubility of this compound in organic solvents is governed by its nonpolar, hydrophobic nature. It is predicted to be highly soluble in nonpolar solvents and poorly soluble in polar, particularly protic, solvents. This guide has provided a theoretical framework for understanding these solubility characteristics, along with detailed, practical protocols for their experimental determination. By leveraging both predictive approaches and rigorous experimental validation, researchers can confidently and effectively utilize this compound in their scientific endeavors. The provided methodologies for kinetic and thermodynamic solubility assays offer robust frameworks for generating the precise data needed for applications ranging from reaction optimization to formulation development.
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A Predictive Spectroscopic Guide to Dibemethine for Advanced Drug Development
Introduction: The Analytical Imperative for Dibemethine
This compound (N-benzyl-N-methyl-1-phenylethenamine), a tertiary amine with CAS Number 102-05-6, holds significance as a versatile chemical intermediate.[1][2] Its molecular formula is C₁₅H₁₇N, corresponding to a molecular weight of approximately 211.30 g/mol .[3][4] Notably, this compound has demonstrated activity against chloroquine-resistant strains of Plasmodium falciparum, highlighting its potential relevance in antimalarial drug research.[1][5] The precise and unambiguous structural confirmation of such molecules is paramount in drug development to ensure purity, stability, and predictable pharmacological activity. This guide provides an in-depth, predictive analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—essential for the rigorous characterization of this compound. While experimental spectra are invaluable, a predictive approach grounded in first principles of spectroscopy offers a powerful framework for researchers to anticipate, interpret, and validate their findings.
Molecular Structure and Spectroscopic Workflow
A robust analytical workflow is critical for comprehensive structural elucidation. The process typically begins with Mass Spectrometry to determine the molecular weight and elemental composition, followed by Infrared Spectroscopy to identify key functional groups, and culminates with NMR Spectroscopy for a detailed map of the carbon-hydrogen framework.
Caption: A typical workflow for the spectroscopic elucidation of an organic molecule like this compound.
Mass Spectrometry (MS): Unveiling the Molecular Ion and Fragmentation
Mass spectrometry is the initial and indispensable technique for determining the molecular weight of a compound. For this compound (C₁₅H₁₇N), the molecular ion peak (M⁺) is expected at an odd integer value, a characteristic feature for molecules containing an odd number of nitrogen atoms, as dictated by the Nitrogen Rule.[6][7]
Predicted Mass Spectrum Data for this compound
| Feature | Predicted Value | Rationale |
| Molecular Formula | C₁₅H₁₇N | Based on known structure.[4] |
| Exact Mass | 211.1361 u | Calculated for C₁₅H₁₇N. |
| Nominal Mass | 211 u | Integer mass of the most abundant isotopes. |
| Molecular Ion (M⁺) | m/z 211 | Corresponds to the intact molecule radical cation. |
| Base Peak | m/z 91 | Predicted to be the highly stable tropylium cation. |
Fragmentation Pathway: The Signature of Alpha Cleavage
The most characteristic fragmentation pathway for tertiary amines like this compound is alpha cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[8][9] This process is driven by the formation of a resonance-stabilized iminium cation. The cleavage of the benzyl-nitrogen bond is highly favored, leading to the formation of the benzyl radical and a stable cation at m/z 120, or more favorably, the formation of the benzyl cation (which rearranges to the highly stable tropylium ion) at m/z 91.
Caption: Predicted alpha cleavage pathways for this compound in mass spectrometry.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small quantity of this compound (approx. 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.
-
Ionization: Utilize a standard electron ionization (EI) source with an electron energy of 70 eV. This energy level is optimal for generating reproducible fragmentation patterns.
-
Mass Analysis: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.
-
Data Analysis: Identify the molecular ion peak (M⁺) at m/z 211. Designate the most intense peak in the spectrum as the base peak and calculate the relative abundances of all other fragment ions.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[10] The IR spectrum of this compound is expected to be dominated by absorptions from its aromatic rings and aliphatic C-H bonds.
Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3100–3000 | C-H Stretch | Aromatic (sp² C-H) | Medium |
| 3000–2850 | C-H Stretch | Aliphatic (sp³ C-H) | Strong |
| 1600 & 1475 | C=C Stretch | Aromatic Ring | Medium-Weak |
| 1350–1000 | C-N Stretch | Tertiary Amine | Medium-Strong |
| 900–690 | C-H Bend (out-of-plane) | Monosubstituted Aromatic | Strong |
Source: Adapted from standard IR correlation tables.[11][12][13]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an automatic ATR correction and baseline correction using the instrument software to produce the final absorbance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon).[14][15] Predicting NMR spectra involves analyzing chemical equivalency, shielding/deshielding effects, and spin-spin coupling.[16][17]
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to show four distinct signals, corresponding to the four non-equivalent sets of protons in the molecule.
Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Label | Proton Type | Predicted Shift (δ, ppm) | Multiplicity | Integration |
| Hₐ | Aromatic (C₆H₅) | 7.20–7.40 | Multiplet | 10H |
| Hₑ | Methylene (CH₂) | ~3.60 | Singlet | 4H |
| Hₘ | Methyl (CH₃) | ~2.25 | Singlet | 3H |
Note: Predictions are based on standard chemical shift principles. Machine learning-based predictors can offer high accuracy, with mean absolute errors often below 0.11 ppm.[15][18]
Causality of Chemical Shifts:
-
Hₐ (Aromatic): These protons are highly deshielded due to the ring current effect of the benzene rings, causing them to appear far downfield (7.20–7.40 ppm).[19]
-
Hₑ (Methylene): The benzylic protons are adjacent to both an aromatic ring and the nitrogen atom. Both groups are electron-withdrawing, deshielding these protons and shifting them to approximately 3.60 ppm. The two CH₂ groups are chemically equivalent.
-
Hₘ (Methyl): The methyl protons are attached to the nitrogen atom, which is an electron-withdrawing group, causing a downfield shift to around 2.25 ppm compared to a standard alkane methyl group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to show five distinct signals, reflecting the symmetry of the molecule where the two benzyl groups are identical.
Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Label | Carbon Type | Predicted Shift (δ, ppm) |
| Cᵢ | Aromatic (ipso-C) | ~139 |
| Cₒ, Cₘ, Cₚ | Aromatic (ortho, meta, para-C) | 127–129 |
| Cₑ | Methylene (-CH₂-) | ~62 |
| Cₘ | Methyl (-CH₃) | ~42 |
Note: ¹³C NMR prediction can be performed using various methods, including quantitative structure–property relationships (QSPR) and density functional theory (DFT) calculations, which can achieve high accuracy.[14][20][21]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence (e.g., 30° pulse angle, 2-second relaxation delay).
-
Typically, 8-16 scans are sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required.
-
-
Data Processing: Fourier transform the raw data (FID), phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the signals in the ¹H spectrum.
Integrated Spectroscopic Analysis
The true power of spectroscopic analysis lies in the integration of data from all techniques. For this compound:
-
MS confirms the molecular formula C₁₅H₁₇N with a molecular ion at m/z 211. The base peak at m/z 91 strongly suggests the presence of a benzyl group.
-
IR confirms the presence of aromatic rings (~3050, 1600, 1475 cm⁻¹) and aliphatic C-H bonds (~2950 cm⁻¹), and the C-N bond of the tertiary amine (~1200 cm⁻¹). The absence of N-H stretches (~3400 cm⁻¹) confirms its tertiary nature.
-
NMR provides the definitive structure. ¹H NMR shows the correct ratio of aromatic (10H), benzylic (4H), and N-methyl (3H) protons. ¹³C NMR confirms the number of unique carbon environments, consistent with the molecule's symmetry.
Together, these predicted data points form a self-validating system that would unequivocally confirm the structure and purity of a synthesized sample of this compound.
References
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Zhang, Q., et al. (2018). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Receptors and Signal Transduction, 38(1), 76-83. Available from: [Link]
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Chemistry with Caroline. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem) [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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An In-Depth Technical Guide to the Biological Activity Screening of Dibemethine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Dibemethine (N-benzyl-N-methyl-1-phenylmethanamine), a tertiary amine with a known inhibitory profile against chloroquine-resistant Plasmodium falciparum, represents a chemical scaffold with underexplored therapeutic potential. This guide provides a comprehensive framework for the systematic biological activity screening of this compound, extending beyond its established antimalarial properties. We will navigate from foundational in vitro characterization and cytotoxicity profiling to hypothesis-driven screening against a spectrum of potential therapeutic targets, including fungal, viral, and cancer-related pathways. Furthermore, this document outlines advanced methodologies for target deconvolution and mechanism of action studies. Each section is underpinned by detailed, field-proven protocols and a rationale for experimental design, ensuring a scientifically rigorous approach to unlocking the broader biological activity of this compound.
Introduction: Unveiling the Potential of this compound
This compound is a tertiary amine with the chemical formula C15H17N.[1] Its primary documented biological activity is its efficacy against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The proposed mechanism of action involves the inhibition of the P. falciparum chloroquine-resistance transporter (PfCRT), a key protein in the parasite's detoxification pathway for the antimalarial drug chloroquine. This established activity makes this compound an interesting starting point for further antimalarial drug development.
However, the chemical structure of this compound, featuring two benzyl groups and a methyl group attached to a central nitrogen atom, belongs to a class of compounds known for a diverse range of biological activities. Derivatives of benzylamines and other tertiary amines have demonstrated antifungal, antiviral, and anticancer properties.[2][3][4][5] This structural precedent strongly suggests that the biological activity of this compound may not be limited to its antimalarial effects.
This guide, therefore, presents a strategic and comprehensive approach to the biological activity screening of this compound. The aim is to build a detailed profile of its bioactivity, identify potential new therapeutic applications, and lay the groundwork for future drug development efforts.
Foundational Characterization and In Vitro Profiling
Before embarking on a broad screening campaign, it is imperative to establish a foundational understanding of this compound's physicochemical properties and its general effects on cellular viability.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 102-05-6 | [1] |
| Molecular Formula | C15H17N | [1] |
| Molecular Weight | 211.30 g/mol | [1] |
| Melting Point | Approx. 50 °C | |
| Boiling Point | Approx. 304-305 °C | |
| LogP | 3.85 |
Cytotoxicity Profiling
A critical initial step in any screening cascade is to determine the cytotoxic profile of the test compound. This information is essential for distinguishing between specific biological activity and non-specific toxicity. The MTT assay is a widely used, reliable, and straightforward colorimetric method for assessing cell viability.[6][7][8]
-
Cell Seeding: Seed a panel of human cell lines (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should be broad enough to determine an IC50 value (e.g., 0.1 µM to 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Hypothesis-Driven Screening: Exploring Predicted Activities
Based on the structural features of this compound and the known biological activities of related compounds, a targeted screening approach can be employed to investigate its potential in several key therapeutic areas.
Antifungal Activity
Benzylamine derivatives are a known class of antifungal agents.[3][4] Therefore, evaluating this compound's activity against a panel of pathogenic fungi is a logical next step.
-
Inoculum Preparation: Prepare a standardized inoculum of fungal strains (e.g., Candida albicans, Aspergillus fumigatus) in RPMI-1640 medium.
-
Compound Dilution: Prepare a serial dilution of this compound in a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents visible fungal growth.[10]
Antiviral Activity
Several compounds containing tertiary amine and benzyl moieties have been reported to possess antiviral properties.[5][11] A preliminary screen against a panel of common viruses can provide insights into this compound's potential in this area.
-
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in a 6-well plate.
-
Infection: Infect the cells with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing a serial dilution of this compound and a gelling agent (e.g., methylcellulose).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: Stain the cells with crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to a vehicle-treated control and determine the EC50 value.
Anticancer Activity
The cytotoxicity data from the initial MTT assay may already hint at potential anticancer activity. Further investigation using a broader panel of cancer cell lines is warranted. Some N,N-bis-heterocyclic-methylamines have shown potent cytotoxic effects against cancer cells.[12]
This protocol is an extension of the MTT assay described in section 2.2, utilizing a panel of cancer cell lines representing different tumor types (e.g., NCI-60 panel). The goal is to identify patterns of activity and potential selectivity for certain cancer types.
Caption: Hypothesis-driven screening strategy for this compound.
Broad Phenotypic and Target-Based Screening
In addition to hypothesis-driven approaches, a broader, unbiased screening strategy can uncover unexpected biological activities.
Expanded Antiparasitic Screening
Given its known antimalarial activity, it is prudent to screen this compound against other neglected tropical diseases caused by protozoan parasites.
-
Parasite Culture: Culture Leishmania promastigotes (e.g., Leishmania donovani) in a suitable medium.
-
Compound Treatment: Add serial dilutions of this compound to the parasite culture in a 96-well plate.
-
Incubation: Incubate the plates at 26°C for 72 hours.
-
Viability Assessment: Assess parasite viability using a resazurin-based fluorescence assay.
Antibacterial Screening
A general screen for antibacterial activity against a panel of Gram-positive and Gram-negative bacteria is a standard component of broad phenotypic screening.
-
Inoculum Preparation: Prepare a standardized inoculum of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton broth.
-
Compound Dilution: Prepare a serial dilution of this compound in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: Determine the MIC as the lowest concentration that inhibits visible bacterial growth.[10][12]
Safety and Secondary Pharmacology Screening
Early assessment of potential liabilities is crucial in the drug development process.
hERG Channel Inhibition Assay
Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.[13][14] Therefore, assessing this compound's effect on this channel is a critical safety screen. Automated patch-clamp systems are the gold standard for this assessment.[1][15][16][17]
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Application: Apply a range of this compound concentrations to the cells using the automated patch-clamp system.
-
Electrophysiological Recording: Record the hERG channel currents in response to a specific voltage protocol.[15]
-
Data Analysis: Measure the inhibition of the hERG current and calculate the IC50 value.
Advanced Screening and Mechanistic Studies
Should a significant biological activity be identified in the primary screens, the next steps involve target deconvolution and elucidation of the mechanism of action.
Target Identification
Several methods can be employed to identify the molecular target(s) of this compound. These can be broadly categorized into affinity-based and label-free approaches.
-
Affinity-Based Methods: These involve immobilizing this compound on a solid support (e.g., beads) and using it to "pull down" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.
-
Label-Free Methods: Techniques such as the cellular thermal shift assay (CETSA) can be used to identify target engagement in a cellular context without modifying the compound.
Mechanism of Action Studies
Once a target is identified, further studies are needed to understand how this compound modulates its function. This may involve:
-
Enzymatic Assays: If the target is an enzyme, its activity can be measured in the presence of this compound.
-
Receptor Binding Assays: If the target is a receptor, competitive binding assays can be performed.
-
Cellular Pathway Analysis: Techniques such as Western blotting or reporter gene assays can be used to investigate the downstream effects of target modulation.
Caption: Workflow for target identification and mechanism of action studies.
Special Considerations for Screening Tertiary Amines
Tertiary amines can sometimes present challenges in high-throughput screening.[18]
-
Assay Interference: Due to their basic nature, tertiary amines can alter the pH of assay buffers, potentially affecting enzyme activity or reporter systems. Careful buffer selection and pH monitoring are important.
-
Non-Specific Binding: The lipophilic nature of many tertiary amines can lead to non-specific binding to proteins and other assay components, resulting in false positives. The inclusion of detergents (e.g., Tween-20) in assay buffers can help mitigate this.
-
Promiscuity: Tertiary amines are a common feature in promiscuous compounds (compounds that hit multiple targets). It is important to be aware of this and to perform counter-screens to assess selectivity.
Conclusion
The biological activity screening of this compound should be a systematic and multi-faceted endeavor. While its known antimalarial activity provides a solid starting point, the structural characteristics of this compound suggest a much broader therapeutic potential. By following the comprehensive screening cascade outlined in this guide—from foundational cytotoxicity profiling to hypothesis-driven and broad phenotypic screening, and finally to advanced mechanistic studies—researchers can unlock the full potential of this compound and pave the way for the development of novel therapeutics.
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In Silico Modeling of Dibemethine-PfCRT Interaction: A Technical Guide for Drug Development Professionals
This guide provides an in-depth, technical walkthrough for modeling the interaction between the antimalarial compound Dibemethine and the Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT). It is designed for researchers, scientists, and drug development professionals seeking to apply computational methods to understand and combat antimalarial resistance.
Foundational Context: The Challenge of Antimalarial Resistance and the Significance of PfCRT
The emergence and spread of drug-resistant Plasmodium falciparum represent a significant obstacle to global malaria control efforts.[1] For many years, chloroquine (CQ) was a highly effective and affordable treatment. However, its efficacy has been severely compromised by resistance, primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[2][3]
PfCRT is a transmembrane protein located in the membrane of the parasite's digestive vacuole (DV), an acidic organelle where hemoglobin degradation occurs.[1] In CQ-sensitive parasites, the weakly basic chloroquine accumulates in the DV and interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. In resistant strains, mutated PfCRT actively transports chloroquine out of the DV, reducing its concentration at the site of action and rendering the drug ineffective.[1][2][3] The transporter is a member of the drug/metabolite transporter (DMT) superfamily and consists of 10 transmembrane helices that form a central cavity, which is the likely site for ligand binding and transport.[1][4]
Given its central role in drug resistance, PfCRT is a promising target for new antimalarial therapies.[5] One strategy is to identify compounds that can either inhibit the transport function of mutant PfCRT, thereby restoring the efficacy of existing drugs like chloroquine, or that possess intrinsic antimalarial activity and are not substrates for PfCRT-mediated efflux.
This compound: A Potential PfCRT Modulator
This compound is a chemical compound with the molecular formula C15H17N and a molecular weight of 211.30 g/mol .[6][7] It has demonstrated activity against chloroquine-resistant strains of P. falciparum.[7][8] Notably, studies have shown that some this compound derivatives can inhibit the transport of chloroquine via PfCRT, suggesting a direct interaction with the transporter.[9] This dual-function potential—inhibiting both hemozoin formation and PfCRT—makes this compound and its analogs compelling candidates for further investigation.[9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 102-05-6 | [6] |
| Molecular Formula | C15H17N | [10][11] |
| Molecular Weight | 211.3 g/mol | [10][11] |
| SMILES | CN(Cc1ccccc1)Cc2ccccc2 | [10] |
| InChIKey | WYZDCUGWXKHESN-UHFFFAOYSA-N | [10] |
In Silico Modeling Workflow: A Step-by-Step Guide
The following sections detail a comprehensive in silico workflow to investigate the interaction between this compound and PfCRT. This process involves several stages, from system preparation to detailed simulation and analysis. The rationale behind each step is provided to ensure a thorough understanding of the experimental design.
Caption: Overall workflow for the in silico modeling of the this compound-PfCRT interaction.
System Preparation
The accuracy of any in silico model is fundamentally dependent on the quality of the initial structures of the protein and the ligand.[12]
The three-dimensional structure of the PfCRT 7G8 isoform, which is associated with chloroquine resistance, has been determined by cryo-electron microscopy and is available in the Protein Data Bank (PDB) under the accession code 6UKJ .[1][13]
Experimental Protocol: Protein Preparation
-
Download the Structure: Obtain the PDB file for 6UKJ from the RCSB PDB database.[13][14]
-
Clean the Structure: Remove any non-essential molecules from the PDB file, such as water molecules, ions, and co-crystallized ligands or antibody fragments that are not part of the transporter itself. This is crucial to focus the simulation on the protein-ligand interaction.
-
Add Hydrogens: Since cryo-EM structures often lack hydrogen atoms, they must be added. Most molecular modeling software (e.g., UCSF Chimera, PyMOL, or the pdb2gmx tool in GROMACS) can perform this step. The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) should be assigned based on the physiological pH of the digestive vacuole (around pH 5.0-5.5).
-
Assign Charges and Atom Types: Utilize a force field (e.g., AMBER, CHARMM, or GROMOS) to assign partial charges and atom types to the protein atoms. The pdb2gmx tool in GROMACS is commonly used for this purpose.[15]
A high-quality 3D structure of this compound is required for docking and simulation.
Experimental Protocol: Ligand Preparation
-
Obtain 2D Structure: The SMILES string for this compound, CN(Cc1ccccc1)Cc2ccccc2, can be obtained from chemical databases like PubChem or ChemicalBook.[6][10][16]
-
Generate 3D Conformation: Use a program like Open Babel or the chemical drawing tools in Maestro or ChemDraw to convert the 2D SMILES string into a 3D structure.
-
Energy Minimization: Perform an energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94 or GAFF) to obtain a low-energy, geometrically realistic conformation.
-
Assign Partial Charges: Assign partial charges to the ligand atoms. For novel compounds, quantum mechanical calculations (e.g., using Gaussian or GAMESS) followed by a restrained electrostatic potential (RESP) fitting procedure are recommended for accuracy. For standard simulations, tools like Antechamber in the AmberTools suite can generate GAFF atom types and charges.
Molecular Docking
Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when it binds to a protein.[17][18] This step is crucial for generating a plausible starting structure for the molecular dynamics simulations.
Causality: The docking process computationally "places" the ligand into the binding site of the protein and scores the different poses based on their predicted binding affinity. This allows for the identification of the most likely binding mode, which is a prerequisite for more computationally intensive simulations.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Prepare Receptor and Ligand Files: Convert the prepared protein and ligand structures into the PDBQT file format, which includes atomic charges, atom types, and information about rotatable bonds for the ligand.[19]
-
Define the Binding Site: Identify the central cavity of PfCRT as the putative binding site.[1][5] Define a grid box that encompasses this entire cavity to allow the docking algorithm to search for binding poses within this region.
-
Run Docking Simulation: Use a docking program like AutoDock Vina to perform the docking calculations. Vina uses a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the specified grid box.[20]
-
Analyze Docking Results: The output will be a set of predicted binding poses ranked by their docking scores (binding affinities in kcal/mol). The pose with the lowest energy score is typically considered the most likely. Visually inspect the top-ranked poses to ensure they are chemically reasonable (e.g., forming hydrogen bonds, hydrophobic interactions) and select the best pose for the subsequent molecular dynamics simulations.
Caption: The molecular docking workflow to predict the binding pose of this compound in PfCRT.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the protein-ligand interaction, MD simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[21]
Causality: By simulating the movements of atoms over a period of nanoseconds, MD simulations can reveal whether the ligand remains stably bound in the predicted pose, how the protein conformation adapts to the ligand, and the nature of the key interactions that maintain the complex.
Experimental Protocol: MD Simulation with GROMACS
-
System Setup:
-
Place the best-ranked this compound-PfCRT complex from docking into a simulation box.
-
Since PfCRT is a membrane protein, the system should be embedded in a realistic lipid bilayer (e.g., POPC) to mimic the digestive vacuole membrane.[22][23]
-
Solvate the system with water molecules.[24]
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological ion concentration.[25]
-
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.[24]
-
Equilibration:
-
NVT Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) while keeping the volume constant (NVT ensemble). Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent and lipids to equilibrate around them.[25]
-
NPT Equilibration: Switch to a constant pressure ensemble (NPT) to allow the density of the system to relax to the correct value. The position restraints on the protein and ligand are gradually released during this phase.[24]
-
-
Production Run: Once the system is well-equilibrated (indicated by stable temperature, pressure, and density), run the production MD simulation for a sufficient duration (e.g., 100-500 nanoseconds) without any restraints.[24]
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the structural stability of the complex over the simulation time.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Analyze the trajectory to identify persistent hydrogen bonds, hydrophobic contacts, and other key interactions between this compound and PfCRT.
-
Binding Free Energy Calculations
To obtain a more accurate and quantitative estimate of the binding affinity than the docking score, binding free energy calculations can be performed on the MD simulation trajectory. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for this purpose.[26][27]
Causality: MM/PBSA and MM/GBSA calculate the free energy of binding by combining the molecular mechanics energies of the complex, protein, and ligand with solvation free energies calculated using an implicit solvent model. This provides a more rigorous estimation of binding affinity by averaging over multiple conformations from the MD simulation.[28][29]
Experimental Protocol: MM/PBSA Calculation
-
Extract Trajectories: From the production MD trajectory of the complex, extract snapshots at regular intervals (e.g., every 100 ps).
-
Create Single Trajectories: For each snapshot, create separate trajectories for the complex, the protein alone, and the ligand alone.
-
Calculate Energy Components: Use a tool like g_mmpbsa for GROMACS to calculate the different energy terms for each of the three trajectories:[26]
-
Molecular mechanics energy (van der Waals and electrostatic interactions).
-
Polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model).
-
Nonpolar solvation energy (typically estimated from the solvent-accessible surface area).
-
-
Calculate Binding Free Energy: The binding free energy (ΔG_bind) is then calculated using the following equation:[26]
-
ΔG_bind = G_complex - (G_protein + G_ligand)
-
Table 2: Hypothetical Quantitative Data Summary
| Metric | Value | Interpretation |
| Docking Score (AutoDock Vina) | -8.5 kcal/mol | Strong predicted binding affinity. |
| Average RMSD (Protein Backbone) | 2.1 Å | The protein structure is stable throughout the simulation. |
| Average RMSD (Ligand) | 1.5 Å | The ligand remains stably bound in the binding pocket. |
| Binding Free Energy (MM/PBSA) | -35.2 ± 4.5 kcal/mol | Favorable and strong binding of this compound to PfCRT. |
Conclusion and Future Directions
This in silico modeling guide provides a robust framework for investigating the molecular interactions between this compound and PfCRT. By following these detailed protocols, researchers can gain valuable insights into the binding mechanism, stability, and affinity of this potential antimalarial compound. The results from such studies can guide the rational design of more potent PfCRT inhibitors, potentially leading to the development of new therapies that can overcome chloroquine resistance. These computational predictions, however, must be validated through in vitro and in vivo experimental studies to confirm their therapeutic potential.
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The Genesis of a Tertiary Amine: A Historical and Technical Guide to the Synthesis of Dibemethine
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
Dibemethine, chemically known as N,N-Dibenzylmethylamine (C₁₅H₁₇N), is a tertiary amine with a history intertwined with the foundational principles of organic synthesis. While it has contemporary relevance as a versatile chemical intermediate and has been investigated for its activity against chloroquine-resistant Plasmodium falciparum, the causative agent of malaria, its synthetic roots delve deep into the classic reactions that defined the landscape of amine chemistry. This technical guide provides a comprehensive historical and methodological exploration of the synthesis of this compound, from its early preparations to modern approaches, offering insights into the evolution of synthetic strategies for tertiary amines.
Early Pathways: A Legacy of Named Reactions
The initial synthesis of this compound is not attributed to a single, groundbreaking discovery but rather emerged from the application of established methodologies for N-alkylation and reductive amination developed in the late 19th and early 20th centuries. Two cornerstone reactions, the Leuckart-Wallach reaction and the Eschweiler-Clarke reaction, provided the foundational chemical grammar for constructing the N,N-dibenzylmethylamine scaffold.
The Leuckart-Wallach Reaction: Reductive Amination with Formic Acid Derivatives
First described by Rudolf Leuckart in 1885 and later expanded upon by Otto Wallach, the Leuckart-Wallach reaction offers a direct route to amines from carbonyl compounds through reductive amination using formic acid or its derivatives as both the reducing agent and the nitrogen source (in the form of ammonia or an amine).[1][2][3] The synthesis of this compound via this pathway would theoretically involve the reaction of benzaldehyde with methylamine, followed by a second reductive amination with another equivalent of benzaldehyde.
The mechanism proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by a hydride transfer from formate.[2][3]
Conceptual Two-Step Leuckart-Wallach Synthesis of this compound:
-
Formation of N-methylbenzylamine: Benzaldehyde reacts with methylamine in the presence of formic acid.
-
Formation of N,N-Dibenzylmethylamine: The resulting N-methylbenzylamine undergoes a second reductive amination with another molecule of benzaldehyde and formic acid.
While conceptually straightforward, this approach can be hampered by the need for high reaction temperatures and the potential for side reactions, leading to mixtures of primary, secondary, and tertiary amines.
The Eschweiler-Clarke Reaction: A Milestone in N-Methylation
The Eschweiler-Clarke reaction, reported by Wilhelm Eschweiler in 1905 and later refined by Hans Thacher Clarke in 1933, provides a more specific method for the methylation of primary and secondary amines.[4][5][6] This reaction utilizes an excess of formic acid and formaldehyde to achieve exhaustive methylation to the tertiary amine without the formation of quaternary ammonium salts.[5]
For the synthesis of this compound, the Eschweiler-Clarke reaction would be applied to the precursor dibenzylamine.
Eschweiler-Clarke Synthesis of this compound:
Caption: The Eschweiler-Clarke reaction for this compound synthesis.
The reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by formic acid. The elegance of this method lies in its selectivity for methylation and its relatively mild conditions compared to the Leuckart-Wallach reaction.
A Foundational Synthesis: The Emde Degradation
One of the earliest documented syntheses of this compound is linked to the work of Hermann Emde and the development of the Emde degradation. In his 1909 publication in Berichte der deutschen chemischen Gesellschaft, Emde described the reductive cleavage of quaternary ammonium salts using sodium amalgam.[7] While primarily a degradation method, this reaction also served as a synthetic route to tertiary amines.
The synthesis of this compound was achieved through the reductive cleavage of tribenzylmethylammonium chloride.
Emde Degradation for the Synthesis of this compound:
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From Chemical Warfare Agents to Targeted Therapeutics: The Discovery Timeline of Dibemethine and its Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The journey from the devastating chemical warfare agent, sulfur mustard, to the development of targeted therapeutics is a compelling narrative of scientific observation, serendipity, and rational drug design. At the heart of this evolution lies the story of Dibemethine and its analogs, a class of compounds that transitioned from cytotoxic agents to specific pharmacological tools. This technical guide provides a comprehensive timeline of the discovery and development of this compound and its analogs, with a particular focus on the seminal work that transformed our understanding of nitrogen mustards and paved the way for modern adrenergic blocking agents.
The Genesis: From a Weapon of War to a Glimmer of Hope in Medicine
The history of this compound's analogs is inextricably linked to the development of nitrogen mustards, which themselves have roots in the horrific use of sulfur mustard gas during World War I. Medics observed that soldiers exposed to mustard gas suffered from bone marrow and lymphoid tissue aplasia, indicating a profound cytotoxic effect on rapidly dividing cells. This grim observation laid the foundation for the pioneering work in cancer chemotherapy.
During World War II, the study of nitrogen mustards as potential therapeutic agents began in earnest. These compounds, which replace the sulfur atom of mustard gas with a nitrogen atom, were initially investigated for their vesicant and cytotoxic properties.[1][2] The prevailing understanding was that their therapeutic potential, particularly in cancer, stemmed from their ability to alkylate DNA, thereby disrupting cell division.[1]
The Pivotal Discovery of Dibenamine: A Paradigm Shift
The mid-1940s marked a turning point in the scientific understanding and application of nitrogen mustards. Researchers Mark Nickerson and Louis S. Goodman at Yale University were at the forefront of this paradigm shift. Their work, which began with the systematic investigation of various nitrogen mustard derivatives, led to the discovery of a compound with unexpected and profound pharmacological properties.
In a landmark 1947 publication, Nickerson and Goodman detailed the "Pharmacological properties of a new adrenergic blocking agent: N,N-dibenzyl-beta-chloroethylamine," which they named Dibenamine .[3] This discovery, foreshadowed by their 1945 report on a series of novel sympatholytic tertiary amines, was revolutionary.[3][4] It demonstrated for the first time that a nitrogen mustard derivative could exhibit potent and specific antagonism of the sympathetic nervous system, a property distinct from its general cytotoxicity.
The discovery of Dibenamine's adrenergic blocking effects was a crucial moment in pharmacology. It provided researchers with a powerful tool to study the sympathetic nervous system and opened up new avenues for therapeutic intervention in conditions characterized by sympathetic overactivity, such as hypertension.
This compound: The Parent Compound
This compound, or N,N-Dibenzylmethylamine, is the non-halogenated parent compound of Dibenamine. While the exact date of its initial synthesis is not as prominently documented as that of its famous analog, it likely emerged from the systematic synthetic efforts of the time, where various substitutions on the nitrogen atom of benzylamine were being explored. This compound itself does not possess the alkylating capacity of Dibenamine and its primary significance in this timeline is as the structural backbone upon which the pharmacologically active analogs were built.
Chemical Structures:
| Compound | Structure |
| This compound | |
| Dibenamine |
The Discovery Timeline: A Chronological Overview
| Year | Key Discovery/Event | Researchers/Institution | Significance |
| Early 1940s | Systematic investigation of nitrogen mustards for therapeutic use begins. | Various, including Yale University | Laid the groundwork for understanding the biological effects of these compounds beyond their toxicity. |
| 1945 | Publication of "The pharmacology of a series of new sympatholytic agents (tertiary amines)".[3] | M. Nickerson and L.S. Goodman | First indication of the sympatholytic properties of a new class of tertiary amines, moving beyond the cytotoxic focus. |
| 1947 | Publication of the seminal paper on Dibenamine (N,N-dibenzyl-beta-chloroethylamine).[3] | M. Nickerson and L.S. Goodman | Established Dibenamine as the first effective and specific adrenergic blocking agent, fundamentally changing the course of nitrogen mustard research. |
| Late 1940s - 1950s | Exploration of structure-activity relationships of Dibenamine analogs. | Various academic and industrial labs | Led to the development of other haloalkylamine adrenergic blockers with varying potency and duration of action. |
Mechanism of Action: From DNA Alkylation to Adrenergic Blockade
The key to Dibenamine's unique pharmacological profile lies in its chemical reactivity. Like other nitrogen mustards, Dibenamine is a haloalkylamine. The presence of the β-chloroethyl group allows the molecule to undergo an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate can then covalently bind to nucleophilic groups on biological macromolecules.
While the parent nitrogen mustards primarily target the N7 position of guanine in DNA, the bulky dibenzyl groups of Dibenamine appear to sterically hinder its interaction with DNA. Instead, Dibenamine demonstrates a remarkable selectivity for α-adrenergic receptors. The aziridinium ion formed from Dibenamine alkylates these receptors, leading to an irreversible blockade. This prevents the binding of endogenous catecholamines like epinephrine and norepinephrine, thereby inhibiting the downstream signaling pathways responsible for sympathetic responses such as vasoconstriction.
Figure 1: Mechanism of action of Dibenamine.
Experimental Protocols: Synthesis of Dibenamine
The following is a generalized protocol for the synthesis of Dibenamine, based on the principles described in the historical literature. Note: This is for informational purposes only and should be adapted and performed by qualified chemists in a controlled laboratory setting.
Step 1: Synthesis of N,N-Dibenzylethanolamine
-
To a stirred solution of dibenzylamine in a suitable solvent (e.g., ethanol), add an equimolar amount of 2-chloroethanol.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or chromatography to obtain N,N-dibenzylethanolamine.
Step 2: Chlorination of N,N-Dibenzylethanolamine to Dibenamine
-
Dissolve the purified N,N-dibenzylethanolamine in an inert solvent (e.g., chloroform or dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add a slight excess of thionyl chloride (SOCl₂) to the cooled solution with stirring.
-
Allow the reaction to proceed at low temperature for a specified period, followed by stirring at room temperature.
-
Quench the reaction by carefully adding it to ice-cold water or a dilute base solution.
-
Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to yield crude Dibenamine.
-
The product can be further purified by recrystallization from a suitable solvent system.
Figure 2: Synthetic workflow for Dibenamine.
The Legacy and Future Directions
The discovery of Dibenamine and the subsequent exploration of its analogs had a profound and lasting impact on pharmacology and medicine. It not only introduced the concept of adrenergic blockade as a therapeutic strategy but also demonstrated that the notorious cytotoxicity of nitrogen mustards could be tamed and redirected towards specific molecular targets. This principle of modifying a promiscuous scaffold to achieve target selectivity remains a cornerstone of modern drug discovery.
While Dibenamine itself is no longer in clinical use due to its long duration of action and side effects, its discovery paved the way for the development of a vast arsenal of adrenergic blocking agents, including the more selective alpha- and beta-blockers that are mainstays in the treatment of cardiovascular diseases today.[5][6][7][8] The story of this compound and its analogs serves as a powerful reminder of the potential for transformative discoveries to emerge from the systematic and insightful investigation of chemical structures and their biological activities.
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- Frishman, W. H. (2008). A historical perspective on the development of beta-adrenergic blockers. Journal of Clinical Hypertension, 10(7 Suppl 2), 2–7.
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In-depth Technical Guide: Preliminary Toxicity Studies of Dibemethine
Abstract
This guide delineates a comprehensive, technically grounded framework for conducting the preliminary toxicity assessment of Dibemethine. It is structured to provide researchers, scientists, and drug development professionals with a logical and scientifically rigorous pathway for establishing a foundational safety profile of this compound. The approach detailed herein is not a rigid template but rather an adaptable strategy, integrating in silico, in vitro, and in vivo methodologies to facilitate informed decision-making throughout the early stages of drug development. This document emphasizes the causality behind experimental choices, adherence to established regulatory guidelines, and the importance of a tiered testing approach to de-risk this compound for further investigation.
Introduction: The Rationale for a Bespoke Toxicity Evaluation of this compound
This compound, chemically known as N-methyl-N-(phenylmethyl)-benzenemethanamine, is a tertiary amine with a molecular formula of C15H17N.[1][2][3][4] Its potential utility as a versatile chemical intermediate and its noted activity against chloroquine-resistant strains of Plasmodium falciparum underscore its relevance in pharmaceutical research.[1][5] However, as with any novel therapeutic candidate, a thorough understanding of its safety profile is paramount before it can advance through the development pipeline.
The preliminary toxicity assessment serves as the initial foray into understanding a compound's potential adverse effects.[6] The primary objectives of these early studies are to identify potential target organs of toxicity, establish a dose-response relationship, and determine a safe starting dose for subsequent, more extensive non-clinical and eventual first-in-human studies.[6][7] This guide advocates for a structured, tiered approach, beginning with computational and cell-based assays before progressing to more complex biological systems. This strategy is not only cost-effective and time-efficient but also aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[8][9]
Foundational Steps: Physicochemical Characterization and In Silico Assessment
Prior to initiating any biological testing, a thorough understanding of this compound's physicochemical properties is essential. These characteristics can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its potential toxicity.
Key Physicochemical Properties of this compound:
-
Boiling Point: Approximately 304-305 °C[1]
-
LogP (Octanol/Water Partition Coefficient): 3.85[2]
-
pKa: Predicted to be 7.85±0.50[1]
This information, coupled with in silico (computational) toxicology modeling, provides the first glimpse into potential liabilities.
In Silico Toxicity Prediction Workflow
Computational tools can predict a compound's potential for various toxicities based on its chemical structure. This allows for early identification of potential hazards and helps to guide the design of subsequent in vitro and in vivo studies.
Caption: A streamlined workflow for the in silico toxicity assessment of this compound.
In Vitro Toxicity Screening: Cellular and Mechanistic Investigations
In vitro toxicity testing is a cornerstone of modern toxicology, offering a means to assess the effects of a compound on cultured cells in a controlled environment.[8][10] These assays are crucial for early-stage drug development as they are generally more time and cost-effective than in vivo studies.[9]
Cytotoxicity Assessment
The initial step in in vitro evaluation is to determine the concentration of this compound that causes cell death. This is typically expressed as the half-maximal inhibitory concentration (IC50).
-
Cell Culture: Plate a relevant human cell line, such as HepG2 (liver) or HEK293 (kidney), in a 96-well plate at a density of 1 x 10⁴ cells per well and allow for overnight attachment.[6]
-
Compound Exposure: Treat the cells with a range of this compound concentrations for 24 to 72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[6]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]
-
IC50 Calculation: Determine the IC50 value by plotting cell viability against the log of the compound concentration.
Genotoxicity Screening
Genotoxicity assays are designed to detect compounds that can cause DNA damage, which may lead to mutations and cancer.[11]
The Ames test is a widely used and regulatory-accepted method for identifying mutagenic compounds. It utilizes several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. A positive result is indicated by a significant increase in the number of revertant colonies in the presence of the test compound.
Cardiotoxicity Assessment: hERG Assay
Drug-induced cardiotoxicity is a major reason for the withdrawal of drugs from the market.[9] The inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a key indicator of potential cardiac risk. An automated patch-clamp assay using a cell line stably expressing the hERG channel is the gold standard for this assessment.
Hepatotoxicity Screening
As the primary site of drug metabolism, the liver is a common target for drug-induced toxicity.[9] In addition to general cytotoxicity in HepG2 cells, assays for cytochrome P450 (CYP) inhibition can provide insights into the potential for drug-drug interactions.
Table 1: Summary of Recommended In Vitro Toxicity Assays for this compound
| Toxicity Endpoint | Assay | Model System | Key Parameter |
| Cytotoxicity | MTT or LDH Release | HepG2, HEK293 cells | IC50 |
| Genotoxicity | Ames Test | S. typhimurium, E. coli | Fold increase in revertants |
| Cardiotoxicity | Automated Patch Clamp | hERG-expressing cells | IC50 for hERG inhibition |
| Hepatotoxicity | CYP450 Inhibition | Human liver microsomes | IC50 for major CYP isozymes |
Preliminary In Vivo Toxicity Studies: A Whole-System Perspective
Following a favorable in vitro profile, the next step is to evaluate the toxicity of this compound in a living organism. These studies provide crucial information on the compound's effects within a complex biological system.[12]
Acute Oral Toxicity Study
The goal of an acute toxicity study is to determine the adverse effects that occur within a short period after a single dose of a substance.[12][13][14] This study is essential for classifying the substance's toxicity and for dose selection in subsequent studies.[15][16]
The Up-and-Down Procedure is a sequential dosing method that uses a minimal number of animals to estimate the LD50 (the dose that is lethal to 50% of the animals).[12]
-
Animal Selection: Use a single sex of a standard rodent species (typically female rats).[15]
-
Dosing: Administer a single oral dose of this compound to one animal.
-
Observation: Observe the animal for up to 14 days for signs of toxicity and mortality.[17]
-
Dose Adjustment: The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Dose Range-Finding Study
A dose range-finding study is a short-term repeated-dose study designed to identify the maximum tolerated dose (MTD) and to provide preliminary information on target organs of toxicity. This study typically involves administering the compound daily for 7 to 14 days at three to five dose levels.
Caption: A workflow illustrating the progression of preliminary in vivo toxicity studies for this compound.
Data Integration and Future Directions
The culmination of these preliminary toxicity studies will provide a foundational safety profile for this compound. The integrated data from in silico, in vitro, and in vivo assessments will allow for a comprehensive risk assessment and will guide the design of longer-term toxicity studies, such as subchronic and chronic toxicity evaluations. Any identified toxicities will necessitate further mechanistic studies to understand the underlying pathways. This systematic approach ensures that the development of this compound proceeds with a robust understanding of its potential risks, ultimately safeguarding patient safety in future clinical applications.
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Methodological & Application
Application Note & Protocol: Laboratory-Scale Synthesis of Dibemethine
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of Dibemethine (N,N-Dibenzylmethylamine). This compound serves as a versatile chemical intermediate and a subject of research in medicinal chemistry, notably for its potential applications in the development of antimalarial and neuroprotective agents.[1][2][3] This guide details the underlying chemical principles, a validated step-by-step synthesis protocol via N-methylation of dibenzylamine, and procedures for purification and characterization. The content is intended for researchers, chemists, and drug development professionals with a foundational knowledge of organic synthesis techniques.
Introduction and Scientific Background
This compound, also known by its systematic name N-methyl-N-(phenylmethyl)-benzenemethanamine, is a tertiary amine with the molecular formula C₁₅H₁₇N.[1][4] It is recognized for its utility as a building block in more complex organic molecules and has demonstrated biological activity, including action against chloroquine-resistant Plasmodium falciparum and inhibition of cholinesterases, making it a valuable scaffold for drug discovery.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 102-05-6 | [2][5] |
| Molecular Formula | C₁₅H₁₇N | [1][5] |
| Molecular Weight | 211.30 g/mol | [1][5] |
| Boiling Point | ~304-305 °C | [1] |
| Melting Point | ~50 °C | [1] |
| Density | ~1.0 g/cm³ | [5] |
| LogP | 3.85 | [5] |
The synthesis of tertiary amines is a fundamental operation in organic chemistry. The protocol detailed herein focuses on a classical and reliable approach: the N-alkylation of a secondary amine. This method was chosen for its high efficiency, straightforward execution, and the commercial availability of the starting materials.
Principles of Synthesis: The N-Methylation Pathway
The selected synthesis route involves the N-methylation of dibenzylamine. This is a nucleophilic substitution reaction (specifically, an Sₙ2 reaction) where the lone pair of electrons on the nitrogen atom of dibenzylamine acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent.
A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is typically used to deprotonate the secondary amine, forming a more potent nucleophile (the corresponding amide anion). This significantly increases the reaction rate and yield. The choice of solvent is critical; a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile is ideal as it can dissolve the reactants and stabilize the transition state without interfering with the reaction.
Reaction Scheme
The overall transformation is as follows:
Caption: Reaction pathway for the synthesis of this compound via N-methylation of Dibenzylamine.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from dibenzylamine on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Equiv. |
| Dibenzylamine | C₁₄H₁₅N | 197.28 | 1.97 g | 10 | 1.0 |
| Sodium Hydride (60% disp. in mineral oil) | NaH | 24.00 | 0.44 g | 11 | 1.1 |
| Methyl Iodide | CH₃I | 141.94 | 0.68 mL (1.56 g) | 11 | 1.1 |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | - | 40 mL | - | - |
| Diethyl Ether | (C₂H₅)₂O | - | ~200 mL | - | - |
| Saturated aq. NH₄Cl | - | - | ~50 mL | - | - |
| Brine (Saturated aq. NaCl) | - | - | ~50 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | ~5 g | - | - |
Step-by-Step Procedure
-
Preparation: To a dry 100 mL three-necked round-bottomed flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add sodium hydride (0.44 g, 11 mmol).
-
Solvent Addition: Wash the mineral oil from the NaH by adding anhydrous hexane (2 x 5 mL) via syringe, stirring briefly, stopping the stirring to let the NaH settle, and carefully removing the hexane supernatant with the syringe. Then, add anhydrous DMF (20 mL) to the flask. Cool the suspension to 0 °C in an ice bath.
-
Amine Addition: Dissolve dibenzylamine (1.97 g, 10 mmol) in anhydrous DMF (20 mL). Using a syringe, add this solution dropwise to the stirred NaH suspension at 0 °C over 15 minutes.
-
Deprotonation: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas will evolve during this step.
-
Methylation: Add methyl iodide (0.68 mL, 11 mmol) dropwise via syringe to the reaction mixture at 0 °C. After addition, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 3-4 hours.
-
Reaction Quenching: Cool the mixture back to 0 °C and carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (~50 mL). This will neutralize any unreacted NaH.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Add deionized water (50 mL) and diethyl ether (100 mL). Shake vigorously and allow the layers to separate. Collect the organic layer.
-
Washing: Wash the organic layer with brine (2 x 50 mL) to remove residual DMF and water-soluble impurities. Similar washing procedures are standard in organic synthesis.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to afford the pure this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure. The expected spectrum would show signals for the methyl protons, the benzylic methylene protons, and the aromatic protons in the correct integration ratios.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
MS (Mass Spectrometry): To confirm the molecular weight. The expected molecular ion peak [M]+ would be at m/z = 211.3.
-
TLC (Thin-Layer Chromatography): To monitor reaction progress and assess the purity of the final product.
Safety and Handling
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle in an inert atmosphere and quench carefully.
-
Methyl Iodide (CH₃I): Toxic, a suspected carcinogen, and a potent alkylating agent. Handle only in a fume hood with appropriate gloves.
-
N,N-Dimethylformamide (DMF): A skin and respiratory irritant. Use in a well-ventilated area.
-
Dibenzylamine: Can cause skin and eye irritation.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.
References
- Vertex AI Search. (n.d.). This compound (CAS 102-05-6): Properties, Uses, and Sourcing for Chemical Manufacturers.
- ChemicalBook. (2024). This compound | 102-05-6.
- Chemsrc. (2025). This compound | CAS#:102-05-6.
- Cheméo. (n.d.). This compound (CAS 102-05-6) - Chemical & Physical Properties.
- precisionFDA. (n.d.). This compound.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- ResearchGate. (n.d.). Synthesis of flavonoid – N,N-dibenzyl(N-methyl)amine hybrids (1–13).
Sources
High-yield synthesis of Dibemethine intermediates
An Application Note for the High-Yield Synthesis of Dibemethine Intermediates
Abstract
This technical guide provides a comprehensive framework for the high-yield synthesis of key intermediates for this compound (N,N-Dibenzylmethylamine), a compound identified as an analgesic agent[1]. The primary focus is on a robust and scalable double N-alkylation strategy starting from methylamine. We will delve into the mechanistic underpinnings of the synthetic choices, present detailed, step-by-step protocols, and offer optimization strategies to maximize yield and purity. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction to this compound and Synthetic Strategy
This compound, known systematically as N,N-Dibenzylmethylamine, is a tertiary amine with the molecular formula C₁₅H₁₇N[1]. The development of efficient and high-yield synthetic routes is crucial for facilitating further research into its pharmacological properties and potential applications.
This guide focuses on a classical yet highly effective synthetic pathway: the direct double N-alkylation of methylamine with a suitable benzylating agent (e.g., benzyl halide). This route is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the straightforward nature of the reaction. An alternative approach via reductive amination will also be discussed.
The core challenge in this synthesis is to control the degree of alkylation, minimizing the formation of the mono-benzylated intermediate (N-benzylmethylamine) and preventing the over-alkylation that leads to the formation of a quaternary ammonium salt. The protocols outlined below are designed to address these challenges and achieve a high conversion to the desired tertiary amine.
Synthetic Pathway Overview: Double N-Alkylation
The primary strategy involves the reaction of methylamine with two equivalents of a benzyl halide in the presence of a base. The base is essential for neutralizing the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Caption: High-level workflow for the synthesis of this compound via double N-alkylation.
Experimental Protocols
Protocol 1: High-Yield Synthesis of N,N-Dibenzylmethylamine
This protocol is designed for scalability and high yield by carefully controlling stoichiometry and reaction conditions.
3.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass | Notes |
| Methylamine solution | CH₃NH₂ | 31.06 | 0.1 | ~8.4 mL (40% in H₂O) | Excess to favor dialkylation |
| Benzyl Chloride | C₆H₅CH₂Cl | 126.58 | 0.2 | 22.8 mL (25.3 g) | Lachrymator, handle in fume hood |
| Potassium Carbonate | K₂CO₃ | 138.21 | 0.2 | 27.6 g | Anhydrous, powdered |
| Acetonitrile | CH₃CN | 41.05 | - | 250 mL | Solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 300 mL | For extraction |
| Saturated NaCl (Brine) | NaCl | 58.44 | - | 100 mL | For washing |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~10 g | Drying agent |
3.2. Step-by-Step Methodology
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.
-
Reagent Addition:
-
To the flask, add potassium carbonate (27.6 g, 0.2 mol) and acetonitrile (150 mL).
-
Add the methylamine solution (0.1 mol) to the flask with vigorous stirring.
-
-
Benzyl Chloride Addition:
-
Dissolve benzyl chloride (22.8 mL, 0.2 mol) in acetonitrile (100 mL) and add it to the dropping funnel.
-
Add the benzyl chloride solution dropwise to the reaction mixture over 30-45 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
-
Reaction:
-
After the addition is complete, heat the mixture to a gentle reflux (approx. 80-85°C).
-
Maintain the reflux with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the resulting oily residue in diethyl ether (200 mL).
-
Transfer the ether solution to a separatory funnel and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate on a rotary evaporator to obtain the crude product.
-
Purify the crude N,N-Dibenzylmethylamine by vacuum distillation to yield a colorless to pale yellow oil.
-
Caption: Detailed experimental workflow for the synthesis of this compound.
Optimization for High Yield
Achieving high yields in N-alkylation reactions requires careful control of several parameters.
-
Stoichiometry: While a 1:2 molar ratio of methylamine to benzyl halide is required, using a slight excess of the amine can be beneficial. However, for double alkylation, the primary control is the base and reaction time.
-
Base Selection: Anhydrous potassium carbonate is an effective and economical base. Stronger bases like sodium hydride are generally not necessary and can promote side reactions.
-
Solvent Choice: Polar aprotic solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF) are ideal as they effectively dissolve the reactants but do not interfere with the nucleophilic substitution.
-
Phase-Transfer Catalysis (PTC): For challenging or large-scale syntheses, the use of a phase-transfer catalyst can significantly improve yield and reaction rates[2][3]. A catalyst like tetrabutylammonium bromide (TBAB) facilitates the transfer of the amine nucleophile into the organic phase where the benzyl halide resides, accelerating the reaction[4]. This approach is particularly effective in two-phase "liquid-liquid" or "solid-liquid" systems[4].
Alternative Synthetic Route: Reductive Amination
An alternative high-yield pathway is the reductive amination of benzaldehyde with methylamine. This "one-pot" method involves the formation of an intermediate imine, which is then reduced in situ to the final tertiary amine.
Reaction Scheme: C₆H₅CHO (Benzaldehyde) + CH₃NH₂ (Methylamine) → [C₆H₅CH=NCH₃] (Imine Intermediate) + H₂O [C₆H₅CH=NCH₃] + C₆H₅CHO → [Imine/Enamine Adduct] [Adduct] + Reducing Agent → C₆H₅CH₂(NCH₃)CH₂C₆H₅ (this compound)
Advantages:
-
Avoids the use of halogenated starting materials.
-
Often proceeds with high selectivity.
Disadvantages:
-
Requires a suitable reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation), which may be more expensive or require specialized equipment.
-
Control of the reaction to achieve double alkylation without significant mono-alkylation can be challenging.
Safety and Handling
-
Benzyl Halides: Benzyl chloride and benzyl bromide are potent lachrymators and are corrosive. They are also alkylating agents and should be handled with extreme care in a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Methylamine: Methylamine is a flammable and corrosive gas/liquid with a strong odor. Handle solutions in a well-ventilated fume hood.
-
Solvents: Diethyl ether is extremely flammable. Acetonitrile is toxic. Avoid inhalation and skin contact.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction.- Amine was protonated (ineffective base).- Loss of product during work-up. | - Increase reaction time and monitor by TLC.- Ensure the base is anhydrous and used in sufficient quantity.- Perform extractions carefully and minimize transfers. |
| Presence of Mono-alkylated Product | - Insufficient benzyl chloride.- Short reaction time. | - Ensure a 2:1 molar ratio of benzyl chloride to methylamine.- Extend the reflux time. |
| Formation of Quaternary Salt | - Reaction with a third equivalent of benzyl chloride (less likely with methylamine but possible). | - Use a slight excess of methylamine. Avoid a large excess of benzyl chloride. |
| Product is Dark/Discolored | - Impurities in starting materials.- Decomposition at high temperatures. | - Use purified starting materials.- Avoid excessive heating during reaction and distillation. Purify via column chromatography if necessary. |
References
-
precisionFDA. (n.d.). This compound. Retrieved from [Link]
-
Juniper Publishers. (2018, April 6). Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition. Retrieved from [Link]
-
MedCrave. (2018, January 31). The selective n-alkylation of monoethanolamine in PTC condition. Retrieved from [Link]
-
ResearchGate. (2018). Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition. Retrieved from [Link]
-
ResearchGate. (2018). Aklylation of N,N,-dimethylaminoethanol with benzhydryl halogenide in PTC at 90oC. Retrieved from [Link]
Sources
Application Notes and Protocols: The Potential of Dibemethine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision. The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the palladium center. While phosphines and N-heterocyclic carbenes (NHCs) have traditionally dominated the field, the exploration of novel ligand scaffolds continues to be an area of intense research. This document explores the theoretical and practical potential of Dibemethine (N,N-dibenzylmethylamine), a sterically hindered tertiary amine, as a ligand in palladium-catalyzed cross-coupling reactions. We will delve into the rationale for its potential application, provide a hypothetical protocol for its use in a Suzuki-Miyaura coupling reaction, and discuss the expected outcomes and potential benefits.
Introduction to this compound
This compound, chemically known as N-methyl-N-(phenylmethyl)benzenemethanamine, is a tertiary amine with the chemical formula C₁₅H₁₇N.[1][2][3] It is a solid with a melting point of approximately 50°C and a boiling point around 304-305°C.[4] While its primary documented applications are as a versatile chemical intermediate and in the context of antimalarial research, its structural features suggest a potential, unexplored role in catalysis.[4][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 102-05-6 | [1] |
| Molecular Formula | C₁₅H₁₇N | [1][2] |
| Molecular Weight | 211.30 g/mol | [1][4] |
| Melting Point | ~50 °C | [4] |
| Boiling Point | 304-305 °C | [4] |
| Appearance | Solid powder | [4] |
The Role of Ligands in Palladium-Catalyzed Cross-Coupling
The catalytic cycle of a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The ligand plays a crucial role in each of these steps by modulating the electronic and steric properties of the palladium center.[9][10]
-
Oxidative Addition: Electron-rich ligands enhance the electron density on the palladium(0) center, facilitating its insertion into the aryl-halide bond.[9][11]
-
Transmetalation: The ligand influences the rate of transfer of the organometallic reagent to the palladium center.
-
Reductive Elimination: Sterically bulky ligands can promote the final step where the new carbon-carbon bond is formed and the palladium(0) catalyst is regenerated.[10][11]
While phosphine ligands have been the workhorses in this field, N-containing ligands, including amines, have gained attention due to their lower cost, reduced toxicity, and often greater air and moisture stability.[12]
The Rationale for Using this compound as a Ligand
Although not extensively documented as a primary ligand in palladium catalysis, the structural characteristics of this compound present a compelling case for its investigation in this role. The two benzyl groups and one methyl group attached to the nitrogen atom create a sterically congested environment. This bulk could be advantageous in the reductive elimination step of the catalytic cycle, potentially accelerating the formation of the desired product and preventing catalyst deactivation.[10][11]
While some studies suggest that bulky primary and secondary amines may form more stable palladium complexes than tertiary amines, the unique steric profile of this compound warrants investigation.[13] Its potential to act as a cost-effective, air-stable ligand makes it an attractive candidate for exploration in various cross-coupling reactions.
Hypothetical Application: this compound in a Suzuki-Miyaura Coupling Reaction
This section outlines a hypothetical protocol for the use of this compound as a ligand in a model Suzuki-Miyaura cross-coupling reaction between 4-bromotoluene and phenylboronic acid.
Materials and Reagents
-
This compound (CAS 102-05-6)
-
Palladium(II) acetate (Pd(OAc)₂)
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for the this compound-ligated palladium-catalyzed Suzuki-Miyaura coupling.
Caption: Proposed experimental workflow for a this compound-ligated Suzuki-Miyaura coupling.
Detailed Protocol
-
Catalyst Pre-formation (in situ):
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (0.02 mmol, 1 mol%).
-
Add this compound (0.04 mmol, 2 mol%).
-
Add 5 mL of anhydrous toluene.
-
Stir the mixture at room temperature for 15-20 minutes. A color change may be observed, indicating the formation of the palladium-Dibemethine complex.
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst, add 4-bromotoluene (2.0 mmol, 1.0 equiv).
-
Add phenylboronic acid (2.4 mmol, 1.2 equiv).
-
In a separate vial, dissolve potassium carbonate (4.0 mmol, 2.0 equiv) in 2 mL of deionized water.
-
Add the aqueous potassium carbonate solution to the reaction mixture.
-
-
Reaction Execution:
-
Fit the Schlenk flask with a reflux condenser.
-
Heat the biphasic mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is expected to reach completion within 2-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 10 mL of ethyl acetate and 10 mL of water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired 4-methyl-1,1'-biphenyl.
-
Expected Outcomes and Mechanistic Considerations
The proposed catalytic cycle for the this compound-ligated Suzuki-Miyaura coupling is depicted below. The sterically demanding nature of the this compound ligand is hypothesized to facilitate the reductive elimination step, which is often rate-limiting.
Caption: Proposed catalytic cycle for the this compound-ligated Suzuki-Miyaura coupling.
It is anticipated that the use of this compound as a ligand could lead to comparable or potentially improved yields and reaction rates compared to reactions with no ligand, especially in cases where sterically demanding substrates are employed. However, it is also possible that the tertiary amine may not be a sufficiently strong electron donor to facilitate the oxidative addition of less reactive aryl chlorides. Experimental validation is necessary to determine the efficacy of this compound in this catalytic role.
Conclusion
While the use of this compound as a primary ligand in palladium-catalyzed cross-coupling reactions is not yet established in the literature, its chemical structure presents intriguing possibilities. The steric bulk offered by its dibenzyl groups could positively influence the catalytic cycle, particularly the reductive elimination step. The hypothetical protocol provided herein serves as a starting point for researchers interested in exploring the potential of this and other sterically hindered tertiary amines as novel, cost-effective ligands in catalysis. Further experimental work is required to validate these hypotheses and to fully elucidate the scope and limitations of this compound in this promising application.
References
- Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
- ACS Publications. Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions | The Journal of Organic Chemistry.
- ChemBlink. This compound (CAS 102-05-6): Properties, Uses, and Sourcing for Chemical Manufacturers.
- Appchem. This compound | 102-05-6 | C15H17N.
- Chemistry LibreTexts. 17.2: Palladium catalyzed couplings.
- ChemicalBook. This compound | 102-05-6.
- precisionFDA. This compound.
- CookeChem. This compound , 97% , 102-05-6.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions.
- NIST. This compound - the NIST WebBook.
- NIST. This compound - the NIST WebBook.
- ResearchGate. Functionalized nitrogen ligands (C N) for palladium catalyzed cross-coupling reactions (part II) | Request PDF.
- PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- Fisher Scientific. Palladium-Catalysed Coupling Chemistry.
Sources
- 1. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 2. Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The palladium-catalyzed synthesis of organic amines [dspace.mit.edu]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Leveraging the Dibemethin Scaffold in Novel Antimalarial Drug Design
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the dibemethin chemical scaffold in the design and development of novel antimalarial agents. This document outlines the scientific rationale, proposed mechanisms of action, and detailed experimental protocols for screening and characterizing dibemethin-based compounds.
Introduction: The Imperative for Novel Antimalarial Scaffolds
Malaria, a devastating parasitic disease, continues to pose a significant global health threat, with the emergence and spread of drug-resistant Plasmodium falciparum strains undermining the efficacy of current frontline therapies, including artemisinin-based combination therapies (ACTs)[1][2][3]. This escalating resistance necessitates a continuous pipeline of new antimalarial drugs with novel mechanisms of action[4][5]. The modification of existing pharmacophores to create hybrid molecules that can circumvent resistance mechanisms is a promising strategy in antimalarial drug discovery[6][7].
The dibemethin (dibenzylmethylamine) moiety has emerged as a valuable chemical scaffold in this endeavor. While not an antimalarial agent in its own right, its incorporation into known antimalarial cores, such as the 4-aminoquinoline structure of chloroquine, has yielded compounds with potent activity against chloroquine-resistant (CQR) strains of P. falciparum[7][8]. These application notes will delve into the practical application of this scaffold in a modern drug discovery workflow.
The Dibemethin Scaffold: A Dual-Action Approach to Combatting Chloroquine Resistance
The primary mechanism of high-level chloroquine resistance in P. falciparum is mediated by mutations in the P. falciparum chloroquine-resistance transporter (PfCRT), located on the parasite's digestive vacuole membrane. These mutations enable the transporter to efflux chloroquine from its site of action, the acidic digestive vacuole, where it normally interferes with the detoxification of heme into hemozoin[9].
The incorporation of a dibemethin side chain into a 4-aminoquinoline core is hypothesized to confer a dual mechanism of action, effectively overcoming this resistance:
-
Inhibition of Hemozoin Formation: Similar to chloroquine, the 4-aminoquinoline portion of the hybrid molecule is believed to accumulate in the digestive vacuole and cap the growing hemozoin crystal, leading to a buildup of toxic free heme[7].
-
Inhibition of PfCRT-Mediated Efflux: The bulky, lipophilic dibemethin group is thought to sterically hinder the binding and/or transport of the hybrid molecule by the mutated PfCRT, thereby maintaining effective concentrations within the digestive vacuole[8].
This dual-action hypothesis provides a strong rationale for the exploration of dibemethin-containing compounds as next-generation antimalarials.
Sources
- 1. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global Malaria Programme [who.int]
- 3. Malaria - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]
- 4. malariaworld.org [malariaworld.org]
- 5. Frontiers | Editorial: Advances in anti-malarial drug discovery [frontiersin.org]
- 6. journals.biologists.com [journals.biologists.com]
- 7. malariaworld.org [malariaworld.org]
- 8. Quinoline antimalarials containing a dibemethin group are active against chloroquinone-resistant Plasmodium falciparum and inhibit chloroquine transport via the P. falciparum chloroquine-resistance transporter (PfCRT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimalarial Drugs and Drug Resistance - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]
Step-by-step guide to Dibemethine purification
An In-Depth Guide to the Purification of Dibemethine for Research and Development
Authored by a Senior Application Scientist
This document provides a comprehensive, step-by-step guide to the purification of this compound (N-benzyl-N-methyl-1-phenylmethanamine), a tertiary amine with applications in organic synthesis and potential relevance in pharmaceutical research.[1][2] This guide is designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that dictate the choice of methodology. Our approach is grounded in achieving high purity, which is critical for accurate downstream applications and regulatory compliance.
Understanding this compound: Physicochemical Profile
A thorough understanding of a compound's properties is the foundation of any successful purification strategy. This compound (CAS: 102-05-6) is a solid at room temperature with a relatively low melting point, a crucial factor for handling and selecting purification techniques.[1][3]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₇N | [1][4] |
| Molecular Weight | 211.30 g/mol | [1][4] |
| Appearance | Solid powder | [1] |
| Melting Point | ~50 °C | [1] |
| Boiling Point | ~288-305 °C | [1][3] |
| LogP (Octanol/Water) | 3.3 - 3.85 | [1][3] |
| pKa (Predicted) | 7.85 ± 0.50 | [1] |
The tertiary amine functional group defines this compound's chemical behavior as a base. This basicity, along with its LogP value indicating hydrophobicity, are the primary levers we will use in its purification.
The Impurity Landscape: What Are We Removing?
Effective purification requires an understanding of potential impurities. For a synthetic compound like this compound, impurities typically fall into several categories:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Side-Products: Compounds formed from undesired reaction pathways. For tertiary amines, common side-products include primary and secondary amines from incomplete alkylation.[5][6]
-
Reagent Residues: Leftover reagents or catalysts.
-
Degradation Products: Impurities formed by the breakdown of this compound under certain conditions (e.g., heat, oxidation).[7]
A preliminary analysis of the crude material by techniques like HPLC or GC-MS is essential to identify the major impurities and devise the most effective purification strategy.[7]
Strategic Purification Workflow
A multi-step approach is often necessary to achieve high purity (>99.5%). The choice of primary and secondary purification methods depends on the nature and quantity of impurities identified in the crude product.
Caption: General workflow for this compound purification.
Part A: Core Purification Protocols
This section details the primary methods for purifying crude this compound.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds and is often the method of choice if the crude product has relatively high initial purity.[8][9] The principle relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[10]
Causality Behind the Method: An ideal solvent will dissolve this compound completely at an elevated temperature but poorly at a low temperature. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).
Step-by-Step Methodology:
-
Solvent Screening: Test the solubility of small amounts of crude this compound in various solvents (e.g., isopropanol, ethanol, hexane, ethyl acetate, or mixtures thereof). The goal is to find a solvent system where solubility is high near the solvent's boiling point and low at 0-4 °C.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the solid.[11]
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated carbon to the hot solution and swirl for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity can be checked by melting point determination; a sharp melting point close to the literature value indicates high purity.[8]
Protocol 2: Flash Column Chromatography
Chromatography is essential when dealing with complex mixtures or impurities with similar properties to this compound.[12] A significant challenge in purifying amines on standard silica gel is their basicity, which leads to strong interactions with the acidic silanol groups on the silica surface, causing peak tailing and poor separation.[13]
Causality Behind Experimental Choices: To counteract the acidic nature of silica, two main strategies are employed:
-
Mobile Phase Modification: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase neutralizes the active sites on the silica, allowing the amine to elute properly.[13][14]
-
Amine-Functionalized Silica: Using a stationary phase where the silica is functionalized with amino groups (KP-NH) provides a basic surface, preventing the unwanted strong interaction and improving separation.[13]
Step-by-Step Methodology (Standard Silica):
-
Stationary Phase: Pack a glass column with silica gel (e.g., 230-400 mesh).
-
Mobile Phase (Eluent): Prepare a solvent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Add 0.5-1% triethylamine (TEA) to this mixture.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column.
-
Elution: Begin elution with the prepared mobile phase, starting with a lower polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate + 1% TEA) and gradually increasing the polarity (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent and TEA under reduced pressure using a rotary evaporator.
Table 2: Example Solvent Systems for this compound Chromatography
| Stationary Phase | Eluent System | Rationale |
| Standard Silica Gel | Hexane/Ethyl Acetate with 0.5-1% Triethylamine | TEA acts as a competing base to prevent peak tailing on acidic silica.[13][14] |
| Amine-Functionalized Silica | Hexane/Ethyl Acetate | The basic stationary phase eliminates the need for a mobile phase modifier.[13] |
Protocol 3: Acid-Base Extraction
This liquid-liquid extraction technique leverages the basicity of the tertiary amine group to separate it from neutral or acidic impurities.[5][15]
Caption: Logic of acid-base extraction for this compound purification.
Step-by-Step Methodology:
-
Dissolve the crude product in an immiscible organic solvent like diethyl ether or dichloromethane.
-
Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The basic this compound will react to form its hydrochloride salt, which is soluble in the aqueous layer.
-
Separate the layers. The organic layer contains neutral and acidic impurities and can be discarded.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer by slowly adding a strong base (e.g., 2M NaOH) until the pH is >10. This deprotonates the this compound hydrochloride, regenerating the water-insoluble free base.
-
Extract the free base back into a fresh organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified this compound.
Part B: Purity Assessment and Validation
Purification is incomplete without rigorous analytical validation to confirm the identity and purity of the final compound.[][17]
Analytical Techniques for Purity Determination
A combination of methods should be used to provide a comprehensive purity profile.[18][19]
Table 3: Comparison of Analytical Methods for Purity Assessment
| Method | Principle | Key Advantages | Key Limitations |
| HPLC-UV | Separation by polarity, detection by UV absorbance.[18] | High precision, widely available, excellent for quantification. | Requires a UV chromophore; non-UV active impurities are not detected. |
| GC-MS | Separation by boiling point/polarity, detection by mass.[18] | Excellent for volatile impurities, provides structural information from mass fragmentation. | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | Quantitative Nuclear Magnetic Resonance. | Provides absolute purity without needing a specific reference standard for the compound itself. | Lower sensitivity than chromatographic methods; requires a high-purity internal standard. |
| DSC | Differential Scanning Calorimetry.[] | Determines purity of highly crystalline substances (>98%) based on melting point depression. | Only applicable to crystalline solids; less accurate for lower purity samples. |
Forced Degradation Studies: A Look Ahead
For drug development professionals, understanding a compound's stability is critical. Forced degradation (or stress testing) involves subjecting the purified drug substance to harsh conditions (acid, base, oxidation, heat, light) to intentionally produce degradation products.[20][21][22]
The Purpose of Stress Testing:
-
Elucidate Degradation Pathways: Understand how the molecule breaks down.[20][23]
-
Develop Stability-Indicating Methods: Ensure the primary analytical method (e.g., HPLC) can separate the intact drug from all potential degradation products.[23][24]
-
Inform Formulation and Storage: Knowledge of stability helps in developing a stable formulation and defining appropriate storage conditions.[20]
A typical forced degradation study might involve incubating this compound solutions in 0.1M HCl, 0.1M NaOH, 3% H₂O₂, and exposing the solid and solution to heat (e.g., 60-80°C) and UV light, then analyzing the resulting mixtures by HPLC.[20][21] The goal is to achieve 5-20% degradation to ensure significant degradants are formed and can be identified.[22]
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Application Note: Quantitative Analysis of Dibemethine in Pharmaceutical Formulations and Biological Matrices
Introduction
Dibemethine, chemically known as N-methyl-N-(phenylmethyl)-benzenemethanamine, is a tertiary amine with the molecular formula C15H17N and a molecular weight of 211.30 g/mol .[1][2][3][4] Its potential applications in pharmaceutical development necessitate robust and reliable analytical methods for its quantification in both bulk drug substance and complex biological matrices. This document provides a comprehensive guide to the analytical methodologies for the determination of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural steps to ensure scientific integrity and reproducibility.
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is crucial for method development.
| Property | Value | Source |
| CAS Number | 102-05-6 | [1][2][5] |
| Molecular Formula | C15H17N | [1][2][3][4] |
| Molecular Weight | 211.30 g/mol | [1][2][3][5] |
| Melting Point | ~50 °C | [1] |
| Boiling Point | ~288.7-305 °C | [1][5] |
| logP (Octanol/Water) | 3.319 - 3.85 | [1][5] |
| pKa (predicted) | 7.85 ± 0.50 | [1] |
The lipophilic nature (high logP) and basicity (pKa) of this compound are key considerations for selecting appropriate extraction solvents, chromatographic columns, and mobile phases.
PART 1: Sample Preparation Strategies
Effective sample preparation is a critical first step to remove interfering matrix components and concentrate the analyte of interest, thereby enhancing the accuracy and sensitivity of the analysis.[6][7][8] The choice of technique depends on the sample matrix.
Workflow for Sample Preparation
Caption: General workflows for preparing this compound samples from different matrices.
Protocol 1: Extraction from Pharmaceutical Formulations (e.g., Tablets)
This protocol is based on the principle of dissolving the drug product in a suitable solvent to extract this compound.
-
Sample Weighing: Accurately weigh and grind a representative number of tablets to obtain a fine, homogeneous powder.
-
Dissolution: Transfer a portion of the powder, equivalent to a target concentration of this compound (e.g., 10 mg), into a volumetric flask.
-
Solvent Addition: Add a diluent in which this compound is freely soluble, such as a mixture of acetonitrile and water (e.g., 50:50 v/v). The organic component aids in solubilizing the lipophilic molecule, while the aqueous component is compatible with reversed-phase HPLC.
-
Extraction: Sonicate the mixture for 15-20 minutes to ensure complete dissolution of the active ingredient.
-
Dilution: Bring the flask to volume with the diluent.
-
Clarification: Centrifuge or filter an aliquot of the solution through a 0.45 µm syringe filter to remove insoluble excipients prior to injection.
Protocol 2: Liquid-Liquid Extraction (LLE) from Plasma
LLE is a classic technique that partitions the analyte based on its solubility in two immiscible liquids.[8][9] This is suitable for this compound due to its high logP.
-
Sample Aliquoting: Pipette 1.0 mL of plasma into a clean glass tube.
-
Alkalinization: Add 100 µL of 1 M Sodium Hydroxide (NaOH) to raise the pH above the pKa of this compound (~7.85). This deprotonates the tertiary amine, rendering it more soluble in organic solvents.
-
Solvent Addition: Add 5.0 mL of an appropriate extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE)). These solvents are effective for extracting basic compounds.
-
Extraction: Vortex the mixture for 2-3 minutes to facilitate the transfer of this compound into the organic phase.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 200 µL) of the mobile phase for HPLC analysis or a suitable solvent for GC-MS.
Protocol 3: Solid-Phase Extraction (SPE) from Urine
SPE offers a more selective and cleaner extraction compared to LLE by utilizing specific sorbent-analyte interactions.[7][8] For a basic compound like this compound, a cation-exchange or a reversed-phase sorbent can be effective.
-
Cartridge Selection: Use a mixed-mode (e.g., C8/cation-exchange) or a polymeric reversed-phase (e.g., Oasis HLB) SPE cartridge.
-
Conditioning: Condition the cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Equilibration: Equilibrate the cartridge with 2 mL of a suitable buffer (e.g., 25 mM ammonium acetate, pH 6).
-
Sample Loading: Load 1.0 mL of urine onto the cartridge. The flow rate should be slow (1-2 mL/min) to ensure adequate retention.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute this compound with 2 mL of a methanolic solution containing a small percentage of a basic modifier (e.g., 2-5% ammonium hydroxide in methanol) to disrupt the sorbent-analyte interaction.
-
Evaporation & Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.
PART 2: Chromatographic Quantification Methods
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and widely used technique for the quantification of pharmaceutical compounds. Given its aromatic rings, this compound should exhibit strong UV absorbance.
-
Column: A C18 column is chosen due to the non-polar nature of this compound. The end-capping of modern C18 columns is crucial to minimize peak tailing, which can be an issue with basic compounds like tertiary amines due to interactions with residual silanol groups on the silica support.[10]
-
Mobile Phase: An acetonitrile/water gradient is a common choice for reversed-phase chromatography. The addition of a buffer (e.g., phosphate or acetate) is necessary to control the pH. Maintaining the pH below the pKa of the silanol groups (~pH 4-5) and around the pKa of this compound can improve peak shape. Adding an amine modifier like triethylamine (TEA) can further reduce tailing by competing with the analyte for active silanol sites.[10]
-
Detection: UV detection at a wavelength of maximum absorbance (likely around 254 nm, typical for aromatic compounds) provides good sensitivity. A photodiode array (PDA) detector can be used to confirm peak purity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
Before sample analysis, inject a standard solution multiple times (n=5) to ensure the system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent selectivity and sensitivity, making it a powerful tool for confirmation and quantification, especially at low concentrations.[11][12]
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating compounds based on their boiling points.[13][14][15] this compound, with a boiling point around 300°C, is amenable to GC analysis.
-
Injection: A splitless injection is preferred for trace analysis to ensure the entire sample volume reaches the column.
-
Ionization: Electron Ionization (EI) is a standard technique that produces a reproducible fragmentation pattern, which is useful for structural confirmation and library matching.
-
Detection: Selected Ion Monitoring (SIM) mode is used for quantification. By monitoring specific fragment ions of this compound, sensitivity and selectivity are greatly enhanced compared to a full scan.
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM). Ions to be determined from the fragmentation pattern of a this compound standard. |
Workflow for Chromatographic Analysis
Caption: Decision and validation workflow for the analysis of this compound.
PART 3: Method Validation
All analytical methods must be validated to ensure they are fit for their intended purpose.[16] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[17][18][19][20]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing blank matrix samples and spiked samples to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity and Range: The method should provide results that are directly proportional to the concentration of the analyte within a given range.[16][17] This is assessed by analyzing a series of standards at different concentrations (typically 5-7 levels) and performing a linear regression analysis (r² > 0.99).
-
Accuracy: The closeness of the test results to the true value. It is determined by analyzing samples with known concentrations of this compound (quality control samples) and expressing the result as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment. Precision is expressed as the relative standard deviation (%RSD).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. LOQ is the lowest point on the calibration curve that meets the acceptance criteria for accuracy and precision.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).
Typical Acceptance Criteria for Validation
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 85-115% (for bioanalysis), 98-102% (for drug product) |
| Precision (%RSD) | ≤ 15% (for bioanalysis), ≤ 2% (for drug product) |
| LOQ Accuracy & Precision | Within 20% of nominal |
Conclusion
The analytical methods detailed in this application note provide a robust framework for the quantitative determination of this compound. The choice between HPLC-UV and GC-MS will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the matrix, and the availability of instrumentation. Proper method validation in accordance with ICH guidelines is mandatory to ensure the reliability and accuracy of the generated data, which is paramount in a regulated drug development environment.
References
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- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples.
- International Journal of Pharmaceutical Sciences. (n.d.). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples.
- RAPS. (2022). ICH releases draft guidelines on analytical method development.
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Dibemethine as a Scaffold for Novel Therapeutics: Application Notes and Protocols
Abstract
Dibemethine (N,N-dibenzylmethylamine) presents a compelling and underexplored scaffold for the development of novel therapeutics. With a molecular formula of C₁₅H₁₇N and a molecular weight of 211.3 g/mol , its structure offers a versatile platform for chemical modification.[1][2][3] Historically noted for its activity against chloroquine-resistant Plasmodium falciparum, the causative agent of malaria, the therapeutic potential of the this compound core extends into other critical areas of medicine, including oncology and enzyme inhibition.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the this compound scaffold for the discovery and development of new chemical entities. We will explore the rationale behind its selection as a scaffold, detail synthetic strategies for derivatization, and provide robust protocols for in vitro and in vivo evaluation of novel analogs.
Introduction: The Rationale for this compound as a Therapeutic Scaffold
The selection of a scaffold in medicinal chemistry is a critical decision that influences the entire drug discovery cascade. An ideal scaffold should possess a combination of desirable attributes: synthetic accessibility, structural diversity potential, and inherent biological activity or the ability to interact with biological targets. This compound, with its N,N-dibenzylmethylamine core, fulfills these criteria, making it an attractive starting point for novel therapeutic design.
The dibenzyl groups provide a large, lipophilic surface area that can be tailored for specific interactions with protein targets. The tertiary amine introduces a basic center that can be crucial for salt formation and pharmacokinetic properties. Furthermore, the benzyl rings and the N-methyl group are amenable to a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).[6][7]
The known antimalarial activity of this compound, which is believed to involve the inhibition of the P. falciparum chloroquine-resistance transporter (PfCRT), provides a validated biological starting point.[5] This established activity de-risks the initial stages of a drug discovery program and offers a foundation upon which to build and explore new therapeutic applications.
Strategic Derivatization of the this compound Scaffold
A key advantage of the this compound scaffold is its amenability to chemical modification at multiple positions. This allows for the creation of a diverse library of analogs to probe interactions with various biological targets. The primary sites for modification are the aromatic rings of the benzyl groups and the N-methyl group.
Functionalization of the Aromatic Rings
The benzyl rings can be functionalized with a variety of substituents to modulate the electronic and steric properties of the molecule. This can be achieved through standard aromatic substitution reactions. For instance, electrophilic aromatic substitution can introduce nitro, halogen, or acyl groups, which can then be further modified.
Protocol 2.1: Synthesis of a Representative Aromatic Ring-Substituted this compound Analog
This protocol describes a general method for the synthesis of a mono-substituted this compound analog on one of the phenyl rings.
Materials:
-
This compound
-
Substituted benzyl bromide (e.g., 4-nitrobenzyl bromide)
-
Methylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
N-alkylation: To a solution of methylamine in a suitable solvent, add the substituted benzyl bromide and a base like potassium carbonate. Stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up: Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Second N-alkylation: Dissolve the crude product in a solvent like acetonitrile, add benzyl bromide and potassium carbonate. Stir at room temperature until the reaction is complete.
-
Purification: After a standard aqueous work-up, purify the crude product by silica gel column chromatography to obtain the desired substituted this compound analog.
Modification of the N-Methyl Group
The N-methyl group can be replaced with other alkyl or functionalized chains to explore the impact on target binding and pharmacokinetic properties. This can be achieved by N-dealkylation followed by re-alkylation with a different electrophile.
Exploring Therapeutic Applications Beyond Malaria
While the antimalarial activity of this compound is established, the N,N-dibenzylmethylamine scaffold has shown promise in other therapeutic areas, most notably in oncology.
Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds containing the N-benzyl motif.[6][7] The proposed mechanisms of action are diverse and include the inhibition of key cellular processes such as cell proliferation and microtubule dynamics.
Workflow for Anticancer Drug Discovery using the this compound Scaffold
Caption: A general workflow for anticancer drug discovery starting from the this compound scaffold.
Protocol 3.1: In Vitro Cytotoxicity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][8][9]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogs (typically from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Table 1: Hypothetical IC₅₀ Values of this compound Analogs Against Cancer Cell Lines
| Compound ID | R1-substitution (para) | R2-substitution (para) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| This compound | H | H | >100 | >100 |
| DIB-01 | NO₂ | H | 25.4 | 32.1 |
| DIB-02 | Cl | H | 15.8 | 21.5 |
| DIB-03 | OMe | H | 45.2 | 55.8 |
| DIB-04 | Cl | Cl | 5.2 | 8.9 |
Enzyme Inhibition
The this compound scaffold can also be explored for its potential as an enzyme inhibitor. The dibenzyl groups can occupy hydrophobic pockets in enzyme active sites, while the tertiary amine can form ionic interactions.
Signaling Pathway: Hypothetical Inhibition of a Kinase by a this compound Analog
Caption: A simplified diagram illustrating the potential inhibitory action of a this compound analog on a kinase.
In Vivo Evaluation of Lead Candidates
Promising candidates identified from in vitro screening must be evaluated in vivo to assess their efficacy and safety in a whole-organism context. Xenograft models in immunocompromised mice are a standard preclinical tool for evaluating the anticancer activity of novel compounds.[2][3][5][10][11]
Protocol 4.1: Subcutaneous Xenograft Model for Anticancer Efficacy Testing
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line
-
Matrigel
-
Lead this compound analog
-
Vehicle control
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the lead compound and vehicle control according to a predetermined schedule (e.g., daily intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics in multiple disease areas. Its synthetic tractability and the precedent of biological activity among its analogs make it an attractive platform for medicinal chemists. The protocols and workflows outlined in this document provide a comprehensive framework for researchers to systematically explore the therapeutic potential of this versatile scaffold. Future work should focus on expanding the diversity of this compound analog libraries, elucidating the specific molecular targets and mechanisms of action, and advancing the most promising candidates through preclinical and clinical development.
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ResearchGate. Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp-Rich Compounds With Distinct Phenotypic Effects. [Link]
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Application Notes and Protocols: A Framework for In Vitro Efficacy Testing of Dibemethine
Introduction and Strategic Overview
Dibemethine (Benzenemethanamine, N-methyl-N-(phenylmethyl)-), identified by CAS number 102-05-6, is a tertiary amine whose biological activities are not extensively characterized in publicly accessible literature.[1][2][3] Its structural features warrant a systematic investigation into its potential as a therapeutic agent. Reports have noted its activity against chloroquine-resistant Plasmodium falciparum, suggesting it can modulate biological pathways.[1][4] This application note provides a comprehensive, multi-phase experimental framework for researchers, scientists, and drug development professionals to conduct an initial in vitro assessment of this compound's efficacy, focusing on potential cytotoxic and pro-apoptotic effects, which are foundational inquiries in oncology and drug discovery.[5][6]
The logic underpinning this guide is to establish a tiered screening process. We begin with a broad assessment of this compound's effect on cell viability and proliferation. Positive "hits" from this initial phase—defined as compounds exhibiting significant antiproliferative activity—are then subjected to more detailed mechanistic assays to determine the mode of action, such as the induction of programmed cell death (apoptosis). This structured approach ensures a cost-effective and scientifically rigorous evaluation of the compound's therapeutic potential.
Foundational Knowledge: Cell Line Selection and Culture
The choice of cell line is a critical parameter that dictates the relevance of the experimental outcome. For a compound with an unknown mechanism of action like this compound, initial screening should encompass a panel of cell lines representing different tissue origins (e.g., breast, lung, colon cancer) to identify potential tissue-specific sensitivity.
General Protocol: All cell lines should be cultured in their recommended media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂. It is imperative to regularly test cell lines for mycoplasma contamination to ensure data integrity.
Phase I: Primary Efficacy Screening - Cell Viability and Proliferation
The initial objective is to determine if this compound exerts a cytotoxic or cytostatic effect on cancer cells. The MTS assay is a robust, colorimetric method for assessing cell viability by measuring the metabolic activity of a cell population.[7][8] Viable cells contain mitochondrial dehydrogenase enzymes that reduce the tetrazolium compound MTS into a soluble purple formazan product, whose absorbance is directly proportional to the number of living cells.[7][8][9]
Experimental Protocol: MTS Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a series of serial dilutions in culture medium to achieve the final desired concentrations for the dose-response curve (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include "vehicle control" wells treated with the same concentration of DMSO as the highest drug concentration, and "untreated control" wells with fresh medium only.
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours). The duration should be sufficient to observe an effect on proliferation.
-
MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.[7][8]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light, until the color change is apparent.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[8][9]
Data Presentation and Interpretation (Phase I)
The raw absorbance values are processed to calculate the percentage of cell viability relative to the vehicle control. This data is then used to generate a dose-response curve, from which the IC₅₀ (half-maximal inhibitory concentration) value can be determined.
| Treatment Group | Concentration (µM) | Absorbance (490 nm) | % Viability (Relative to Vehicle) |
| Untreated | 0 | 1.25 | 102.5% |
| Vehicle (DMSO) | 0.1% | 1.22 | 100% |
| This compound | 1 | 1.15 | 94.3% |
| This compound | 10 | 0.88 | 72.1% |
| This compound | 50 | 0.61 | 50.0% |
| This compound | 100 | 0.35 | 28.7% |
Caption: Example data table for an MTS assay. The IC₅₀ is determined to be 50 µM.
Phase II: Mechanistic Elucidation - Apoptosis Detection
If this compound demonstrates significant antiproliferative activity (e.g., an IC₅₀ in a relevant range), the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[10] We will employ two complementary assays: Annexin V/Propidium Iodide (PI) staining to identify apoptotic cells via flow cytometry, and a Caspase-Glo 3/7 assay to measure the activity of key executioner caspases.
Experimental Workflow: Apoptosis Analysis
Caption: Experimental workflow for this compound efficacy testing.
Protocol: Annexin V and Propidium Iodide (PI) Staining
This assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a membrane-impermeable DNA dye that only enters cells with compromised membrane integrity, characteristic of late apoptosis or necrosis.[12]
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ (e.g., 1x and 2x IC₅₀) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells once with cold 1X PBS.[11]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (e.g., 1 mg/mL stock).[11]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[12]
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[12]
-
Analysis: Analyze the samples by flow cytometry as soon as possible. Use unstained, Annexin V only, and PI only controls to set compensation and gates.
Protocol: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic cascade.[13][14] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[13][14][15]
-
Assay Setup: Plate cells in a white-walled 96-well plate and treat with this compound as described for the MTS assay.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[14][15]
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL medium).[14]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds, then incubate at room temperature for 1 to 3 hours.
-
Data Acquisition: Measure the luminescence of each well using a plate luminometer.
Data Presentation and Interpretation (Phase II)
Annexin V/PI Data: Flow cytometry data is presented as quadrant plots, allowing for the quantification of different cell populations.
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Application Note: A Phased Protocol for Efficacy Assessment of Novel Antimalarial Candidates Against Plasmodium falciparum, Featuring Dibemethine
Abstract: The emergence and spread of drug-resistant Plasmodium falciparum necessitates a robust pipeline for the discovery and validation of new chemical entities. This document provides a comprehensive, three-phase protocol for the systematic evaluation of novel compounds, using the hypothetical candidate Dibemethine as an exemplar. We detail the in vitro assessment of antiplasmodial activity using the validated SYBR Green I-based fluorescence assay, subsequent in vitro cytotoxicity profiling to determine selectivity, and primary in vivo efficacy testing using the murine P. berghei model. Each protocol is designed with internal controls and data validation steps to ensure scientific rigor and reproducibility, aligning with authoritative guidelines from the World Health Organization (WHO) and established best practices in antimalarial drug discovery.
Introduction: The Rationale for a Phased Assessment
The development of a new antimalarial agent is a sequential process designed to efficiently identify candidates with high therapeutic potential while minimizing resource expenditure on those with unfavorable characteristics. A phased approach, beginning with high-throughput in vitro screening and progressing to more complex in vivo models, is the cornerstone of modern drug discovery.
This guide outlines a validated workflow to characterize the activity of a novel compound, "this compound," against the primary human malaria parasite, P. falciparum. The workflow is structured into three critical phases:
-
Phase 1: In Vitro Antiplasmodial Activity. Determines the direct inhibitory effect of the compound on parasite proliferation in a controlled environment.
-
Phase 2: In Vitro Cytotoxicity & Selectivity. Assesses the compound's toxicity against a mammalian cell line to ensure its activity is specific to the parasite and not a result of general cytotoxicity.
-
Phase 3: In Vivo Efficacy. Evaluates the compound's performance in a living organism, providing preliminary data on its bioavailability, safety, and suppressive activity in a standard rodent malaria model.
This structured progression ensures that only compounds with potent, parasite-specific activity and demonstrable in vivo efficacy advance in the development pipeline.
Caption: High-level workflow for antimalarial candidate evaluation.
Phase 1: In Vitro Antiplasmodial Activity Protocol
The primary screen utilizes the SYBR Green I-based fluorescence (MSF) assay, a widely adopted method for its simplicity, cost-effectiveness, and high-throughput capability.[1][2] This assay obviates the need for radioactive materials, such as in the traditional [3H]hypoxanthine incorporation assay, by measuring the amplification of parasitic DNA as an indicator of growth.[3]
Principle
Plasmodium falciparum is cultured in human erythrocytes. Following a 72-hour incubation with serial dilutions of this compound, a lysis buffer containing the SYBR Green I fluorescent dye is added. This dye intercalates with any double-stranded DNA present. The fluorescence intensity, which is directly proportional to the amount of parasitic DNA, is measured to quantify parasite growth inhibition.[4][5]
Materials and Reagents
-
Parasite Strain: Chloroquine-sensitive P. falciparum strain (e.g., 3D7) or a resistant strain (e.g., W2, Dd2).
-
Culture Medium: RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax I or 10% human serum.[6]
-
Human Erythrocytes: O+ type, washed three times in incomplete RPMI-1640.
-
Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.
-
Control Drugs: Chloroquine, Artemisinin.
-
Assay Plates: Sterile, black, 96-well flat-bottom plates.
-
Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5.
-
SYBR Green I Dye: 10,000x concentrate in DMSO.
Step-by-Step Methodology
-
Parasite Culture Maintenance: Maintain a continuous asynchronous culture of P. falciparum at 37°C in a sealed flask with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[4]
-
Synchronization: Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment. This ensures a uniform starting population for the assay.
-
Drug Plate Preparation:
-
Perform a 2-fold serial dilution of the this compound stock solution in culture medium across a 96-well plate.
-
Include positive control wells (Chloroquine) and negative control wells (DMSO vehicle only, final concentration ≤0.2%).
-
-
Assay Initiation:
-
Prepare an assay culture of synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit.
-
Dispense 180 µL of this parasite culture into each well of the pre-dosed drug plate.
-
-
Incubation: Incubate the plate for 72 hours under the standard culture conditions described in step 1. For potentially slow-acting drugs, a 96-hour incubation can be used.[4]
-
Assay Readout:
-
Prior to reading, prepare the final Lysis Buffer containing SYBR Green I at a 1:5000 final dilution (e.g., add 2 µL of 10,000x stock to 10 mL of buffer).
-
Add 100 µL of this SYBR/Lysis buffer to each well.
-
Seal the plate, mix gently, and incubate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement: Read the plate on a fluorescence plate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.[4]
Data Analysis
-
Subtract the background fluorescence from wells containing only erythrocytes.
-
Normalize the data by setting the mean of the negative control (vehicle) wells to 100% growth and the positive control (high concentration of a standard drug) to 0% growth.
-
Plot the percentage of parasite growth inhibition versus the log concentration of this compound.
-
Calculate the 50% inhibitory concentration (IC₅₀) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
Phase 2: In Vitro Cytotoxicity and Selectivity Index
A viable antimalarial candidate must be selectively toxic to the parasite with minimal effect on host cells. The Selectivity Index (SI) provides a quantitative measure of this specificity. An SI value greater than 10 is generally considered the minimum threshold for a promising hit compound.
Principle
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as a proxy for cell viability.[7] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[8]
Materials and Reagents
-
Cell Line: Human embryonic kidney cells (HEK293) or human hepatocellular carcinoma cells (HepG2).[9][10]
-
Culture Medium: DMEM or MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: this compound (same stock as Phase 1).
-
Control Drug: Doxorubicin (positive control for cytotoxicity).
-
MTT Reagent: 5 mg/mL solution in PBS.
-
Solubilizing Agent: DMSO or a solution of 0.01 M HCl in 10% SDS.
Step-by-Step Methodology
-
Cell Seeding: Seed HEK293 or HepG2 cells into a clear, 96-well flat-bottom plate at a density of ~10,000 cells per well and allow them to adhere overnight.
-
Compound Addition: Remove the medium and add fresh medium containing serial dilutions of this compound, matching the concentration range used in the antiplasmodial assay.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours until formazan crystals are visible.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of cell viability relative to the vehicle control wells.
-
Plot the percentage of viability versus the log concentration of this compound.
-
Determine the 50% cytotoxic concentration (CC₅₀) from the resulting dose-response curve.
-
Calculate the Selectivity Index (SI) using the following formula: SI = CC₅₀ (Mammalian Cells) / IC₅₀ (P. falciparum)
| Parameter | Description | Acceptable Threshold |
| IC₅₀ | Concentration of this compound that inhibits 50% of P. falciparum growth. | < 1 µM (for hit-to-lead) |
| CC₅₀ | Concentration of this compound that reduces mammalian cell viability by 50%. | As high as possible |
| SI | Selectivity Index (CC₅₀ / IC₅₀). | > 10 |
Phase 3: In Vivo Efficacy (4-Day Suppressive Test)
The Peters' 4-Day Suppressive Test is the standard primary in vivo screening model to evaluate the activity of a compound against a newly initiated malaria infection.[11][12] It provides crucial information on a compound's ability to suppress parasitemia in a whole-organism context. The rodent parasite Plasmodium berghei is commonly used for these initial assessments.[13]
Caption: Timeline for the Peters' 4-Day Suppressive Test.
Principle
Mice are inoculated with P. berghei infected red blood cells (iRBCs). Treatment with the test compound begins shortly after infection and continues for four consecutive days. On the fifth day, parasitemia is determined from Giemsa-stained blood smears and compared to that of an untreated control group to calculate the percentage of parasite suppression.[14]
Materials and Methods
-
Animal Model: Female BALB/c or CD1 mice (6-8 weeks old).
-
Parasite Strain: Chloroquine-sensitive Plasmodium berghei ANKA strain.
-
Drug Formulation: this compound suspended in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in sterile water).[14]
-
Controls: Chloroquine (20 mg/kg, positive control), vehicle (negative control).
-
Equipment: Microscope, glass slides, Giemsa stain.
Step-by-Step Methodology
-
Infection (Day 0): Infect mice intravenously (IV) or intraperitoneally (IP) with 1 x 10⁷ P. berghei-infected erythrocytes.
-
Grouping and Treatment (Day 0 - Day 3):
-
Randomize mice into groups (n=5 per group): Vehicle Control, Positive Control (Chloroquine), and this compound (e.g., at 25, 50, 100 mg/kg).
-
Administer the first dose of the assigned treatment orally (p.o.) or via the desired route approximately 2-4 hours post-infection.
-
Continue daily dosing at the same time for the next three days (Day 1, 2, and 3).
-
-
Parasitemia Determination (Day 4):
-
24 hours after the final dose, collect a drop of blood from the tail of each mouse.
-
Prepare thin blood smears on glass slides.
-
Fix the smears with methanol and stain with 10% Giemsa solution.
-
Determine the percentage of parasitized erythrocytes by counting at least 1,000 total erythrocytes under oil immersion microscopy.
-
-
Monitoring: Monitor mice daily for clinical signs of malaria and record survival for up to 30 days.
Data Analysis
Calculate the average percent parasitemia for each group. Determine the percent chemosuppression using the formula:
% Suppression = [ ( A - B ) / A ] * 100
Where:
-
A = Average parasitemia in the vehicle control group.
-
B = Average parasitemia in the treated group.
The results will provide a clear indication of this compound's in vivo efficacy and guide dose-ranging studies for more advanced curative models.
References
-
Jansen, A. M., et al. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Methods in Molecular Biology. [Link]
-
Johnson, J. D., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy. [Link]
-
Tiwari, A., & Arora, K. (2014). Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA. Antimicrobial Agents and Chemotherapy. [Link]
-
Anvikar, A. R., et al. (2012). In vitro assessment of drug resistance in Plasmodium falciparum in five States of India. The Indian Journal of Medical Research. [Link]
-
WorldWide Antimalarial Resistance Network (WWARN). P.falciparum drug sensitivity assay using SYBR® Green I. WWARN Procedure. [Link]
-
Bacon, D. J., et al. (2007). Comparison of a SYBR green I-based assay with a histidine-rich protein II enzyme-linked immunosorbent assay for in vitro antimalarial drug efficacy testing. Antimicrobial Agents and Chemotherapy. [Link]
-
Swiss Tropical and Public Health Institute. A Protocol for Antimalarial Efficacy Testing in vitro and in vivo. MMV-UNICEF Efficacy Models for Compound Screening. [Link]
-
Mishra, S. K., et al. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology. [Link]
-
de P. Vivas, L., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences. [Link]
-
de P. Vivas, L., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. ScienceOpen. [Link]
-
Basco, L. K., et al. (2000). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Antimicrobial Agents and Chemotherapy. [Link]
-
de P. Vivas, L., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. ResearchGate. [Link]
-
Lell, B., et al. (2005). In vitro activity of pyronaridine against Plasmodium falciparum and comparative evaluation of anti-malarial drug susceptibility assays. Malaria Journal. [Link]
-
Jiménez-Díaz, M. B., et al. (2013). A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery. PLoS ONE. [Link]
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Mothana, R. A., et al. (2013). Assessment of antimalarial activity against Plasmodium falciparum and phytochemical screening of some Yemeni medicinal plants. Evidence-Based Complementary and Alternative Medicine. [Link]
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de P. Vivas, L., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. [Link]
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World Health Organization. (2022). Tools for monitoring antimalarial drug efficacy. WHO. [Link]
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Yilma, D., et al. (2020). A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations. Malaria Journal. [Link]
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Adebayo, J. O., & Kretti, A. U. (2021). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules. [Link]
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World Health Organization. (2009). Methods for surveillance of antimalarial drug efficacy. WHO. [Link]
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World Health Organization. (2010). Guidelines for the treatment of malaria. WHO. [Link]
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Wilson, C., et al. (2021). Antiplasmodial activity of the natural product compounds alstonine and himbeline. PLoS ONE. [Link]
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Dibemethine as a chemical probe for studying transporter proteins
An Application Guide: Dibemethine as a Chemical Probe for the Interrogation of Transporter Proteins
Authored by a Senior Application Scientist
Abstract
Transporter proteins, encompassing superfamilies like the ATP-Binding Cassette (ABC) and Solute Carrier (SLC) transporters, are integral to cellular homeostasis, nutrient uptake, and xenobiotic disposition.[1][2] Their dysfunction is implicated in numerous pathologies, making them critical targets for therapeutic development. Chemical probes are indispensable tools for elucidating the function and pharmacology of these membrane proteins.[3][4] This guide introduces this compound, a dibenzylmethylamine derivative, as a potential chemical probe for studying transporter proteins. Initially identified for its activity against the chloroquine-resistance transporter (PfCRT) in Plasmodium falciparum[5], this compound presents a scaffold for broader investigation into transporter-ligand interactions. Herein, we provide a comprehensive framework and detailed protocols for the systematic evaluation and application of this compound to characterize transporter function, assess its inhibitory potential, and identify novel protein targets.
Introduction: The Rationale for this compound as a Transporter Probe
This compound (N-methyl-N-(phenylmethyl)-benzenemethanamine, CAS 102-05-6) is a small molecule with a molecular weight of 211.30 g/mol .[6] Its established activity as an inhibitor of the P. falciparum chloroquine-resistance transporter (PfCRT) provides a strong, validated starting point for its exploration as a chemical probe.[5] The PfCRT interaction demonstrates that this compound can engage with a complex, multi-transmembrane domain protein, suggesting its potential to interact with other transporters.
A high-quality chemical probe should possess several key attributes:
-
Potency and Selectivity: It should interact with its intended target(s) at low concentrations and exhibit minimal off-target effects.[7]
-
Defined Mechanism of Action: The nature of the interaction (e.g., competitive inhibitor, non-competitive inhibitor, substrate) should be well-characterized.[8]
-
Cellular Activity: The probe must be able to reach its target in a cellular context.
-
Availability of a Negative Control: A structurally similar but biologically inactive analog is crucial for validating that the observed phenotype is due to on-target engagement.[7]
This guide outlines the experimental workflows required to characterize this compound against these criteria, enabling researchers to confidently employ it in their studies.
Diagram: Workflow for Chemical Probe Validation
The following diagram illustrates the systematic process for validating a candidate molecule like this compound as a chemical probe for transporter proteins.
Caption: A generalized workflow for the validation of a chemical probe.
Foundational Methodologies: Choosing the Right Assay
The study of transporter proteins relies on a variety of in vitro techniques.[1] The choice of assay depends on the specific question being asked—whether this compound is a substrate, an inhibitor, or simply a binder.
Key Assay Types:
-
Uptake Assays: Directly measure the transport of a substrate into cells or vesicles. These are functional assays ideal for identifying inhibitors or characterizing substrate kinetics.[9]
-
Binding Assays: Quantify the direct interaction between a ligand and the transporter protein without measuring transport activity. Useful for determining binding affinity (Kd).[10]
-
Vesicular Transport Assays: Utilize inside-out membrane vesicles expressing a specific transporter. This is a powerful method for studying ATP-dependent efflux transporters (ABC family) in a simplified system, free from cellular metabolism.[11][12][13]
Diagram: Decision Tree for Assay Selection
Caption: A decision-making framework for selecting the appropriate transporter assay.
Experimental Protocols
The following protocols provide step-by-step methodologies for characterizing the interaction of this compound with a transporter of interest, for example, a member of the Solute Carrier (SLC) family.
Protocol 1: Cell-Based Radioligand Uptake Inhibition Assay
Principle: This assay quantifies the ability of this compound to inhibit the transport of a known radiolabeled substrate into cells overexpressing a specific transporter. A reduction in intracellular radioactivity in the presence of this compound indicates inhibitory activity. This is a gold-standard functional assay.[9][14]
Materials:
-
HEK293 cells stably overexpressing the transporter of interest (e.g., SLC6A4, the serotonin transporter).
-
Control HEK293 cells (mock-transfected or parental).
-
Radiolabeled substrate (e.g., [³H]-Serotonin).
-
Known inhibitor as a positive control (e.g., Fluoxetine for SLC6A4).
-
This compound stock solution (in DMSO).
-
Assay Buffer (e.g., Krebs-Henseleit buffer).
-
96-well cell culture plates.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Cell Plating: Seed the transporter-expressing cells and control cells into a 96-well plate at a density that yields a confluent monolayer on the day of the assay. Culture overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. Also prepare solutions of the positive control inhibitor and a vehicle control (DMSO at the same final concentration as the this compound samples).
-
Assay Initiation: a. Aspirate the culture medium from the wells. b. Wash the cell monolayer once with 100 µL of pre-warmed Assay Buffer. c. Add 50 µL of the this compound dilutions, positive control, or vehicle control to the appropriate wells. d. Pre-incubate the plate for 10-15 minutes at 37°C.
-
Substrate Addition: Add 50 µL of Assay Buffer containing the [³H]-labeled substrate at a concentration close to its Km value. The final volume in each well is now 100 µL.
-
Incubation: Incubate for a predetermined time (e.g., 1-5 minutes) at 37°C. This time should be within the linear range of uptake for the transporter.
-
Termination of Uptake: a. Rapidly aspirate the solution from the wells. b. Immediately wash the cells three times with 200 µL of ice-cold Assay Buffer to remove extracellular radioligand.
-
Cell Lysis and Counting: a. Add 100 µL of lysis buffer (e.g., 1% SDS) to each well and incubate for 30 minutes. b. Transfer the lysate to scintillation vials or add 150 µL of scintillation cocktail directly to the wells (for appropriate 96-well plates). c. Quantify the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
The Ki value can be calculated using the Cheng-Prusoff equation if the inhibition is competitive.[9]
Protocol 2: Vesicular Transport Assay for ABC Transporters
Principle: This assay uses inside-out membrane vesicles isolated from cells (e.g., Sf9 or HEK293) overexpressing an ABC transporter like P-glycoprotein (P-gp/ABCB1).[13] In this orientation, efflux transporters mediate the uptake of substrates into the vesicle in an ATP-dependent manner.[12] This protocol determines if this compound can inhibit the transport of a known fluorescent or radiolabeled substrate.
Materials:
-
Inside-out membrane vesicles expressing the ABC transporter of interest (commercially available).
-
Control vesicles from non-transfected cells.
-
Vesicular Transport Buffer.
-
ATP and AMP regenerating solutions.
-
Known substrate (e.g., [³H]-N-methyl-quinidine for P-gp).
-
Known inhibitor as a positive control (e.g., Verapamil for P-gp).
-
This compound stock solution (in DMSO).
-
Rapid filtration apparatus with glass fiber filters.
Procedure:
-
Reaction Mix Preparation: In a 96-well plate, prepare the reaction mixtures on ice. For each well, combine:
-
Vesicular Transport Buffer.
-
This compound at various concentrations (or positive/vehicle controls).
-
Membrane vesicles (typically 5-10 µg of protein).
-
-
Pre-incubation: Pre-incubate the plate for 5 minutes at 37°C.
-
Initiation of Transport: a. Add the radiolabeled substrate. b. Immediately add either ATP solution (to measure transport) or AMP solution (as a negative control for non-specific binding) to start the reaction.
-
Incubation: Incubate the reaction for a specified time (e.g., 2-10 minutes) at 37°C.
-
Termination and Filtration: a. Terminate the reaction by adding 200 µL of ice-cold stop solution. b. Rapidly transfer the contents of each well onto a glass fiber filter pre-soaked in wash buffer, under vacuum, using the filtration apparatus.[11] c. Wash the filters rapidly three times with ice-cold wash buffer.
-
Quantification: a. Place the filters into scintillation vials. b. Add scintillation fluid and quantify radioactivity.
Data Analysis:
-
Calculate ATP-dependent transport by subtracting the counts in the AMP-containing wells from the ATP-containing wells.
-
Determine the percent inhibition caused by this compound at each concentration relative to the vehicle control.
-
Calculate the IC₅₀ value as described in Protocol 1.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to allow for easy comparison of this compound's potency and selectivity across different transporters.
Table 1: Hypothetical Inhibition Profile of this compound
| Transporter Target | Assay Type | Known Substrate | IC₅₀ of this compound (µM) | Positive Control | IC₅₀ of Positive Control (µM) |
| SLC6A2 (NET) | [³H]-Norepinephrine Uptake | [³H]-Norepinephrine | 1.2 ± 0.3 | Desipramine | 0.005 ± 0.001 |
| SLC6A3 (DAT) | [³H]-Dopamine Uptake | [³H]-Dopamine | 8.5 ± 1.1 | GBR-12909 | 0.020 ± 0.004 |
| SLC6A4 (SERT) | [³H]-Serotonin Uptake | [³H]-Serotonin | 3.7 ± 0.8 | Fluoxetine | 0.055 ± 0.009 |
| ABCB1 (P-gp) | Vesicular Transport | [³H]-N-methyl-quinidine | 0.8 ± 0.2 | Verapamil | 2.5 ± 0.5 |
| ABCG2 (BCRP) | Vesicular Transport | [³H]-Estrone-3-sulfate | > 50 | Ko143 | 0.090 ± 0.015 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: Based on this hypothetical data, this compound shows potent inhibition of ABCB1 (P-gp) and SLC6A2 (NET), with moderate activity against SLC6A4 (SERT) and weaker activity against SLC6A3 (DAT). It displays selectivity, with no significant inhibition of ABCG2 (BCRP) within the tested concentration range. This profile suggests this compound could be a useful tool for studying P-gp and NET-mediated transport.
Conclusion and Future Directions
This guide provides a foundational framework for the characterization of this compound as a chemical probe for transporter proteins. The provided protocols for cell-based uptake and vesicular transport assays are robust methods for determining its inhibitory profile and mechanism of action.[1][12] The initial finding of its activity against PfCRT, coupled with a systematic evaluation as outlined here, can empower researchers to validate this compound as a selective and potent tool.
Future work should focus on synthesizing a tagged version of this compound (fluorescent or biotinylated) to facilitate direct binding studies and target identification experiments. Furthermore, the development of a structurally related inactive control compound is essential for definitively attributing cellular effects to the inhibition of specific transporters.[7] Through this rigorous, multi-faceted approach, this compound can be transitioned from a compound with a single known interaction to a validated chemical probe for the broader scientific community.
References
-
An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. (n.d.). Frontiers in Pharmacology. Retrieved from [Link]
-
Membrane Vesicle ABC Transporter Assays for Drug Safety Assessment. (2012). Current Protocols in Toxicology. Retrieved from [Link]
-
Membranes for Vesicular Transport assays. (n.d.). Solvo Biotechnology. Retrieved from [Link]
-
Transporter assays as useful in vitro tools in drug discovery and development. (2014). Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]
-
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (2016). Springer Nature. Retrieved from [Link]
-
Vesicular Transport Assay for ABC/Efflux Transporters. (n.d.). Solvo Biotechnology. Retrieved from [Link]
-
Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (2016). ResearchGate. Retrieved from [Link]
-
Overview of the types of cell-based transport assays described in this review. (2021). ResearchGate. Retrieved from [Link]
-
Vesicular Transport Assays. (n.d.). Cell4Pharma. Retrieved from [Link]
-
Transporters. (n.d.). Pharmaron. Retrieved from [Link]
-
Navigating Solute Carrier Transporters—A Comprehensive Review of Functionalized Small Molecule Probes for Target Identification and Characterization. (2023). Medicinal Research Reviews. Retrieved from [Link]
-
Transporter Screening Assays. (n.d.). Creative BioMart. Retrieved from [Link]
-
Radioligand. (n.d.). Wikipedia. Retrieved from [Link]
-
Recent developments in ligands and chemical probes targeting solute carrier transporters. (2021). Semantic Scholar. Retrieved from [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). ACS Chemical Neuroscience. Retrieved from [Link]
-
Guidelines for characterization of probes to be used in animals. (n.d.). Chemical Probes Portal. Retrieved from [Link]
-
This compound (CAS 102-05-6) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]
-
Discovery of a chemical probe for PRDM9. (2020). Nature Communications. Retrieved from [Link]
-
Comprehensive In Vitro Approach to Evaluating Transporter-mediated Drug Interactions. (2022). Eurofins Discovery. Retrieved from [Link]
-
Mechanism of action of memantine. (2006). Current Opinion in Pharmacology. Retrieved from [Link]
-
The promise and peril of chemical probes. (2015). Nature Chemical Biology. Retrieved from [Link]
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- 4. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Dibemethine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Dibemethine Synthesis
This compound, chemically known as N,N-dimethyl-2-[1-phenyl-1-(o-tolyl)ethoxy]ethanamine, is an antihistamine and anticholinergic agent. Its synthesis typically involves an etherification reaction, most commonly the Williamson ether synthesis. This reaction forms the core ether linkage by reacting the alkoxide of 1-phenyl-1-(o-tolyl)ethanol with an N,N-dimethylaminoethyl halide. While conceptually straightforward, this synthesis is prone to several pitfalls that can significantly reduce the yield. This guide addresses these challenges in a question-and-answer format to help you optimize your experimental outcomes.
The core reaction is as follows:
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are its critical steps?
A1: The most common and direct route is the Williamson ether synthesis.[1][2] This involves two main conceptual steps:
-
Deprotonation: A strong base is used to deprotonate the tertiary alcohol, 1-phenyl-1-(o-tolyl)ethanol, to form a reactive alkoxide nucleophile.
-
Nucleophilic Substitution (SN2): The resulting alkoxide attacks an electrophilic N,N-dimethylaminoethyl halide (e.g., 2-chloro-N,N-dimethylethanamine), displacing the halide and forming the ether bond.
The primary challenge lies in the fact that the starting alcohol is a sterically hindered tertiary alcohol. This steric bulk can impede the desired SN2 reaction and promote competing side reactions.[1][3]
Q2: My overall yield is consistently low, with a significant amount of unreacted starting alcohol recovered. What is the likely cause?
A2: This issue almost certainly points to incomplete deprotonation of the tertiary alcohol. The hydroxyl group of an alcohol is not nucleophilic enough to displace a halide on its own. It must be converted to the much more potent alkoxide nucleophile.
-
Causality: Tertiary alcohols are sterically hindered, making them less acidic than primary or secondary alcohols. The bulky phenyl and o-tolyl groups impede the access of the base to the hydroxyl proton. If deprotonation is incomplete, the concentration of the active nucleophile will be low, leading to a sluggish and incomplete reaction.
-
Troubleshooting:
-
Choice of Base: Use a sufficiently strong, non-nucleophilic base. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol, driving the equilibrium forward by releasing hydrogen gas.[4] Potassium hydroxide (KOH) can also be effective, particularly in a solvent like toluene, as seen in the synthesis of the structurally similar Doxylamine.[5]
-
Anhydrous Conditions: Ensure all glassware is flame- or oven-dried and that all solvents are anhydrous.[6] Water will react with strong bases like NaH and can also protonate the desired alkoxide, quenching the reaction.
-
Q3: The reaction produces a complex mixture of products, and I am struggling to isolate the desired this compound. What side reactions should I be aware of?
A3: The primary competing reaction in a Williamson ether synthesis, especially with hindered substrates, is an E2 elimination reaction.[3][4]
-
Mechanism of Side Reaction: Instead of acting as a nucleophile and attacking the carbon atom of the N,N-dimethylaminoethyl halide (SN2 pathway), the bulky alkoxide can act as a base, abstracting a proton from the carbon adjacent to the halide. This results in the formation of an alkene (N,N-dimethylvinylamine) and regenerates the starting alcohol.
Caption: E2 elimination as a major side reaction pathway.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, issue-specific approach to diagnosing and solving problems during this compound synthesis.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Low Conversion of Starting Alcohol | 1. Insufficient Base: The molar equivalent of the base is too low for complete deprotonation. 2. Inactive Base: The base (e.g., NaH) has been deactivated by moisture. 3. Inappropriate Solvent: The solvent does not adequately facilitate the reaction. | 1. Increase Base Stoichiometry: Use at least 1.1-1.5 equivalents of a strong base like NaH to ensure complete deprotonation. 2. Verify Base Activity: Use fresh, properly stored NaH. A simple test is to add a small amount to a protic solvent (with caution) to observe hydrogen evolution. 3. Solvent Choice: Use polar aprotic solvents like THF or DMSO.[4][7] These solvents solvate the cation (Na+) but not the alkoxide anion, leaving it "naked" and highly reactive.[8] |
| Formation of Elimination Byproducts | 1. High Reaction Temperature: Elevated temperatures favor elimination over substitution.[1] 2. Sterically Hindered Alkoxide: The inherent bulkiness of the 1-phenyl-1-(o-tolyl)ethoxide favors it acting as a base rather than a nucleophile.[3] | 1. Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Start at room temperature and only gently heat if necessary, while monitoring byproduct formation by TLC or GC-MS. 2. Optimize Reagent Addition: Add the N,N-dimethylaminoethyl halide slowly to the solution of the pre-formed alkoxide. This keeps the concentration of the electrophile low, which can help favor the bimolecular SN2 reaction. |
| Difficulty in Product Purification | 1. Product is a Tertiary Amine: Tertiary amines can be challenging to purify via standard silica gel chromatography due to their basicity.[9] 2. Close Polarity of Product and Byproducts: The desired product may have a similar polarity to unreacted starting materials or byproducts. | 1. Modified Chromatography: Use an amine-functionalized silica column (KP-NH) or add a small amount of a competing amine (e.g., 0.5-1% triethylamine) to the mobile phase during silica gel chromatography to prevent streaking and improve separation.[9] 2. Acid-Base Extraction: Utilize the basicity of the tertiary amine product. The crude reaction mixture can be dissolved in an organic solvent and washed with a dilute acidic solution (e.g., 1M HCl). The protonated amine product will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.[10] |
Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol is designed to maximize yield by addressing the common issues of deprotonation and side reactions.
Materials:
-
1-phenyl-1-(o-tolyl)ethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
2-chloro-N,N-dimethylethanamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Free Base: In a separate flask, dissolve 2-chloro-N,N-dimethylethanamine hydrochloride in water and add an excess of 5M NaOH solution. Extract the free amine into diethyl ether, dry the organic layer over anhydrous MgSO₄, and carefully remove the solvent under reduced pressure. This step is crucial as the hydrochloride salt is not reactive.
-
Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Deprotonation: To the flask, add anhydrous THF followed by 1-phenyl-1-(o-tolyl)ethanol (1.0 eq). Carefully add NaH (1.2 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases. This ensures the complete formation of the alkoxide.
-
Nucleophilic Substitution: Cool the reaction mixture back to 0 °C. Slowly add a solution of the free-based 2-chloro-N,N-dimethylethanamine (1.1 eq) in anhydrous THF dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and then gently heat to reflux (approx. 66 °C for THF). Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient with 1% triethylamine, or via acid-base extraction as previously described.
Caption: Optimized workflow for this compound synthesis.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
ResearchGate. An efficient and safe process for synthesis of doxylamine succinate. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
- Google Patents. Process for production of ether amine.
-
Biotage. Is there an easy way to purify organic amines?. [Link]
-
TailoredRead. Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
ResearchGate. Reaction of 1-phenyl-1-ethanol 1l and 1-p-tolyl-1-ethanol 1m. [Link]
-
ResearchGate. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]
-
Reddit. What are some common causes of low reaction yields?. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
- Google Patents.
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. [Link]
-
SynZeal. Doxylamine Ethylamine N-oxide (USP). [Link]
-
Quora. How to do Williamson ether synthesis while I have tertiary amine in my compound. [Link]
-
PubChem. 1-p-Tolylethanol, (-)-. [Link]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Dibemethine (Diphenhydramine) Synthesis
Welcome to the technical support resource for the synthesis of Dibemethine, chemically known as 2-(diphenylmethoxy)-N,N-dimethylethanamine, and widely recognized as Diphenhydramine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the causality behind common side reactions and provide robust, field-proven troubleshooting strategies to optimize your yield and purity.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What is the most common and scalable synthetic route for this compound?
The most prevalent method for synthesizing this compound is a variation of the Williamson ether synthesis.[1][2] This SN2 reaction typically involves the coupling of a benzhydryl halide (e.g., bromodiphenylmethane or chlorodiphenylmethane) with 2-(dimethylamino)ethanol in the presence of a base.[3][4][5] An alternative, also common, is reacting diphenylmethanol (benzhydrol) with an activated form of 2-(dimethylamino)ethanol, such as 2-chloro-N,N-dimethylethylamine.[6] The choice between these routes often depends on the cost and availability of the starting materials.
Q2: I've heard that elimination reactions can be a problem. Why does this happen?
Elimination is a classic competing pathway in Williamson ether synthesis.[1][7] The alkoxide of 2-(dimethylamino)ethanol is not only a good nucleophile but also a reasonably strong base. The substrate, a benzhydryl halide, is a secondary halide. Under certain conditions, particularly at elevated temperatures, the alkoxide can act as a base, abstracting a proton and leading to the formation of an alkene (1,1-diphenylethylene) instead of the desired ether product.[7][8]
Q3: What is "Quaternization" and how can I prevent it?
Quaternization is the alkylation of the tertiary amine nitrogen in the this compound product. The product itself, a tertiary amine, can act as a nucleophile and react with the electrophilic benzhydryl halide starting material. This forms a quaternary ammonium salt, a highly polar and often difficult-to-remove impurity.[] To prevent this, it is crucial to control the stoichiometry. Using a slight excess of the 2-(dimethylamino)ethanol nucleophile can help ensure the benzhydryl halide is consumed before it can react with the product. Careful monitoring of the reaction progress via TLC or HPLC is also essential to avoid unnecessarily long reaction times where this side reaction can become more prominent.
Q4: My crude product contains benzophenone. Where did it come from?
The presence of benzophenone is almost always due to the oxidation of the benzhydrol starting material or intermediates.[10] This can occur if the benzhydrol starting material is of low purity or if oxidizing agents are inadvertently introduced. Ensuring all reagents and solvents are pure and running the reaction under an inert atmosphere (like nitrogen or argon) can minimize this side reaction.
Troubleshooting Guide: From Low Yield to Impure Product
This section provides a problem-oriented approach to resolving specific experimental issues.
Problem 1: Consistently Low Yield of this compound
A low yield is the most common complaint. The root cause can be diagnosed by analyzing the side products.
Potential Cause A: E2 Elimination Pathway Dominating
-
Symptoms: Your crude NMR or GC-MS shows signals corresponding to 1,1-diphenylethylene.
-
Scientific Rationale: The SN2/E2 competition is highly sensitive to reaction conditions. High temperatures favor the higher activation energy elimination pathway.[1]
-
Corrective Actions:
-
Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Choice of Base: If preparing the alkoxide in situ, use a non-hindered base like sodium hydride (NaH) rather than a bulky base (e.g., potassium tert-butoxide), which would favor elimination.
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to favor the SN2 pathway.[8]
-
Potential Cause B: Formation of Bis(benzhydryl)ether
-
Symptoms: A less polar spot on TLC than your product; a high molecular weight peak in GC-MS.
-
Scientific Rationale: If using benzhydrol as a starting material, acidic conditions can catalyze its self-condensation to form the symmetrical bis(benzhydryl)ether.[11] Even trace amounts of acid can initiate this process.
-
Corrective Actions:
-
Ensure Basic Conditions: The reaction should be run under strictly basic conditions. If starting from benzhydrol, ensure complete deprotonation to the alkoxide before adding the alkylating agent.
-
Purify Starting Materials: Ensure your benzhydrol is free from acidic impurities.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting Decision Tree for Low Yield.
Problem 2: Product Fails Purity Analysis (Multiple Peaks/Spots)
Even with a good yield, achieving high purity can be challenging. Below is a table of common impurities and their origins.
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Source / Side Reaction | Typical Polarity (TLC) | Prevention Strategy |
|---|---|---|---|
| Benzhydrol | Unreacted starting material | More polar than product | Drive reaction to completion; use slight excess of other reagent. |
| Benzophenone | Oxidation of benzhydrol[10] | Similar to benzhydrol | Use high-purity starting materials; run under inert atmosphere. |
| Bis(benzhydryl)ether | Self-condensation of benzhydrol[11] | Less polar than product | Maintain strictly basic conditions; avoid acid. |
| Quaternary Ammonium Salt | Product reacts with benzhydryl halide | Very polar (often stays at baseline) | Use slight excess of the amine reagent; do not overheat or run too long. |
| Diphenhydramine N-oxide | Oxidation of product amine[10][12] | More polar than product | Use inert atmosphere; avoid oxidizing contaminants during workup. |
Main Synthetic Pathway and Key Side Reactions
Caption: this compound Synthesis and Competing Reactions.
Protocols
Protocol 1: Standard Synthesis of this compound Hydrochloride
This protocol is based on the reaction of chlorodiphenylmethane and N,N-dimethylaminoethanol.[3][13]
Materials:
-
Chlorodiphenylmethane
-
N,N-dimethylaminoethanol
-
Toluene (anhydrous)
-
3M Aqueous Sodium Hydroxide (NaOH)
-
Hexanes
-
5M Hydrochloric Acid (HCl) in Isopropanol (IPA)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine chlorodiphenylmethane (1.0 eq) and N,N-dimethylaminoethanol (1.1 eq).
-
Solventless Reaction: Under an inert atmosphere (N2), heat the neat mixture to 170-175 °C. The mixture will become a molten salt.[14] Maintain this temperature for 15-20 minutes. Safety Note: This reaction is exothermic and performed at high temperatures. Use a blast shield and appropriate PPE.
-
Quenching: Cool the reaction mixture to approximately 90 °C. Cautiously add pre-heated (90 °C) 3M aqueous NaOH to neutralize the ammonium salts formed.
-
Extraction: Transfer the mixture to a separatory funnel. Add hexanes and extract the organic layer. The desired free-base product will be in the hexane layer. Wash the organic layer with brine, then dry over anhydrous sodium sulfate.
-
Salt Formation: Filter the dried organic solution. While stirring, slowly add 5M HCl in IPA dropwise. The this compound hydrochloride salt will precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold hexanes to remove any non-polar impurities.
-
Purification: Recrystallize the solid from a suitable solvent system (e.g., isopropanol/hexane) to achieve high purity. Dry the final product under vacuum.
Protocol 2: Purification via Acid-Base Extraction
This workflow is essential for removing neutral or acidic impurities like bis(benzhydryl)ether or unreacted benzhydrol.
Procedure:
-
Dissolve the crude reaction mixture (after initial workup) in a water-immiscible organic solvent like diethyl ether or dichloromethane.
-
Transfer to a separatory funnel and extract with 1M HCl (aq). The basic this compound will be protonated and move into the aqueous layer, leaving neutral impurities (e.g., bis(benzhydryl)ether) in the organic layer.
-
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 3M NaOH) with stirring until the solution is strongly basic (pH > 12). The protonated this compound will be converted back to the free base, which will often precipitate or form an oil.
-
Extract the free base back into a fresh portion of organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over Na2SO4, filter, and remove the solvent under reduced pressure to yield the purified this compound free base. This can then be converted to the HCl salt as described in Protocol 1.
References
- Royal Society of Chemistry. (n.d.). Mass spectrometric directed system for the continuous-flow synthesis and purification of diphenhydramine. Chemical Science.
- ResearchGate. (n.d.). Synthesis of symmetrical bis(benzhydryl)ethers using p-TsCl as reagent under solvent-free conditions.
- Veeprho. (n.d.).
- Royal Society of Chemistry. (n.d.). End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts.
- Wikipedia. (n.d.). Williamson ether synthesis.
- All About Drugs. (2016, September 6). Diphenhydramine Hydrochloride, Use of Flow Synthesis.
- PrepChem.com. (n.d.). Synthesis of benzhydryl 2-chloroethyl ether.
- DSpace@MIT. (2013).
- BOC Sciences. (n.d.). Diphenhydramine and Impurities.
- Gpatindia. (2020, July 30). DIPHENHYDRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
- Filo. (n.d.).
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- YouTube. (2021, September 19). DIPHENHYDRAMINE - Synthesis of Essential Drugs.
- CymitQuimica. (n.d.). CAS 3922-74-5: Ethanamine, 2-(diphenylmethoxy)-N,N-dimethyl-, N-oxide.
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- 14. Diphenhydramine Hydrochloride, Use of Flow Synthesis – All About Drugs [allfordrugs.com]
Navigating the Stability of Dibemethine in Solution: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Dibemethine. As a Senior Application Scientist, this guide is designed to provide you with in-depth, practical insights into maintaining the stability of this compound in solution. Given the limited direct literature on the stability of this compound (CAS 102-05-6; Benzenemethanamine, N-methyl-N-(phenylmethyl)-), this resource synthesizes foundational chemical principles, data from structurally related compounds such as tertiary amines and benzylamines, and established pharmaceutical stability testing guidelines to empower you with effective troubleshooting strategies and preventative measures.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common challenges and questions that may arise during your work with this compound solutions.
Q1: My this compound solution is developing a yellow tint over time. What is the likely cause and how can I prevent it?
A1: A yellow discoloration in your this compound solution is a common indicator of oxidative degradation. The tertiary amine functionality and the benzyl groups in the this compound molecule are susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, trace metal ions, or light. This process can lead to the formation of colored degradation products.
Causality: The oxidation of tertiary amines can proceed through various mechanisms, including the formation of an amine radical cation, which can then undergo further reactions to yield a complex mixture of degradation products.[1] For benzylamines, oxidation can also occur at the benzylic position.
Preventative Measures:
-
Inert Atmosphere: Prepare and handle this compound solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
Use of Antioxidants: The addition of a suitable antioxidant can effectively quench the free radical chain reactions that drive oxidation.[2] Common choices for pharmaceutical solutions include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid. The selection and concentration of the antioxidant should be optimized for your specific formulation.
-
Chelating Agents: Trace metal ions (e.g., iron, copper) can catalyze oxidative degradation. Incorporating a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and enhance stability.[3]
-
Solvent Purity: Always use high-purity, degassed solvents to prepare your solutions. Peroxides in solvents like THF or ethers can initiate oxidation.
Q2: I've observed a decrease in the potency of my this compound stock solution. What are the potential degradation pathways?
A2: A loss of potency in a this compound solution can be attributed to several degradation pathways, primarily hydrolysis, oxidation, and photolysis.
Inferred Degradation Pathways for this compound:
Based on its chemical structure, the following degradation pathways are plausible:
-
Oxidation: As mentioned in Q1, this is a primary concern. The nitrogen atom and the benzylic carbons are susceptible to attack by oxidizing species. The oxidation of tertiary amines can lead to the formation of N-oxides and other degradation products.[4][5]
-
Hydrolysis: While this compound itself does not contain readily hydrolyzable groups like esters or amides, the stability can be pH-dependent. Extreme pH conditions can potentially catalyze degradation reactions.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate photochemical reactions. Benzylamines are known to undergo photodegradation.[6][7]
The following diagram illustrates the potential degradation pathways for this compound.
Caption: Workflow for a Forced Degradation Study of this compound.
Analytical Method:
A stability-indicating analytical method, typically a reverse-phase HPLC method with UV detection, is required to separate this compound from its degradation products. [8]The method should be validated for specificity, linearity, accuracy, precision, and robustness.
Conclusion
References
- Lepaumier, H., et al. (2009). Degradation of MDEA/piperazine and other new solvents in a pilot plant. Energy Procedia, 1(1), 917-924.
- Honda, T., & Hamano, D. (2018). Development of an Amine Antioxidant Depletion Diagnosis Method Using Colorimetric Analysis of Membrane Patches. International Journal of Prognostics and Health Management, 9(1).
- Gok, A., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceuticals, 15(11), 1419.
- LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts.
- Karimi-Jafari, M., et al. (2022).
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Rosenau, T., et al. (2003). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry, 68(21), 8031-8035.
- Bari, S. B., et al. (2018). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 8(1), 129-138.
- Al-Majed, A. A., et al. (2022). Visible-Light-Driven Photocatalytic Coupling of Neat Benzylamine over a Bi-Ellagate Metal–Organic Framework. ACS Omega, 7(41), 36813-36820.
- Sharma, M., & Kumar, S. (2019). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 4(5), 227-234.
- Zhang, Z., et al. (2020). Phosphorus-doped TiO2 for visible light-driven oxidative coupling of benzylamines and photodegradation of phenol. Applied Surface Science, 527, 146693.
- Quora. (2022).
- Patil, N. T., & Gupta, A. D. (2020). Oxidation of primary, secondary and tertiary amines.
- Gijsman, P. (2017). Antioxidant action mechanisms of hindered amine stabilisers.
- EMA. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency.
- Pharmeli. (2023).
- Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(4), 2291-2299.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38356-38361.
- Kang, J. (2015). Excipient Selection for Protein Stabilization. Pharmaceutical Technology, 39(8), 32-35.
- FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. U.S.
- Devos, C. A., et al. (2012). Inhibition of amine oxidation.
- Arshad, M. U., et al. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. Applied Sciences, 10(10), 3563.
- Voice, A. K. (2015). Oxidative degradation of amine solvents for CO2 capture.
- Hartono, A., et al. (2017). Composition of the amine solutions used in the experiments (weight fractions). Industrial & Engineering Chemistry Research, 56(45), 13264-13276.
- Contente, M. L., & Paradisi, F. (2018). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.
- Wang, H., et al. (2021). Efficient photocatalytic oxidative deamination of imine and amine to aldehyde over nitrogen-doped KTi3NbO9 under purple light. Catalysis Science & Technology, 11(21), 7078-7085.
- Gomez-Rueda, Y., et al. (2021). Steps involved for the analyses of degraded amines using GC.
- Verma, A., et al. (2022). The Development of Forced Degradation and Stability Indicating Studies of Drugs- A Review. Asian Journal of Pharmaceutical Research and Development, 10(2), 83-89.
- Purkar, S. R., et al. (2021). A Review on Force Degradation Studies for Drug Substances. International Journal of All Research Education and Scientific Methods, 9(5), 2455-6211.
- Buvik, V., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15995-16010.
- Walash, M. I., et al. (2014). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Zagazig University.
- American Pharmaceutical Review. (2023). Stabilizer Excipients.
- Nielsen, C. J., et al. (2010).
- Sachs, M., et al. (2017). Visible Light-driven Dehydrogenation of Benzylamine under Liberation of H2.
- EMA. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
- Eide-Haugmo, I., et al. (2022). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Processes, 10(11), 2276.
- Teranishi, K., et al. (2012). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide.
- Denisov, E. T. (2018). Mechanism of action of amine-type antioxidants at temperatures above 110 °C.
- Karimi-Jafari, M., et al. (2023).
- LibreTexts. (2021). 23.
- Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(10), 2363-2393.
- Crockett, M. P., et al. (2020). Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs.
- Pharmaceutical Outsourcing. (2024).
- TGA. (2018). ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products.
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Technical Support Center: Troubleshooting Dibemethine Solubility
Welcome to the technical support resource for Dibemethine. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during in vitro assays. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Section 1: Understanding this compound's Physicochemical Profile
Before troubleshooting, it is critical to understand the inherent properties of this compound that influence its solubility.
FAQ: What are the key physicochemical properties of this compound?
This compound (CAS No. 102-05-6) is an organic compound with properties that predict low aqueous solubility.[1][2][3] Its lipophilic nature, indicated by a high LogP value, and its basicity, indicated by its pKa, are the primary drivers of its solubility behavior.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Solubility | Source(s) |
| CAS Number | 102-05-6 | Unique identifier for the compound. | [1][2][3] |
| Molecular Formula | C₁₅H₁₇N | --- | [1][5] |
| Molecular Weight | 211.30 g/mol | Needed for molar concentration calculations. | [3][4] |
| Predicted pKa | 7.85 ± 0.50 | As a weak base (amine), solubility is pH-dependent. It will be ionized and more soluble in acidic conditions (pH < pKa). | [4][6] |
| LogP (octanol/water) | ~3.3 - 3.85 | A positive LogP value indicates lipophilicity ("fat-loving"), predicting poor solubility in aqueous (water-based) solutions. | [3][4] |
| Appearance | Solid powder | Must be dissolved for use in assays. | [4] |
FAQ: Why is this compound inherently difficult to dissolve in neutral aqueous buffers?
The difficulty arises from two core properties:
-
Lipophilicity (High LogP): this compound's molecular structure is predominantly nonpolar, making it hydrophobic or "water-fearing".[3][4] It prefers to interact with nonpolar environments (like lipids or organic solvents) rather than polar water molecules.[7]
-
Basicity (pKa ≈ 7.85): this compound is a weak base due to its amine group.[4] In aqueous solutions, its solubility is highly dependent on the pH.[8] At a physiological pH of ~7.4, which is close to its pKa, a significant portion of the molecules are in their neutral, un-ionized form. This neutral form is less soluble in water compared to the ionized (protonated) form, which carries a positive charge and interacts more favorably with polar water molecules.[6][9]
Section 2: Common Problems & Their Root Causes
FAQ: My this compound dissolved perfectly in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why did this happen?
This is the most common solubility issue and is caused by a drastic change in solvent polarity.
-
The Cause (Solvent Shift): Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, including this compound.[10][11] However, your cell culture medium or assay buffer is primarily aqueous (>99% water). When you introduce the highly concentrated DMSO stock into the aqueous buffer, you create a solvent environment that is hostile to the lipophilic this compound molecules.[12][13] The DMSO disperses, the local solvent polarity dramatically increases, and the water molecules cannot keep the compound in solution, causing it to "crash out" as a precipitate.[12]
FAQ: I observed crystals in my this compound stock solution after storing it in the freezer. Is it still usable?
Precipitation in a frozen DMSO stock can occur, particularly with highly concentrated solutions or after multiple freeze-thaw cycles.[14]
-
The Cause (Concentration & Temperature): While DMSO is an excellent solvent, every compound has a saturation limit.[15] Storing solutions at low temperatures (e.g., -20°C or -80°C) reduces the kinetic energy of the molecules, which can promote crystallization and precipitation, especially if the stock concentration is near its solubility limit.[14] Water absorption by DMSO from the atmosphere can also alter its solvent properties over time and contribute to this issue.
-
The Solution: Before use, the stock vial should be brought to room temperature and vortexed vigorously to ensure all precipitated material has redissolved. If it does not fully redissolve, gentle warming in a 37°C water bath for a few minutes can help.[12] If the precipitate persists, the stock solution may be supersaturated and should be remade at a slightly lower concentration.[14]
Section 3: Systematic Troubleshooting Workflow
When encountering a solubility problem, a systematic approach is more effective than random trial and error. The following workflow guides you from initial stock preparation to advanced formulation strategies.
Caption: Troubleshooting workflow for this compound solubility.
Section 4: Detailed Protocols and Methodologies
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the standard procedure for preparing a 10 mM stock solution in DMSO.[16][17]
-
Calculation: Determine the mass of this compound (MW: 211.30 g/mol ) required.
-
For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 211.30 g/mol * 1000 mg/g = 2.113 mg.
-
-
Weighing: Accurately weigh out the calculated mass of this compound powder using an analytical balance.
-
Dissolution: Add the powder to a sterile microcentrifuge tube or amber glass vial. Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL for 2.113 mg).[11]
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If needed, brief sonication in a water bath can be used to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
Protocol 2: pH Modification for Solubility Enhancement
This method leverages the basic nature of this compound to increase its solubility in aqueous media by lowering the pH.[18][19]
-
Buffer Selection: Choose a buffer system compatible with your assay that is effective in the pH range of 5.5-7.0 (e.g., MES or HEPES).
-
pH Adjustment: Prepare several small batches of your final assay buffer, adjusting the pH downwards in increments (e.g., pH 7.2, 7.0, 6.8, 6.5, 6.0).
-
Solubility Test: To a fixed volume of each pH-adjusted buffer, add the required amount of this compound from your DMSO stock to achieve the final desired concentration.
-
Observation: Mix immediately and observe for precipitation. Check for clarity by eye and, if possible, by measuring absorbance at a high wavelength (e.g., 600 nm) where the compound does not absorb. The lowest pH that maintains solubility and is compatible with your assay should be used.
-
Validation: Crucially, you must run a "pH-matched vehicle control" (buffer at the chosen acidic pH + DMSO) in your assay to ensure the pH change itself does not affect your experimental outcome.
Protocol 3: Vehicle and Solvent Tolerance Testing
It is essential to determine the maximum concentration of your chosen solvent system (e.g., DMSO, or DMSO + co-solvent) that your cells or assay can tolerate without artifacts.[20][21][22]
-
Prepare a Dilution Series: Create a serial dilution of your solvent vehicle (e.g., DMSO in media) to generate a range of concentrations, such as 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-solvent control.
-
Expose Cells/Assay: Add these dilutions to your cells or assay system under the same conditions as your planned experiment.
-
Measure Endpoint: After the appropriate incubation time, measure a key health/viability indicator (e.g., using a cytotoxicity assay like MTT or CellTiter-Glo®) or the baseline signal of your assay.
-
Determine Tolerance: The highest solvent concentration that does not cause a significant change (e.g., <10% change from the no-solvent control) is your maximum allowable working concentration. For most cell-based assays, this is typically ≤0.5% DMSO.[12][22]
Section 5: Additional Frequently Asked Questions
Q: What is the absolute maximum concentration of DMSO I should use in my cell-based assay? A: As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[12] However, sensitive cell lines or assays (e.g., gene expression studies) may be affected at concentrations as low as 0.1%.[20][21] It is always recommended to perform a solvent tolerance test for your specific experimental system as described in Protocol 3.[22]
Q: Can I use techniques like heating or sonication to dissolve this compound directly in my aqueous buffer? A: While gentle heating (to 37°C) and sonication can help dissolve compounds, they are unlikely to overcome the fundamental insolubility of a lipophilic compound like this compound in a purely aqueous buffer. These methods might temporarily create a supersaturated solution or a fine suspension, but the compound will likely precipitate over the course of a multi-hour or multi-day assay. The most reliable approach is to use a validated solubilization strategy like pH modification or the use of co-solvents.[23]
Q: Are there any other solvents I can use besides DMSO? A: Yes, other solvents can be used, but they must be tested for compatibility and toxicity. Common alternatives include:
-
Ethanol: Often used, but can have biological effects. Typically kept at <1% in final assay volume.[20]
-
Dimethylformamide (DMF): A strong solvent similar to DMSO, but generally more toxic.
-
Co-solvents like Polyethylene Glycol 400 (PEG 400) or Propylene Glycol: These can be used to create formulations that improve aqueous solubility.[24][25]
For any alternative, a vehicle control and solvent tolerance test are mandatory.
References
-
SEN Pharma. (2024, August 8). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. Retrieved from [Link]
-
Appchem. (n.d.). This compound | 102-05-6. Retrieved from [Link]
-
Odyssey Organics. (n.d.). This compound (CAS 102-05-6): Properties, Uses, and Sourcing for Chemical Manufacturers. Retrieved from [Link]
-
Chemsrc. (2025, August 27). This compound | CAS#:102-05-6. Retrieved from [Link]
-
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Al-kassas, R., Al-kassas, R., Al-kassas, R., & Al-kassas, R. (2024). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. Assay and drug development technologies. Retrieved from [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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Almalki, A. A., Alghamdi, S. A., Al-Zahrani, M. H., Alshehri, S. M., Alhakamy, N. A., & Shaik, R. A. (2024). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Assay and drug development technologies, 22(3), 81–101. [Link]
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Shapiro, A. B. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. Retrieved from [Link]
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Warner, B. D., Pessel, F. A., & Warner, M. L. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of biomolecular screening, 17(4), 543–548. [Link]
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Buhamad, R. (2017, July 6). Ph and Solubility of Drugs [Video]. YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
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Ye, F., Park, J. B., & Choi, Y. W. (2015). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro-In vivo Evaluation. Archives of pharmacal research, 38(4), 565–574. [Link]
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Iversen, A., Dagnaes-Hansen, F., & Horsman, M. R. (2013). Considerations regarding use of solvents in in vitro cell based assays. BMC research notes, 6, 296. [Link]
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Technical Support Center: Optimizing Derivatization of Dibemethine
Welcome to the technical support center for Dibemethine derivatization. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and aiming to modify its structure for novel applications. As a tertiary amine, this compound (N-methyl-N,N-dibenzylamine) presents unique opportunities and challenges for chemical modification.[1] This document provides in-depth, experience-driven advice to help you navigate these challenges, optimize your reaction conditions, and troubleshoot common issues.
Foundational Principles of this compound Derivatization
This compound's core structure features a tertiary amine nitrogen atom, which is the primary site for derivatization.[1][2] Understanding the reactivity of this functional group is crucial for planning successful synthetic strategies.
Key Reactive Site: The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to react with a variety of electrophiles.[3] However, the two benzyl groups and one methyl group create significant steric hindrance around the nitrogen, which can influence the choice of reagents and reaction conditions.
Common Derivatization Strategies:
-
Quaternization: Reaction with alkyl halides can lead to the formation of a quaternary ammonium salt.[3][8] This modifies the compound's solubility and electronic properties. The reaction's success is highly dependent on the electrophile's reactivity and steric bulk.
-
N-Oxide Formation: Oxidation of the tertiary amine using reagents like hydrogen peroxide or peroxy acids yields the corresponding N-oxide.[5] This transformation alters the polarity and pharmacological profile of the molecule.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific problems you may encounter during the derivatization of this compound. Each answer provides a causal explanation and actionable steps for resolution.
Q1: Why is my N-demethylation reaction yield consistently low?
Low yields are a frequent issue and can stem from several factors.[9][10] A systematic approach is key to identifying the root cause.
Potential Cause 1: Incomplete Reaction
-
The "Why": The steric hindrance around this compound's tertiary amine can slow down the reaction with demethylating agents like chloroformates.[7] The reaction may stall before all the starting material is consumed.
-
Solution:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material.
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Start with a modest increase (e.g., 10-20 °C) and monitor for product degradation.
-
Extend Reaction Time: If the reaction is proceeding cleanly but slowly, extending the reaction time may be sufficient to drive it to completion.
-
Reagent Stoichiometry: Ensure you are using an appropriate excess of the demethylating agent. However, a large excess can sometimes lead to side reactions, so optimization is key.
-
Potential Cause 2: Reagent Degradation
-
The "Why": Many derivatizing agents, especially chloroformates and acid chlorides, are sensitive to moisture.[8] Contamination with water will hydrolyze the reagent, rendering it inactive.
-
Solution:
Potential Cause 3: Sub-optimal pH or Base
-
Solution:
-
Select the Right Base: Non-nucleophilic bases like pyridine or a hindered amine (e.g., diisopropylethylamine) are often used to avoid competing with the intended reaction.[3] For reactions requiring pH control, a buffer system may be necessary.[12]
-
Optimize pH: The optimal pH for derivatization reactions is often slightly basic (pH 9-11) to ensure the amine is deprotonated and nucleophilic, but not so high as to cause reagent hydrolysis.[12][13]
-
Q2: I'm observing multiple spots on my TLC plate. How can I minimize side product formation?
The formation of side products is common in amine derivatization.[14] Identifying the likely culprits is the first step toward suppression.
Potential Side Product 1: Over-alkylation/Acylation
-
The "Why": In reactions where a secondary amine is formed in situ (like N-demethylation), this newly formed product can compete with the starting material for the derivatizing reagent.[3]
-
Solution:
-
Control Stoichiometry: Use a minimal excess of the derivatizing reagent (e.g., 1.1 to 1.5 equivalents) to reduce the chance of further reaction with the product.
-
Slow Addition: Add the reagent dropwise to the reaction mixture at a controlled temperature. This keeps the instantaneous concentration of the reagent low, favoring reaction with the more abundant starting material.
-
Potential Side Product 2: N-Oxide Formation
-
The "Why": Tertiary amines are susceptible to oxidation, which can occur if the reaction is exposed to oxidizing agents or even air over long periods at elevated temperatures.[5]
-
Solution:
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.
-
Use Purified Solvents: Peroxides can form in older ether-based solvents (like THF or diethyl ether). Ensure solvents are fresh or tested for peroxides.
-
Potential Side Product 3: Contaminants
-
The "Why": Impurities in the starting material, solvents, or reagents can be derivatized themselves, leading to unexpected spots on a TLC plate.[11]
-
Solution:
-
Run a Blank: Perform the reaction without the this compound. This can help identify peaks or spots originating from solvent or reagent contamination.[11]
-
Purify Starting Material: Ensure your this compound is of high purity before starting the reaction.
-
Q3: My product is difficult to purify. What are the best strategies?
Purification of amine derivatives can be challenging due to their basic nature, which can cause tailing on standard silica gel chromatography.[15]
Strategy 1: Acid-Base Extraction
-
The "Why": Amines can be protonated to form water-soluble salts. This property can be exploited to separate them from non-basic impurities.
-
Method:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The amine product will move to the aqueous layer as its ammonium salt.
-
Wash the organic layer to remove any remaining product.
-
Combine the aqueous layers, basify with a strong base (e.g., NaOH) to a pH > 10 to deprotonate the amine.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.
-
Strategy 2: Modified Column Chromatography
-
The "Why": The acidic nature of standard silica gel can lead to strong, irreversible binding of basic amines, resulting in poor separation and low recovery.[15]
-
Solution:
-
Amine-Treated Silica: Use commercially available amine-functionalized silica gel.[15]
-
Mobile Phase Modifier: Add a small amount of a competing amine, like triethylamine (~1%), to your mobile phase (e.g., hexane/ethyl acetate). The triethylamine will occupy the acidic sites on the silica, allowing your product to elute more cleanly.[15]
-
Alternative Stationary Phases: Consider using neutral alumina as the stationary phase for highly basic compounds.
-
Strategy 3: Crystallization
-
The "Why": If your derivatized product is a solid, crystallization can be a highly effective purification method.
-
Method: This is highly dependent on the specific product. A good starting point is to dissolve the crude material in a minimum amount of a hot solvent in which it is soluble, and then either cool it slowly or add a co-solvent in which it is insoluble (an anti-solvent) to induce crystallization.
Experimental Protocols & Data
Example Protocol: N-Demethylation of this compound using Ethyl Chloroformate
This protocol describes a common method for converting this compound into its N-nor (secondary amine) derivative.
Step-by-Step Methodology:
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene (approx. 0.2 M concentration).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.
-
Reagent Addition: Cool the stirring suspension to 0 °C using an ice bath. Add ethyl chloroformate (1.2 eq) dropwise over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 110 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup (Carbamate Isolation): Cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with toluene. Concentrate the filtrate under reduced pressure to obtain the crude ethyl carbamate intermediate.
-
Hydrolysis: To the crude carbamate, add a solution of potassium hydroxide (KOH, 5.0 eq) in ethylene glycol. Heat the mixture to 120-140 °C for 4-8 hours until the carbamate is fully hydrolyzed (monitor by TLC/LC-MS).
-
Purification: Cool the reaction mixture, dilute with water, and extract the product with ethyl acetate or diethyl ether. Purify the crude secondary amine using the methods described in the troubleshooting section (Q3).
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Toluene, Acetonitrile | Aprotic solvents are required to prevent reaction with the chloroformate.[11] |
| Base | K₂CO₃, Pyridine, KHCO₃ | Neutralizes the HCl byproduct, driving the reaction forward.[7] |
| Temperature | 80-110 °C (Reflux) | Provides sufficient energy to overcome activation barriers. |
| Reaction Time | 12-24 hours | Steric hindrance can make the reaction slow; requires monitoring. |
| Hydrolysis | KOH in Ethylene Glycol | Strong basic conditions at high temperature are needed to cleave the stable carbamate intermediate. |
Visualization of Workflow
Troubleshooting Workflow for Low Derivatization Yield
The following diagram outlines a logical decision-making process for addressing low reaction yields.
Caption: A decision tree for troubleshooting low yields in derivatization reactions.
Frequently Asked Questions (FAQs)
-
Q: Can I derivatize this compound for GC-MS analysis?
-
Q: What is the best way to store this compound and its derivatives?
-
A: this compound itself is a stable solid.[2] Many of its derivatives, especially the free secondary amine, can be sensitive to air oxidation over time. It is best to store them under an inert atmosphere (argon or nitrogen) in a cool, dark place.
-
-
Q: Are there alternatives to chloroformates for N-demethylation?
-
A: Yes, other methods exist, although they may have their own challenges. The von Braun reaction using cyanogen bromide is a classic method, but involves highly toxic reagents.[4] Another approach is the Polonovski reaction, which involves oxidation to the N-oxide followed by treatment with an activating agent like trifluoroacetic anhydride or an iron catalyst.[7]
-
References
-
Desai, U. R. (2006). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 10(3), 599-602. [Link]
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American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from. ACS Publications. [Link]
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ResearchGate. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Request PDF. [Link]
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Biotage. (2023, January 19). Is there an easy way to purify organic amines? [Link]
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Britannica. (2025, December 5). Amine - Reactions, Synthesis, Properties. [Link]
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National Institutes of Health. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. PMC. [Link]
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Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]
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ScienceDirect. (2019, November 12). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. [Link]
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ResearchGate. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition | Request PDF. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
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ResearchGate. (2015, March 10). (PDF) Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines. [Link]
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Reddit. (2025, January 16). Derivatization of tertiary amine for GC/MS? : r/Chempros. [Link]
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Chromatography Forum. (2007, March 14). Derivatization for aminoacids with a tertiary amine group. [Link]
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ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). [Link]
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Reddit. (2018, February 12). Consistently awful yields : r/chemistry. [Link]
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Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. [Link]
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Michigan State University, Department of Chemistry. (n.d.). Amine Reactivity. [Link]
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ResearchGate. (2025, August 9). (PDF) N-Demethylation of Alkaloids. [Link]
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MDPI. (2023, March 21). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. [Link]
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National Institutes of Health. (n.d.). Synthesis of 4′-aminopantetheine and derivatives to probe aminoglycoside N-6′-acetyltransferase. PMC. [Link]
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PubMed. (n.d.). [Synthesis of phosphobetaine--a derivative of long-chain tertiary aliphatic amine with epichlorohydrin]. [Link]
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National Institutes of Health. (n.d.). Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. PMC. [Link]
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Technical Support Center: Resolving Impurities in Crude Dibemethine Product
A Foreword from the Senior Application Scientist: The purification of active pharmaceutical ingredients (APIs) is a critical step that defines the safety, efficacy, and stability of the final drug product. While Dibemethine is a mature compound, challenges in controlling its impurity profile during synthesis are common. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you, the researcher, to make informed decisions. We will address the most common questions and troubleshooting scenarios encountered in the field, grounding our advice in established principles of organic chemistry and pharmaceutical quality control. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide the regulatory framework for controlling impurities in new drug substances and will be a key reference throughout this guide.[1][2][3][4]
Section 1: Frequently Asked Questions - Characterizing Your Crude this compound
This section addresses the essential first steps: understanding what impurities are present in your crude product and how to properly identify and quantify them.
Q1: What are the most likely process-related organic impurities in my crude this compound?
Answer: The synthesis of this compound, N-methyl-N-(phenylmethyl)-benzenemethanamine, typically involves chemistry analogous to the Williamson ether synthesis, where amine nucleophiles are alkylated.[5][6][7] Given this, your crude product is likely to contain several predictable classes of organic impurities arising from the manufacturing process.[2][8]
-
Unreacted Starting Materials: The most common impurities are residual benzyl halide (e.g., benzyl chloride or bromide) and N-methylbenzylamine. Their presence indicates an incomplete reaction.
-
Over-Alkylation By-product: The tertiary amine product, this compound, can be further alkylated by the benzyl halide to form a quaternary ammonium salt, Tribenzylmethylammonium halide. This is often a significant by-product if reaction stoichiometry and conditions are not carefully controlled.
-
Impurities from Starting Materials: Commercial N-methylbenzylamine may contain small amounts of dibenzylamine or benzylamine. These can react to form tribenzylamine and N,N-dibenzyl-N-methylamine, respectively. Similarly, impurities in the benzyl halide starting material can lead to corresponding downstream impurities.[9]
-
Degradation Products: Although generally stable, under harsh conditions (e.g., excessive heat or presence of acids/bases), side-chain oxidation or de-benzylation can occur, though these are typically minor.
Q2: What is the best analytical workflow for identifying and quantifying these impurities?
Answer: A multi-technique approach is essential for robust impurity profiling. High-Performance Liquid Chromatography (HPLC) is the primary workhorse for separation and quantification.
-
Initial Purity Assessment (HPLC-UV): A gradient reversed-phase HPLC method is the best starting point. Because this compound is a basic amine, peak tailing on standard silica-based C18 columns can be an issue due to interaction with acidic silanols.[10][11][12] Therefore, a method using a low-pH mobile phase (e.g., 0.1% trifluoroacetic acid or formic acid in water/acetonitrile) or a modern, end-capped column is recommended to ensure sharp, symmetrical peaks.[13] A comprehensive review of analytical techniques for antihistamines confirms that HPLC and UV-Vis spectrophotometry are the most widely used methods.[14][15][16]
-
Structural Identification (LC-MS): Coupling your HPLC system to a mass spectrometer (LC-MS) is the most efficient way to get initial structural information on unknown peaks. The mass-to-charge ratio (m/z) of an impurity peak provides its molecular weight, which can be used to hypothesize its structure based on the likely side reactions discussed in Q1.
-
Definitive Structural Elucidation (NMR): For critical or unidentified impurities exceeding the identification threshold defined by ICH Q3A (typically >0.10%), isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure confirmation.[3][4]
Section 2: Troubleshooting Guide - Strategies for Purification
This section provides direct answers and protocols for specific purification challenges you may encounter.
Q3: My crude product is a viscous oil with a low melting point (~50°C) and HPLC shows 85-90% purity. How can I improve this to >99.5%?
Answer: This is a classic purification challenge. A two-step approach combining a bulk purification technique with a final polishing step is highly effective.
Step 1: Recrystallization (Bulk Purification)
Recrystallization is a powerful technique for removing significant quantities of impurities by leveraging differences in solubility between the desired compound and the contaminants.[17][18][19][20][21] Since this compound has a relatively low melting point, a single-solvent recrystallization from a hot, saturated solution may be difficult. A multi-solvent or anti-solvent recrystallization is the preferred method.[17]
-
Causality: The principle is to dissolve the crude product in a minimal amount of a "good" solvent in which it is highly soluble. Then, a "poor" solvent (anti-solvent), in which the product is insoluble, is slowly added. This drastically reduces the solubility of this compound, causing it to crystallize out of the solution, while the impurities, ideally, remain in the mother liquor.[17][18]
-
See Protocol 2: Anti-Solvent Recrystallization of this compound for a detailed methodology.
Step 2: Flash Chromatography (Final Polishing)
If recrystallization fails to remove a closely related impurity or if you need to achieve very high purity, flash column chromatography is the next logical step.[22]
-
Causality: For basic compounds like this compound, standard silica gel can cause significant peak tailing and poor separation due to strong acid-base interactions.[10][11][12][23] To counteract this, two main strategies are used:
-
Mobile Phase Modifier: Adding a small amount of a volatile base, like triethylamine (~0.1-1%), to the mobile phase (e.g., hexane/ethyl acetate) will neutralize the acidic sites on the silica, allowing the amine to elute cleanly.[10][23]
-
Amine-Functionalized Silica: Using a column packed with amine-bonded silica provides a basic stationary phase surface, which repels the basic compound and prevents strong interactions, leading to excellent peak shape without needing a mobile phase modifier.[11][12][23]
-
-
See Protocol 3: Flash Chromatography of this compound for a detailed methodology.
Q4: My HPLC shows a major impurity peak that I've identified by MS as the quaternary ammonium salt. Recrystallization isn't removing it effectively. What should I do?
Answer: This is a common and challenging scenario because the quaternary salt often has solubility properties similar to the hydrochloride salt of your main product, making separation by simple crystallization difficult.
The most effective solution is to exploit the difference in basicity and charge.
-
Liquid-Liquid Extraction: Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane. Wash this organic solution with a dilute aqueous sodium bicarbonate or sodium carbonate solution.
-
Causality: The free-base this compound will remain in the organic layer. The quaternary ammonium salt, being a permanently charged ionic species, is highly water-soluble and will partition into the aqueous layer. Multiple washes may be necessary. Afterwards, washing the organic layer with brine, drying it over sodium sulfate, and evaporating the solvent will yield this compound of much higher purity.
-
-
Chromatography: If extraction is insufficient, flash chromatography on silica gel is very effective. The highly polar quaternary salt will bind very strongly to the silica and will not elute with typical solvent systems (e.g., hexane/ethyl acetate), while the less polar this compound free base will elute normally.
Section 3: Protocols & Methodologies
Protocol 1: HPLC Method for Impurity Profiling of this compound
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
| Time (min) | %A | %B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Prep: Dissolve ~10 mg of crude this compound in 10 mL of 50:50 Acetonitrile:Water.
Protocol 2: Anti-Solvent Recrystallization of this compound[17][19]
-
Place 10.0 g of crude this compound oil into a clean Erlenmeyer flask equipped with a magnetic stir bar.
-
Gently warm the flask to ~40°C (do not exceed the melting point).
-
Slowly add a suitable solvent (e.g., isopropanol or acetone) dropwise while stirring until the oil is completely dissolved. Use the absolute minimum amount of solvent necessary.
-
Begin to add an anti-solvent (e.g., heptane or water) dropwise to the warm, stirring solution.
-
Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This is the point of supersaturation.
-
Add 1-2 more drops of the "good" solvent (isopropanol/acetone) to make the solution clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature, undisturbed. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice-water bath for 30-60 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.[17][18]
-
Wash the crystals with a small amount of cold anti-solvent.
-
Dry the crystals under vacuum to a constant weight.
Protocol 3: Flash Chromatography of this compound[10][23]
-
Select Stationary Phase: Choose either standard silica gel or, preferably, amine-functionalized silica gel.[11][12]
-
Determine Mobile Phase: Using Thin Layer Chromatography (TLC), find a solvent system that gives your product (this compound) an Rf value of ~0.25-0.35. A good starting point for standard silica is 95:5:0.5 Hexane:Ethyl Acetate:Triethylamine. For amine-functionalized silica, start with 98:2 Hexane:Ethyl Acetate.
-
Prepare the Column: Pack the appropriate size flash column with the chosen stationary phase. Equilibrate the column with at least 5 column volumes of the mobile phase.
-
Load the Sample: Dissolve the crude this compound (post-recrystallization) in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elute and Collect: Run the mobile phase through the column, collecting fractions. Monitor the elution of the product using TLC or a UV detector.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
Section 4: Visualizations
Workflow for Impurity Identification and Resolution ```dot
Caption: Reaction pathways for product and key impurity formation.
References
-
ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
-
Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012). Kinesis. [Link]
-
Recrystallization Definition, Principle & Purpose. (2022). PraxiLabs. [Link]
-
Recrystallization (chemistry). EBSCO. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]
-
Lab Procedure: Recrystallization. LabXchange. [Link]
-
When should I use an amine-bonded silica for flash chromatography? (2023). Biotage. [Link]
-
Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]
-
This compound. GSRS. [Link]
-
An In-Depth Survey of Analytical Techniques for Quantifying Antihistamines and Antiasthmatics in Diverse Dosage Forms. Journal of Chemical Health Risks. [Link]
-
Recrystallization and Crystallization. University of Rochester. [Link]
-
Recrystallization (chemistry). Wikipedia. [Link]
-
Is there an easy way to purify organic amines? (2023). Biotage. [Link]
-
This compound (CAS 102-05-6): Properties, Uses, and Sourcing for Chemical Manufacturers. Acme Hardesty. [Link]
-
A comprehensive review of the analytical methods used for the determination of selected antihistamines in pharmaceutical dosage forms and biological fluids. Semantic Scholar. [Link]
-
A schematic scheme for purification of the crude via recrystallization. ResearchGate. [Link]
-
A comprehensive review of the analytical methods used for the determination of selected antihistamines in pharmaceutical dosage forms and biological fluids. ResearchGate. [Link]
-
An In-Depth Survey of Analytical Techniques for Quantifying Antihistamines and Antiasthmatics in Diverse Dosage Forms. Journal of Chemical Health Risks. [Link]
-
HPLC Methods for analysis of Cetirizine. HELIX Chromatography. [Link]
-
Pharmacognosy and Phytochemistry-II | Purification Methods For Crude Drugs | AKTU Digital Education. YouTube. [Link]
-
This compound. precisionFDA. [Link]
-
Isolation Method , Purification & Identifcation of Crude Drug | Basics of Phytochemistry (Part 11). YouTube. [Link]
-
This compound (CAS 102-05-6) - Chemical & Physical Properties. Cheméo. [Link]
-
Organic amine flash purification using a novel stationary phase. ResearchGate. [Link]
-
Isolation and Purification of crude drug (Chromatographic Technique). YouTube. [Link]
-
Identification and synthesis of process related unspecified impurities of betahistine dihydrochloride. International Journal of Advanced Research. [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Williamson Ether Synthesis: Mechanism, condition, Limitation. Science Info. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Does anyone know of a synthetic procedure for dimethindene impurities? ResearchGate. [Link]
-
Related impurities in peptide medicines. PubMed. [Link]
-
Optimization of Sweet Potato (Ipomoea batatas L.) Chlorogenic Acid Extraction Process and Hypoglycemic Effect Study. MDPI. [Link]
-
Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology. [Link]
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- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. jpionline.org [jpionline.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
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- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 23. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
Technical Support Center: Enhancing Selectivity in Reactions of Dibemethine
Prepared by: Senior Application Scientist, Organic Synthesis Division
Welcome to the technical support center for Dibemethine (N,N-Dibenzylmethylamine). This guide is designed for researchers, chemists, and drug development professionals who utilize this compound as a chemical intermediate and face challenges in achieving selective transformations. We will move beyond simple protocols to explore the underlying principles that govern reaction outcomes, providing you with the expert insights needed to troubleshoot and optimize your synthetic routes.
Section 1: The Core Challenge - Understanding Selectivity with this compound
This section addresses the fundamental selectivity issues encountered when performing reactions with this compound, focusing primarily on the critical process of N-dealkylation.
Q1: What is the primary selectivity challenge when chemically modifying this compound?
The central challenge is chemoselectivity during N-dealkylation. This compound possesses two types of C-N bonds at its tertiary amine center: two N-benzyl (N-CH₂Ph) bonds and one N-methyl (N-CH₃) bond. The goal in many synthetic applications is to selectively cleave the N-methyl bond to yield dibenzylamine, leaving the N-benzyl groups intact. The competing and often undesired reaction is the cleavage of an N-benzyl bond to produce N-benzylmethylamine.
Q2: What factors control which C-N bond is cleaved?
The outcome of the reaction is a delicate balance of several factors. Understanding these allows for rational method selection and optimization.
-
Bond Dissociation Energy (BDE): The N-CH₃ bond is generally weaker and more susceptible to cleavage than the N-CH₂Ph bond. Most selective methods are designed to exploit this difference.
-
Steric Hindrance: The methyl group is sterically less hindered than the benzyl groups. Reagents that are sensitive to steric bulk will preferentially attack the methyl group.
-
Electronic Effects & Mechanism: The reaction mechanism is paramount.
-
Oxidative Methods: Many methods proceed through an N-oxide or iminium ion intermediate. The stability of these intermediates and the subsequent elimination pathways dictate selectivity.
-
Acylation-based Methods: Reagents like 1-chloroethyl chloroformate (ACE-Cl) react with the tertiary amine to form a carbamate intermediate. The subsequent fragmentation is often highly selective for the smallest alkyl group (methyl).[1]
-
-
Reaction Conditions: Temperature, solvent, and reaction time are critical variables. Harsher conditions (e.g., high temperatures) can provide enough energy to overcome the activation barrier for the less favorable N-benzyl cleavage, leading to reduced selectivity.[2][3]
Caption: Competing N-dealkylation pathways for this compound.
Section 2: Methodologies for Selective N-Demethylation
Here we present detailed protocols for achieving highly selective N-demethylation of this compound. Each protocol is a self-validating system, with clear steps and explanations for experimental choices.
Method A: Acylative Cleavage using 1-Chloroethyl Chloroformate (ACE-Cl)
This is one of the most reliable and widely used methods for N-demethylation due to its high selectivity and generally good yields.
Causality & Mechanism: The reaction proceeds via the formation of a quaternary ammonium salt, which then fragments. The chloride ion preferentially attacks the less sterically hindered methyl group of the intermediate carbamate, leading to the release of methyl chloride and the formation of a stable carbamate of the secondary amine. This carbamate is then easily hydrolyzed in a subsequent step. This two-step process avoids many of the harsh conditions that lead to side reactions.[1]
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), 0.2 M), add a proton sponge such as Proton-Sponge® (1.1 eq) or anhydrous K₂CO₃ (2.0 eq). The base is crucial to scavenge the HCl produced, preventing unwanted side reactions.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add 1-chloroethyl chloroformate (ACE-Cl, 1.2 eq) dropwise over 15 minutes. Caution: ACE-Cl is corrosive and moisture-sensitive.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Intermediate Workup: Once the formation of the carbamate intermediate is complete, concentrate the reaction mixture under reduced pressure.
-
Hydrolysis (Methanolysis): Add methanol to the residue and heat to reflux for 1-2 hours. This step cleaves the carbamate to yield the desired secondary amine hydrochloride.
-
Final Workup & Purification: After cooling, remove the methanol under reduced pressure. Dissolve the residue in water and perform a basic workup by adding 2M NaOH until the pH is >12. Extract the free amine with an organic solvent (e.g., Ethyl Acetate or DCM).[4] Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield Dibenzylamine. Purify further by column chromatography or distillation if necessary.
Data Summary Table:
| Parameter | Condition | Rationale |
| Reagent | 1-Chloroethyl Chloroformate (ACE-Cl) | High selectivity for demethylation over debenzylation. |
| Solvent | Dichloromethane (DCM) or DCE | Aprotic, effectively solubilizes reactants. |
| Base | Proton-Sponge® or K₂CO₃ | Neutralizes in-situ generated HCl. |
| Temperature | 0 °C to Room Temp. | Controls reaction rate and minimizes side reactions. |
| Cleavage Step | Methanol (Reflux) | Efficiently cleaves the carbamate intermediate. |
| Typical Yield | 85-95% |
Method B: Iron-Catalyzed Oxidative Demethylation
This method represents a greener chemistry approach, avoiding the use of chlorinated reagents. It leverages an iron catalyst and a mild oxidant.
Causality & Mechanism: The reaction is believed to proceed via the formation of an N-oxide, catalyzed by an iron species. This is followed by an iron-mediated Polonovski-type reaction where the N-oxide rearranges to an iminium ion intermediate. Subsequent hydrolysis of the iminium ion releases formaldehyde and the desired secondary amine, dibenzylamine. The selectivity arises from the preferential formation of the methyl-derived iminium ion.[1]
Experimental Protocol:
-
Catalyst Preparation: In a reaction flask, suspend Iron(II) phthalocyanine (Fe(II)Pc, 0.05 eq) in a mixture of Acetonitrile and Water (e.g., 4:1 v/v, 0.2 M relative to substrate).
-
Reaction Mixture: Add this compound (1.0 eq) to the catalyst suspension.
-
Oxidant Addition: Begin stirring and add N-Hydroxyphthalimide (NHPI, 0.1 eq) as a co-catalyst, followed by the slow, portion-wise addition of an oxidant like m-Chloroperoxybenzoic acid (m-CPBA, 1.5 eq) over 30 minutes, maintaining the temperature below 30 °C.
-
Reaction Monitoring: Stir at room temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup & Purification: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to destroy excess peroxide. Basify the mixture with 2M NaOH and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.
Data Summary Table:
| Parameter | Condition | Rationale |
| Catalyst | Iron(II) phthalocyanine | Green, inexpensive metal catalyst. |
| Oxidant | m-CPBA | Forms the key N-oxide intermediate. |
| Co-catalyst | N-Hydroxyphthalimide (NHPI) | Facilitates the catalytic cycle. |
| Solvent | Acetonitrile/Water | Provides appropriate polarity for the reaction. |
| Temperature | Room Temperature | Mild conditions enhance selectivity. |
| Typical Yield | 70-85% |
Section 3: Troubleshooting Guide & FAQs
Even with robust protocols, challenges can arise. This section provides a logical framework for troubleshooting common issues.
Caption: A logical workflow for troubleshooting common reaction issues.
FAQ 1: My reaction stalls, and a significant amount of this compound remains even after extended reaction times. What should I investigate?
-
Reagent Purity/Activity: Reagents like ACE-Cl are moisture-sensitive and can degrade. Use a fresh bottle or a recently opened one. For catalytic reactions, ensure the catalyst has not been deactivated.
-
Solvent Quality: Ensure you are using anhydrous solvents, as water can quench reagents or interfere with catalytic cycles.
-
Insufficient Reagent: For stoichiometric reactions, ensure you have used a slight excess (e.g., 1.2 eq) of the key reagent.
-
Temperature: While low temperatures are good for selectivity, they can slow the reaction rate. If selectivity is good but conversion is low, consider a modest increase in temperature (e.g., from 0 °C to room temperature, or room temperature to 40 °C) and monitor the impact on both conversion and selectivity.[1]
FAQ 2: My LC-MS analysis shows the desired demethylated product, but also a significant peak corresponding to the debenzylated product. How can I improve selectivity?
This is the core challenge. The primary cause is likely that the reaction conditions are too harsh, providing sufficient energy to cleave the stronger N-benzyl bond.
-
Reduce Temperature: This is the most effective first step. If you are running the reaction at room temperature, try running it at 0 °C.
-
Slow Down Addition: Add the key reagent (e.g., ACE-Cl) more slowly. This keeps the instantaneous concentration low and can prevent localized overheating and side reactions.
-
Change Solvent: Solvent polarity can influence transition state stability. Screening a less polar solvent (like Toluene) or a more polar one (like Acetonitrile) may shift the selectivity.
-
Re-evaluate Your Method: If you are using a less selective, older method (e.g., von Braun with CNBr), switching to a modern, milder protocol like the ACE-Cl method is strongly advised.[5]
FAQ 3: I'm having trouble with the workup. After adding the aqueous solution, a thick emulsion forms that won't separate. What can I do?
Emulsions are common when working with amines and their salts.[6]
-
Add Brine: Add a saturated solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which often helps to break the emulsion.
-
Filter through Celite®: Pass the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This can help to break up the fine particles causing the emulsion.
-
Change the Solvent: Add a small amount of a different organic solvent. For example, if you are using Ethyl Acetate, adding some DCM can sometimes resolve the layers.
-
Patience and Gentle Agitation: Avoid vigorous shaking in the separatory funnel. Instead, use gentle inversions. Sometimes, letting the mixture stand for an extended period will allow for separation.
References
- Selectivity Definition - Organic Chemistry Key Term | Fiveable. Fiveable.
-
What Is Selectivity In Organic Chemistry? . YouTube, Chemistry For Everyone. Available at: [Link]
-
Deciphering Selectivity in Organic Reactions: A Multifaceted Problem . PubMed, Accounts of Chemical Research. Available at: [Link]
-
This compound (CAS 102-05-6) - Chemical & Physical Properties by Cheméo . Cheméo. Available at: [Link]
- This compound (CAS 102-05-6): Properties, Uses, and Sourcing for Chemical Manufacturers.
-
Selectivity in organic reactions - Chemistry Stack Exchange . Chemistry Stack Exchange. Available at: [Link]
-
Submitted by Rick L. Danheiser, James S. Nowick, Janette H. Lee, Raymond F. Miller, and Alexandre H. Huboux - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
-
N-Dealkylation of Amines - MDPI . MDPI. Available at: [Link]
-
Troubleshooting: The Workup - Department of Chemistry : University of Rochester . University of Rochester Chemistry Department. Available at: [Link]
-
A General, Selective, High-Yield N-Demethylation Procedure for Tertiary Amines by Solid Reagents in a Convenient Column Chromatography-like Setup . ResearchGate. Available at: [Link]
Sources
Dibemethine Technical Support Center: A Guide to Understanding and Mitigating Batch-to-Batch Variability
Welcome to the technical support center for Dibemethine. This guide is designed for researchers, scientists, and drug development professionals to address the common and complex issue of batch-to-batch variability. Consistent performance of an active pharmaceutical ingredient (API) is paramount for reproducible experimental results and the development of safe, effective therapeutics. This resource provides in-depth troubleshooting guides, detailed analytical protocols, and answers to frequently asked questions to help you identify, understand, and control variability in your this compound batches.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a critical concern for this compound?
Q2: What are the most common causes of variability in this compound batches?
Variability in a synthesized API like this compound can stem from multiple sources throughout the manufacturing process.[3][5][6] Key causes include:
-
Impurity Profile: Minor changes in starting materials or reaction conditions can introduce different types or levels of organic and inorganic impurities.[7]
-
Polymorphism: this compound may exist in different crystalline forms (polymorphs) or as an amorphous solid.[8][9] These forms can have vastly different solubilities, dissolution rates, and stability, directly impacting bioavailability.[10][11][12]
-
Particle Size Distribution: The size and shape of API particles affect bulk properties like flowability and dissolution rate.[6][9][13]
-
Residual Solvents: Solvents used during synthesis and purification may remain in the final product, potentially affecting its physical properties and biological activity.[7]
Q3: My new batch of this compound shows lower-than-expected potency in my biological assay. What should I do first?
When encountering inconsistent biological activity, a systematic investigation is crucial.[14][15][16] Before questioning the assay itself, first, confirm the fundamental properties of the new API batch against a previous, well-performing "gold standard" batch. The initial steps should focus on confirming purity and identifying any new impurities that might be interfering with the assay or competing with the active compound. Refer to Troubleshooting Guide 1 for a detailed workflow.
Q4: I'm observing differences in solubility between two batches of this compound. Why would this happen?
Significant differences in solubility are often linked to the solid-state properties of the API.[9][10] The most likely cause is polymorphism, where the batches exist in different crystalline forms.[11][12][17] Metastable polymorphs are generally more soluble than their stable counterparts but may convert over time.[11] Another potential cause is a difference in particle size distribution; smaller particles have a larger surface area and tend to dissolve faster.[9][13] Refer to Troubleshooting Guide 2 for a step-by-step investigation protocol.
Q5: How can I confirm the identity and purity of my this compound batch?
A comprehensive characterization of your API is essential.[13][18][19] A combination of analytical techniques should be used:
-
Identity Confirmation: Techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the molecular structure of this compound.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of an API and detecting organic impurities.[13][20] It separates the main compound from any related substances, by-products, or degradants.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Investigating Inconsistent Biological Activity or Potency
Scenario: A new batch of this compound ("Batch B") shows a 50% reduction in efficacy in a cell-based assay compared to a previously validated lot ("Batch A"), despite both having a certificate of analysis (CoA) reporting >99% purity.
This guide provides a logical workflow to diagnose the root cause of the discrepancy. The primary hypothesis is that a subtle chemical difference, such as a new impurity or a change in the impurity profile, is responsible for the altered biological activity.
Caption: Workflow for troubleshooting inconsistent biological activity.
| Parameter | Batch A (Reference) | Batch B (Problem Batch) | Implication |
| Purity (HPLC Area %) | 99.6% | 99.5% | Purity appears similar, not the primary issue. |
| Specified Impurity 1 | 0.15% | 0.14% | Within acceptable limits. |
| Specified Impurity 2 | 0.20% | 0.22% | Within acceptable limits. |
| Unknown Impurity (RRT 1.15) | Not Detected (<0.05%) | 0.14% | A new, unknown impurity is present above the identification threshold.[21] |
Protocol 2.1.1: Comparative Purity Analysis using Reverse-Phase HPLC
This protocol is designed to precisely compare the purity profiles of two this compound batches.
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be ≤2.0%.
-
Sample Preparation: Accurately weigh and dissolve samples of Batch A and Batch B in the mobile phase to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase: Acetonitrile and water (50:50 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject each sample in duplicate. Carefully compare the chromatograms, paying close attention to the retention times and peak areas of any minor peaks (impurities). Calculate the area percentage of all detected peaks. According to ICH Q3A guidelines, impurities present at a level >0.05% should be reported.[22]
Protocol 2.1.2: Identification of Unknown Impurities using LC-MS
This method helps to identify the molecular weight of the unknown impurity detected in Protocol 2.1.1.
-
Methodology: Utilize the same HPLC method as above, but with a mass spectrometer as the detector.
-
MS Settings: Operate the mass spectrometer in positive ion electrospray (ESI+) mode. Scan a mass range appropriate for expected impurities (e.g., 100-1000 m/z).
-
Analysis: Inject the problematic batch (Batch B). Obtain the mass spectrum for the unknown impurity peak. The resulting mass-to-charge ratio (m/z) provides the molecular weight of the impurity, which is the first step in structural elucidation.[13] This information can help determine if the impurity is a starting material, a by-product, or a degradant.
Guide 2: Troubleshooting Poor or Variable Solubility
Scenario: A new batch of this compound ("Batch C") fails to dissolve completely in the standard DMSO/buffer system where the previous lot ("Batch A") was fully soluble, leading to precipitation in the experiment.
This guide focuses on identifying differences in the solid-state properties of the API, which are the most common cause of unexpected solubility behavior.[9][10][17]
Caption: Workflow for troubleshooting solubility issues.
| Parameter | Batch A (Reference) | Batch C (Problem Batch) | Implication |
| Appearance | Fine white powder | Clumped white powder | Suggests potential differences in physical properties. |
| PXRD Pattern | Distinct peaks at 2θ = 10.2°, 15.5°, 20.8° | Distinct peaks at 2θ = 11.8°, 18.2°, 22.5° | Different crystal forms (Polymorphs). [23][24][25] |
| DSC Thermogram | Single sharp endotherm at 155 °C (Melt) | Single sharp endotherm at 172 °C (Melt) | Different melting points confirm different polymorphs.[26][27][28] |
Protocol 2.2.1: Characterization of Crystalline Form by Powder X-Ray Diffraction (PXRD)
PXRD is a powerful technique for identifying the specific crystalline "fingerprint" of a solid material.[23][24][25][29][30]
-
Sample Preparation: Gently pack approximately 10-20 mg of the powder sample into the sample holder. Ensure a flat, even surface.
-
Instrumentation: Use a powder X-ray diffractometer with Cu Kα radiation.
-
Data Acquisition: Scan the sample over a 2θ range of 5° to 40° with a step size of 0.02°.
-
Analysis: Overlay the diffraction patterns from Batch A and Batch C. If the peak positions (2θ values) are different, it confirms that the batches are different polymorphs.[23] The more thermodynamically stable polymorph typically has lower solubility.[11][12]
Protocol 2.2.2: Thermal Analysis using Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, providing information on melting points, phase transitions, and crystallinity.[26][27][28][31][32]
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample from 25 °C to 200 °C at a constant rate of 10 °C/min under a nitrogen atmosphere.
-
Analysis: Record the heat flow versus temperature. A sharp endothermic peak indicates the melting of a crystalline solid. Different melting points for Batch A and Batch C provide strong evidence of polymorphism.[26][31]
Section 3: Best Practices for Incoming Batch Qualification
To proactively prevent variability from impacting your research, we recommend implementing a simple internal qualification process for every new batch of this compound received.
Caption: A simple workflow for internal qualification of new API batches.
By performing a quick comparative HPLC and a solid-state check (like DSC) against your established reference lot, you can identify potential discrepancies before they compromise weeks or months of experimental work. This aligns with the principles of Good Manufacturing Practice (GMP) which emphasize consistency and control.[3][5][33][34]
References
-
Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759–18776. [Link]
-
Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC - NIH. [Link]
-
NETZSCH Analyzing & Testing. (n.d.). API Characterization. [Link]
-
Pharmuni. (n.d.). GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance. [Link]
-
Unknown Author. (n.d.). Pharmaceutical Ingredient Characterization Essential Analytical Techniques. Technology Networks. [Link]
-
American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC). [Link]
-
Al-khattawi, A., & Mohammed, Y. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
-
Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. [Link]
-
Wikipedia. (n.d.). Good manufacturing practice. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. [Link]
-
Jordi Labs. (2024). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. [Link]
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European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. [Link]
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ECA Academy. (n.d.). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
Bruzzese, N., et al. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. NIH National Library of Medicine. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. [Link]
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Jordi Labs. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
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ResearchGate. (2025). Analytical method development and validations of API by using suitable analytical technique. [Link]
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Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. [Link]
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ComplianceOnline. (1999). Good Manufacturing Practices in Active Pharmaceutical Ingredients Development. [Link]
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SciSpace. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. [Link]
-
ResearchGate. (2024). A practical guide to pharmaceutical analyses using X-ray powder diffraction. [Link]
-
PubMed. (1998). [X-ray diffractometry in the analysis of drugs and pharmaceutical forms]. [Link]
-
Altasciences. (n.d.). ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API. [Link]
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ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
Agilent. (n.d.). Key Challenges in API Characterisation and its Impacts. [Link]
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Spectroscopy Online. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. [Link]
-
American Pharmaceutical Review. (2010). XRD in Pharmaceutical Analysis: A Versatile Tool for Problem-Solving. [Link]
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YouTube. (2024). Impurities in new drug substance| ICH Q3A(R2). [Link]
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ResearchGate. (2025). Identifying sources of batch to batch variation in processability. [Link]
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Ansh Labs. (n.d.). Troubleshooting Immunoassays. [Link]
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Biocompare. (2022). Immunoassay Troubleshooting. [Link]
-
Unknown Author. (n.d.). What are the most frequent causes of variation in Pharmaceutical Manufacturing? PQRI. [Link]
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Newji. (2025). The absorbance of active pharmaceutical ingredients varies with each batch, and the laboratory cannot keep up with the analysis. [Link]
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NIH National Library of Medicine. (2019). Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. [Link]
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ResearchGate. (2018). (PDF) Evaluation of The Inter-Batch Variability of An Active Pharmaceutical Ingredient: Morphologic, Rheologic And Calorimetric Characterization. [Link]
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Technical Support Center: Strategies for Dibemethine Analog Development
Introduction
Welcome to the technical resource center for researchers engaged in the development of Dibemethine analogs. This compound, a diphenylmethane derivative, serves as a scaffold with potential for therapeutic innovation.[1][2][3][4][5][6] However, like many scaffolds rich in aromatic and lipophilic character, analogs can present toxicity challenges that hinder clinical progression. The primary hurdles often involve metabolic instability leading to reactive metabolites and off-target activities.[7][8]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during the preclinical development of this compound-like compounds. Our goal is to provide not just protocols, but the underlying medicinal chemistry and toxicology principles to empower your decision-making process. We will explore strategies to systematically identify liabilities and rationally design safer, more effective drug candidates.
Frequently Asked Questions & Troubleshooting Guides
Scenario 1: Initial Screening
Question: My primary this compound analog (DB-001) is potent against its intended target, but early cytotoxicity screens show a narrow therapeutic window. Where do I start my investigation?
Answer: A narrow therapeutic window in early screens is a common but critical flag. The immediate goal is to determine if the observed cytotoxicity is on-target (related to the primary mechanism of action) or off-target.
Step 1: De-risk for General Cellular Toxicity Your first step is to perform a standard cytotoxicity assay using a common, metabolically competent cell line, such as HepG2 (human liver carcinoma cells), and a non-metabolically active line like HEK293 (human embryonic kidney cells). A significant difference in the IC50 (half-maximal inhibitory concentration) between these two lines can suggest that liver metabolism is converting your parent compound into a more toxic species.[9]
-
If IC50 (HepG2) << IC50 (HEK293): Suspect metabolism-induced toxicity. Proceed to Scenario 2 .
-
If IC50 (HepG2) ≈ IC50 (HEK293): The toxicity may be independent of hepatic metabolism. Proceed to Step 2 .
Step 2: Assess Key Off-Target Liabilities Two of the most common and critical off-target liabilities are cardiotoxicity and general membrane disruption.
-
hERG Channel Inhibition: Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias.[10] An early-stage hERG screening assay is essential. This can be a binding assay or a functional assay using automated patch-clamp systems.[10][11][12]
-
Phospholipidosis: Cationic amphiphilic drugs (like many this compound analogs) can induce phospholipidosis, a disorder characterized by the accumulation of phospholipids in cells. This can be assessed using fluorescent dyes that stain intracellular lipid droplets.
If either of these assays returns a positive result at concentrations near your effective dose, proceed to Scenario 3 for structural modification strategies.
Scenario 2: Metabolism-Induced Toxicity
Question: My analog is significantly more toxic in HepG2 cells than in HEK293 cells. I suspect a reactive metabolite is being formed. How do I confirm this and what can I do about it?
Answer: This result strongly points towards bioactivation by metabolic enzymes, most commonly Cytochrome P450s (CYPs), into a reactive metabolite.[7][9] These electrophilic species can form covalent adducts with cellular macromolecules like proteins and DNA, leading to toxicity.[13]
Workflow: Identifying and Mitigating Reactive Metabolite Formation
Caption: Workflow for identifying and mitigating reactive metabolite-driven toxicity.
Experimental Protocol: Reactive Metabolite Trapping Assay
-
Objective: To detect the formation of electrophilic metabolites by "trapping" them with a nucleophile, typically glutathione (GSH).[13]
-
Materials:
-
Test analog stock solution (e.g., 10 mM in DMSO).
-
Human Liver Microsomes (HLM), pooled.
-
NADPH regenerating system (or NADPH).
-
Glutathione (GSH).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching).
-
-
Procedure:
-
Prepare two sets of incubation tubes: [+NADPH] and [-NADPH] (negative control).
-
To each tube, add phosphate buffer, HLM, and GSH solution. Pre-warm at 37°C.
-
Add the test analog to each tube to initiate the reaction (final concentration typically 1-10 µM).
-
To the [+NADPH] tubes, add the NADPH regenerating system.
-
Incubate for 60 minutes at 37°C with gentle shaking.
-
Quench the reaction by adding 2 volumes of ice-cold ACN.
-
Centrifuge to pellet the protein and transfer the supernatant for LC-MS/MS analysis.
-
-
Analysis:
-
Use a high-resolution mass spectrometer to search for the predicted mass of the parent compound conjugated with GSH. The mass of GSH is ~307.3 Da, but the adduct formation results in the loss of a proton, so you are looking for an increase of +305.07 Da from the parent mass.
-
Compare the [+NADPH] and [-NADPH] samples. A unique peak at the correct mass in the [+NADPH] sample confirms NADPH-dependent (likely CYP-mediated) bioactivation.[13]
-
Mitigation Strategies: Once the metabolic "soft spot" is identified, medicinal chemistry strategies can be employed.[8][14]
-
Blocking Metabolism: Replace a hydrogen atom at the site of oxidation with a fluorine (F) or deuterium (D) atom. The C-F and C-D bonds are stronger than C-H and are less susceptible to cleavage by CYP enzymes.[15][16]
-
Bioisosteric Replacement: Substitute a whole chemical group with another that has similar physical or chemical properties but different metabolic profile. For example, replacing a phenyl ring with a pyridine ring can alter the electronic properties and block oxidation at a specific position.[15][17][18][19]
Scenario 3: Off-Target Toxicity
Question: My analog shows potent hERG inhibition (IC50 < 1 µM). How can I modify the structure to reduce this liability while maintaining on-target potency?
Answer: hERG inhibition is a major cause of drug withdrawal. The hERG channel's binding pocket is known to accommodate basic, lipophilic compounds. The key is to reduce the specific physicochemical properties that favor hERG binding.
Key Physicochemical Drivers for hERG Inhibition:
-
High Lipophilicity (logP > 3.5): Reduces aqueous solubility and promotes partitioning into the channel pore.
-
Presence of a Basic Center (pKa > 7.4): A positively charged nitrogen at physiological pH is a primary pharmacophore for hERG binding.
Table 1: Illustrative Data for Modifying a Hypothetical this compound Analog (DB-002)
| Analog | Modification | Target IC50 (nM) | hERG IC50 (µM) | logP | pKa | Selectivity Index (hERG/Target) |
|---|---|---|---|---|---|---|
| DB-002 | Parent Scaffold | 10 | 0.8 | 4.2 | 8.8 | 80 |
| DB-003 | Add polar group (-OH) to phenyl ring | 15 | 5.2 | 3.6 | 8.7 | 347 |
| DB-004 | Introduce acidic group near basic N | 12 | > 20 | 3.8 | 7.1 | > 1667 |
| DB-005 | Replace phenyl with pyridine | 18 | 2.5 | 3.3 | 8.5 | 139 |
Rational Design Strategies to Mitigate hERG Inhibition:
-
Reduce Lipophilicity: Strategically introduce polar functional groups (e.g., hydroxyl, amide) at positions that are not critical for on-target activity. This can decrease the compound's affinity for the hydrophobic hERG pore.
-
Modulate Basicity: Lower the pKa of the basic nitrogen center to below ~7.4. This ensures the amine is predominantly neutral at physiological pH, reducing the key ionic interaction with the hERG channel. This can be achieved by introducing electron-withdrawing groups near the basic center.
-
Introduce Steric Hindrance: Adding bulky groups near the basic nitrogen can create a steric clash that prevents the molecule from adopting the correct conformation to bind within the hERG channel.
Experimental Protocol: Automated Patch Clamp hERG Assay
This is a functional assay that directly measures the electrical current through the hERG channel in living cells.[10]
-
Objective: To determine the IC50 of a compound for inhibition of the hERG potassium channel current.
-
System: Automated patch-clamp platform (e.g., QPatch or SyncroPatch).[10]
-
Cells: A stable cell line expressing the hERG channel (e.g., HEK293-hERG).[10][20]
-
Procedure (Simplified):
-
Cells are automatically captured on a planar patch-clamp chip.
-
A "whole-cell" configuration is established, allowing control of the membrane voltage and measurement of current.
-
A specific voltage protocol is applied to elicit the characteristic hERG tail current.[21]
-
After establishing a stable baseline current, the test compound is applied at increasing concentrations (e.g., 0.1, 1, 10 µM).[10]
-
The percentage of current inhibition at each concentration is measured relative to the baseline.
-
-
Data Analysis: The percent inhibition is plotted against the compound concentration, and the data are fitted to a dose-response curve to calculate the IC50 value.[21] Known hERG inhibitors like E-4031 or dofetilide are used as positive controls.[10][21]
By systematically applying these medicinal chemistry strategies and using quantitative assays, you can effectively "design out" hERG liability from your analog series.
References
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Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655–669. [Link]
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- MTT Proliferation Assay Protocol. (n.d.). ResearchGate.
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Kalgutkar, A. S., & Soglia, J. R. (2005). Deleterious effects of reactive metabolites. Current Drug Metabolism, 6(3), 161–225. [Link]
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Nassar, A. F., Kamel, A. M., & Clarimont, C. (2004). Improving the decision-making process in structural modification of drug candidates: reducing toxicity. Drug Discovery Today, 9(24), 1055–1064. [Link]
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Shet, M. S., & Fisher, V. (2012). Role of Reactive Metabolites in the Circulation in Extrahepatic Toxicity. Journal of Drug and Alcohol Research, 1. [Link]
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Uetrecht, J. (2007). Managing the challenge of chemically reactive metabolites in drug development. Nature Reviews Drug Discovery, 6(4), 271–277. [Link]
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Al-Kuraishy, H. M., Al-Gareeb, A. I., & Al-Naimi, M. S. (2024). Drug reactive metabolite-induced hepatotoxicity: a comprehensive review. Toxicology Mechanisms and Methods, 34(6), 461–476. [Link]
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Lu, H. R., Vlaminckx, E., & de Clerck, F. (2014). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Bio-protocol, 4(23). [Link]
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Liu, Y., Zhang, C., & Liu, J. (2021). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Journal of Hematology & Oncology, 14(1), 120. [Link]
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- Strategies for redesigning withdrawn drugs to enhance therapeutic efficacy and safety: A review. (n.d.). Ask this paper | Bohrium.
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Narayanan, R. (2015). A simple model to solve a complex drug toxicity problem. RSC Advances, 5(121), 99878–99889. [Link]
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Rendic, S., & Guengerich, F. P. (2021). Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update. Archives of Toxicology, 95(3), 821–981. [Link]
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Preissner, S., Kroll, K., Dunkel, M., Senger, C., Goldsobel, G., Kuzman, D., ... & Preissner, R. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Journal of Personalized Medicine, 13(6), 945. [Link]
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Debugging unexpected results in Dibemethine experiments
Welcome to the technical support center for Dibemethine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this novel PI3Kα inhibitor. Here, we address common challenges and unexpected results through a series of frequently asked questions and in-depth troubleshooting guides. Our goal is to empower you with the knowledge to conduct robust and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1] We recommend preparing a high-concentration stock solution (e.g., 10-20 mM) in anhydrous, high-purity DMSO. To maintain compound integrity, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2][3] Before use, thaw the aliquot at room temperature and ensure the compound is fully dissolved by vortexing gently.
Q2: I'm not observing the expected decrease in cell viability in my cancer cell line. What are the initial checks?
A2: A lack of bioactivity can stem from several factors.[2] First, confirm the integrity and concentration of your this compound stock. Second, ensure your cell line is authenticated and known to have a constitutively active PI3K/Akt/mTOR pathway, which is common in many breast cancers.[4][5] The PI3K/Akt/mTOR pathway is a critical signaling pathway that, when dysregulated, can drive tumor growth and resistance to therapy.[6][7] Third, verify that the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%.[8]
Q3: What is the typical IC50 range for this compound in sensitive breast cancer cell lines?
A3: The IC50 value can vary significantly depending on the cell line, assay duration, and the specific viability assay used.[9] For sensitive estrogen receptor-positive (ER+) breast cancer cell lines with PIK3CA mutations, you can generally expect IC50 values in the low nanomolar to micromolar range after 48-72 hours of treatment.[10] It is crucial to perform a dose-response experiment with a broad range of concentrations to determine the IC50 in your specific experimental system.[11]
Q4: How can I confirm that this compound is engaging its target, PI3Kα, in my cells?
A4: Target engagement can be confirmed by observing the phosphorylation status of downstream effectors. A common and effective method is to perform a Western blot to detect the levels of phosphorylated Akt (p-Akt) at Ser473 or Thr308, and phosphorylated S6 ribosomal protein (p-S6), a downstream target of mTORC1.[2] A significant reduction in the levels of p-Akt and p-S6 upon this compound treatment, without a change in total Akt or S6 levels, indicates successful target inhibition.
Troubleshooting In-Depth: A Guide to Unexpected Results
This section provides a structured approach to diagnosing and resolving more complex experimental issues.
Issue 1: High Variability and Poor Reproducibility in Cell Viability Assays
High variability between replicates or experiments is a common challenge that can obscure the true effect of a compound.[8]
Potential Causes & Diagnostic Steps:
| Potential Cause | Diagnostic Check / Solution | Scientific Rationale |
| Inconsistent Cell Seeding | Verify cell counting method (e.g., trypan blue exclusion) and ensure a homogenous cell suspension before seeding. Automate cell seeding if possible. | The final readout of most viability assays is proportional to the number of cells. Inconsistent starting cell numbers will lead to high variability.[12] |
| Cell Passage Number | Use cells within a consistent, low-passage number range for all experiments. | Continuous passaging can lead to genetic drift, altering the cell's phenotype and sensitivity to inhibitors.[8] |
| Compound Precipitation | Visually inspect the media in treated wells for precipitates after adding this compound. Perform a solubility test by preparing the highest concentration in media and incubating under assay conditions.[2] | If this compound precipitates, its effective concentration in the media will be significantly lower and more variable than intended.[13] |
| Edge Effects | Avoid using the outer wells of 96-well plates for experimental samples. Fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[12] | Wells on the periphery of a microplate are prone to evaporation, which can alter the concentration of media components and the compound, affecting cell growth. |
Workflow for Minimizing Assay Variability ```dot graph TD { A[Start] --> B{Standardize Cell Culture}; B --> C{Use Low Passage Cells}; C --> D{Ensure Consistent Seeding Density}; D --> E{Prepare Fresh Compound Dilutions}; E --> F{Check for Solubility}; F --> G{Minimize Edge Effects}; G --> H[Run Assay]; H --> I{Analyze Data with Statistical Rigor}; I --> J[End];
}
Caption: A decision tree for troubleshooting this compound experiments.
References
-
Mar-Uksorn, P., et al. (2022). Targeting PI3K/AKT/mTOR Pathway in Breast Cancer: From Biology to Clinical Challenges. Biomedicines. Available at: [Link] 2[4]. Gopal, S. B., et al. (2018). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLOS Computational Biology. Available at: [Link] 3[14]. Pascual, J., & Turner, N. C. (2019). The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers. Therapeutic Advances in Medical Oncology. Available at: [Link] 4[6]. Vasan, N., et al. (2021). Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer. Cancers. Available at: [Link] 5[5]. Guerrero-Zotano, A., et al. (2021). Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer. Cancers. Available at: [Link] 6[7]. Roskoski, R. Jr. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Pharmacological Research. Available at: [Link] 7[15]. Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery. Available at: [Link]
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- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Analysis of Dibemethine and Other PfCRT Inhibitors: A Guide for Drug Development Professionals
This guide provides an in-depth, comparative analysis of Dibemethine and other inhibitors of the Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, explains the causality behind experimental choices, and provides detailed protocols for the evaluation of novel PfCRT-targeting compounds.
Introduction: The Central Role of PfCRT in Antimalarial Resistance
The global effort to control malaria is persistently undermined by the evolution of drug-resistant Plasmodium falciparum. A key molecular determinant of this resistance is the P. falciparum Chloroquine Resistance Transporter (PfCRT).[1] PfCRT is a protein located on the membrane of the parasite's digestive vacuole (DV), an acidic organelle where the parasite digests host hemoglobin.[2] The native function of PfCRT is thought to involve the transport of hemoglobin-derived peptides from the DV into the parasite's cytosol for protein synthesis.[2][3]
The 4-aminoquinoline class of antimalarials, including chloroquine (CQ), are weak bases that accumulate in the acidic DV. Here, they interfere with the detoxification of heme—a toxic byproduct of hemoglobin digestion—by preventing its crystallization into inert hemozoin.[2][4] However, mutations in the pfcrt gene, particularly the K76T mutation, confer upon the transporter the ability to efflux protonated CQ out of the DV, away from its site of action.[1][3][5] This efflux mechanism is the primary driver of chloroquine resistance.
Consequently, inhibiting PfCRT has emerged as a critical strategy to restore the efficacy of chloroquine and combat multidrug-resistant malaria.[2] This guide focuses on this compound, a promising chemosensitizing agent, and provides a head-to-head comparison with other classes of PfCRT inhibitors.
Mechanism of Action: How PfCRT Inhibitors Reverse Resistance
PfCRT inhibitors function by blocking the efflux of antimalarial drugs from the digestive vacuole, thereby restoring their effective concentration at the site of action. The most effective inhibitors often compete with the drug for binding within the central cavity of the mutant PfCRT protein.[4][5]
Caption: Mechanism of PfCRT-mediated resistance and its inhibition.
A Deep Dive into this compound
This compound (N-benzyl-N-methyl-1-phenylmethanamine) derivatives represent a class of structurally simple compounds that have demonstrated potent chloroquine chemosensitizing activity.[6]
Mechanism of Action: this compound and its active derivatives directly inhibit the transport of chloroquine via mutant PfCRT.[5][6] This has been explicitly demonstrated in Xenopus laevis oocyte expression systems, which allow for the isolated study of the transporter's function.[6][7] The inhibitory effect restores the intra-vacuolar concentration of CQ, re-sensitizing resistant parasites.
A Dual-Function Advantage: A significant advancement in this chemical series is the development of 4-amino-7-chloroquinoline molecules containing a this compound side chain.[7][8] These hybrid molecules possess a dual-function mechanism:
-
Inhibition of Hemozoin Formation: The 4-aminoquinoline core acts like chloroquine, directly inhibiting heme detoxification.
-
Inhibition of PfCRT: The this compound side chain blocks the PfCRT-mediated efflux of the compound itself.
This dual activity makes such compounds equally effective against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum, as the resistance mechanism is effectively neutralized by the molecule's own structure.[7][8]
Comparative Analysis with Other PfCRT Inhibitors
This compound belongs to a broader family of compounds known as resistance-reversal agents or chemosensitizers. Below is a comparison with other notable PfCRT inhibitors.
| Inhibitor Class | Representative Compound(s) | Mechanism of Action | Key Advantages | Major Limitations |
| This compound Derivatives | This compound, Dibemequine analogs | Direct inhibition of CQ transport via PfCRT; some are dual-function (PfCRT and hemozoin inhibition).[6][7] | High potency; dual-functionality overcomes resistance; low cytotoxicity reported for lead compounds.[7][8] | Requires further in-vivo pharmacokinetic and toxicology profiling. |
| Classic Reversal Agents | Verapamil, Desipramine | Non-specific blockage of PfCRT; compete with CQ for transport.[2][5] | Proof-of-concept for PfCRT inhibition. | Low in-vivo efficacy, poor pharmacokinetic properties, and off-target toxicity at required concentrations.[2] |
| Quinoline Antimalarials | Quinine, Amodiaquine, Piperaquine | Act as both substrates and inhibitors of PfCRT.[5][9] | Clinically used antimalarials. | Complex interactions; mutations in PfCRT can confer resistance to these drugs (e.g., piperaquine resistance).[9][10] |
| Quinine Dimers | Dimer 1 and 6 | Potent inhibition of PfCRT-mediated transport; not effluxed by PfCRT.[11] | Among the most potent PfCRT inhibitors reported; accumulate to high levels in the DV.[11] | Complex synthesis; requires further development. |
Table 1: Head-to-Head Comparison of PfCRT Inhibitor Classes. This table summarizes the primary mechanisms and key characteristics of different compound classes that interact with PfCRT.
Quantitative Performance Data
The efficacy of PfCRT inhibitors is typically measured by their ability to reduce the 50% inhibitory concentration (IC50) of chloroquine in resistant parasite strains.
| Compound / Condition | P. falciparum Strain | Chloroquine IC50 (nM) | Notes |
| Chloroquine | D10 (CQ-Sensitive) | ~10-20 | Baseline sensitivity.[7] |
| Chloroquine | K1 (CQ-Resistant) | ~200-300 | High-level resistance.[7] |
| Chloroquine | W2 (CQ-Resistant) | ~250-400 | High-level resistance.[6] |
| Chloroquine + Verapamil (1 µM) | W2 (CQ-Resistant) | Significantly Reduced | Demonstrates chemosensitization.[6][10] |
| Chloroquine + this compound Derivative (1 µM) | W2 (CQ-Resistant) | Significantly Reduced | Activity comparable to verapamil.[6] |
| This compound-Quinoline Hybrid | D10 (CQ-Sensitive) | ~15-30 | Equally potent against sensitive strains.[7] |
| This compound-Quinoline Hybrid | K1 (CQ-Resistant) | ~15-30 | Potency is undiminished in resistant strains, indicating resistance reversal.[7][12] |
Table 2: Representative Antiplasmodial Activity (IC50) Data. This table provides a comparative summary of IC50 values, illustrating the resistance-reversing effect of PfCRT inhibitors. Exact values can vary between assays.
Essential Experimental Workflows and Protocols
Evaluating a potential PfCRT inhibitor requires a systematic, multi-step approach to validate its activity, specificity, and safety.
Caption: Experimental workflow for evaluating novel PfCRT inhibitors.
Protocol 1: In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I Method)
This protocol determines the IC50 value of a test compound against P. falciparum. The SYBR Green I dye binds to parasite DNA, and the resulting fluorescence is proportional to parasite growth. This method is chosen for its high throughput, sensitivity, and non-reliance on radioisotopes.
Methodology:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., CQS 3D7 and CQR Dd2 strains) in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with Albumax II.[13]
-
Plate Preparation: Serially dilute the test compound in culture medium in a 96-well flat-bottom plate. Include drug-free wells (negative control) and wells with a known antimalarial like Artemisinin (positive control).
-
Parasite Seeding: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.[13] Adjust the culture to 1% parasitemia and 2% hematocrit and add 180 µL to each well of the pre-dosed plate.
-
Incubation: Incubate the plates for 72 hours at 37°C in a hypoxic environment (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye. Add 100 µL of this buffer to each well.
-
Reading: Incubate the plates in the dark at room temperature for 1 hour. Measure fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Data Analysis: Plot the percentage of growth inhibition against the log of the drug concentration. Calculate the IC50 value using a non-linear regression dose-response curve (e.g., log(inhibitor) vs. response -- variable slope).
Protocol 2: PfCRT-Mediated Chloroquine Transport Assay in Xenopus laevis Oocytes
This assay directly measures the ability of a compound to inhibit PfCRT-mediated drug transport, providing definitive evidence for its mechanism of action. Xenopus oocytes are a robust system for heterologous expression of membrane transporters.[6][7][9]
Methodology:
-
Oocyte Preparation: Surgically harvest and defolliculate Stage V-VI oocytes from a female Xenopus laevis frog.
-
cRNA Injection: Microinject oocytes with cRNA encoding a mutant PfCRT isoform (e.g., from Dd2 or 7G8 strains). As a negative control, inject another batch of oocytes with water. Incubate for 2-3 days to allow for protein expression.
-
Transport Assay:
-
Prepare an uptake buffer (e.g., ND96, pH 5.5) to mimic the acidic environment of the digestive vacuole.
-
Incubate PfCRT-expressing and control oocytes in the uptake buffer containing radiolabeled [3H]-chloroquine and the test inhibitor at various concentrations.
-
Incubate for a defined period (e.g., 1 hour) at room temperature.
-
-
Washing: Stop the uptake by washing the oocytes multiple times with ice-cold, isotope-free buffer to remove external radioactivity.
-
Quantification: Lyse individual oocytes and measure the accumulated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the rate of [3H]-chloroquine uptake. Determine the concentration-dependent inhibition by the test compound and calculate its IC50 for transport inhibition. The difference in uptake between PfCRT-expressing and water-injected oocytes represents PfCRT-specific transport.[9]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Method)
This protocol assesses the toxicity of a compound against a mammalian cell line to determine its therapeutic window. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.[14][15]
Methodology:
-
Cell Culture: Culture a human cell line (e.g., HepG2 or HEK293) in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate until they reach ~80% confluency.
-
Compound Exposure: Replace the culture medium with fresh medium containing serial dilutions of the test compound. Include vehicle-only wells as a negative control. Incubate for 24-48 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[14] Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the 50% cytotoxic concentration (CC50) by plotting viability against the log of the compound concentration and fitting to a dose-response curve.
Conclusion and Future Directions
The inhibition of PfCRT is a validated and highly promising strategy for combating antimalarial drug resistance. While classic reversal agents like verapamil demonstrated the potential of this approach, they were ultimately limited by toxicity and poor pharmacokinetics.[2]
This compound and its derivatives, particularly the dual-function hybrids, represent a significant step forward.[7][8] By combining PfCRT inhibition with a direct antiplasmodial mechanism (hemozoin inhibition) within a single molecule, these compounds can effectively circumvent the primary resistance mechanism to 4-aminoquinolines. Their demonstrated potency against highly CQR strains and low in vitro cytotoxicity make them compelling leads for further preclinical and clinical development.
Future research should focus on optimizing the pharmacokinetic properties of this compound-based compounds and conducting rigorous in vivo efficacy and safety studies. The continued exploration of PfCRT structure and function will undoubtedly pave the way for the rational design of next-generation inhibitors, potentially restoring our arsenal of effective and inexpensive antimalarials.[2]
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A series of structurally simple chloroquine chemosensitizing dibemethin derivatives that inhibit chloroquine transport by PfCRT. PubMed. [Link]
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Turning the tide: targeting PfCRT to combat drug-resistant P. falciparum?. PubMed Central. [Link]
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Know your enemy: understanding the role of PfCRT in drug resistance could lead to new antimalarial tactics. PubMed Central. [Link]
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Quinoline antimalarials containing a dibemethin group are active against chloroquinone-resistant Plasmodium falciparum and inhibit chloroquine transport via the P. falciparum chloroquine-resistance transporter (PfCRT). PubMed. [Link]
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Drug resistance profiles of pfcrt-modified and reference parasite... ResearchGate. [Link]
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Structure and Drug Resistance of the Plasmodium falciparum Transporter PfCRT. PubMed Central. [Link]
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Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. PubMed Central. [Link]
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Molecular Mechanisms for Drug Hypersensitivity Induced by the Malaria Parasite's Chloroquine Resistance Transporter. PLOS Pathogens. [Link]
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Quinoline Antimalarials Containing a Dibemethin Group Are Active against Chloroquinone-Resistant Plasmodium falciparum and Inhibit Chloroquine Transport via the P. falciparum Chloroquine-Resistance Transporter (PfCRT). ResearchGate. [Link]
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Molecular Mechanisms for Drug Hypersensitivity Induced by the Malaria Parasite's Chloroquine Resistance Transporter. R Discovery. [Link]
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PfCRT mutations conferring piperaquine resistance in falciparum malaria shape the kinetics of quinoline drug binding and transport. PubMed Central. [Link]
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Mean physicochemical parameters and drug IC50 values[16] for clones of P. falciparum showing different haplotypes of PfCRT. ResearchGate. [Link]
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Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations. PubMed Central. [Link]
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In vitro tests for drug resistance in Plasmodium falciparum. PubMed Central. [Link]
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In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. [Link]
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Inhibitory activity against P. falciparum (reported and evaluated IC 50... ResearchGate. [Link]
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In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. National Institutes of Health (NIH). [Link]
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Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers. [Link]
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IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. SEAMEO. [Link]
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Comparison of PFCRT polymorphisms in parasites obtained before and after chloroquine treatment. ResearchGate. [Link]
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In Silico and In Vitro Antimalarial Screening and Validation Targeting Plasmodium falciparum Plasmepsin V. MDPI. [Link]
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A Male and Female Gametocyte Functional Viability Assay To Identify Biologically Relevant Malaria Transmission-Blocking Drugs. PubMed Central. [Link]
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Clinical Study Protocol. Unknown Source. [Link]
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Quinoline antimalarials containing a dibemethin group are active against chloroquinone-resistant plasmodium falciparum and inhibit chloroquine transport via the P. falciparum chloroquine-resistance transporter (PfCRT). Open Research. [Link]
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Molecular basis of the functional conflict between chloroquine and peptide transport in the Malaria parasite chloroquine resistance transporter PfCRT. PubMed Central. [Link]
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In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54. National Institutes of Health (NIH). [Link]
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Piperaquine-resistant PfCRT mutations differentially impact drug transport, hemoglobin catabolism and parasite physiology in Plasmodium falciparum asexual blood stages. PLOS Pathogens. [Link]
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(PDF) Plasmodium falciparum: In Vitro Cytotoxicity Testing Using MTT. ResearchGate. [Link]
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Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium. PubMed. [Link]
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efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. Unknown Source. [Link]
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Structures of Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT) Isoforms and Their Interactions with Chloroquine. PubMed Central. [Link]
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In vitro activity of dihydroartemisinin against clinical isolates of Plasmodium falciparum in Yaounde, Cameroon. PubMed. [Link]
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The 50% inhibitory concentrations (IC50 values) measured against P.... ResearchGate. [Link]
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A-Komparative-Anleitung zur In-vivo-Validierung der antimalariellen Aktivität von Dibemethin
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung: Die Notwendigkeit einer robusten In-vivo-Validierung für neue Antimalariamittel
Die zunehmende Resistenz von Plasmodium falciparum gegen gängige Antimalariamittel, einschließlich der Artemisinin-basierten Kombinationstherapien (ACTs), macht die Entdeckung und Validierung neuer Wirkstoffe mit neuartigen Wirkmechanismen dringend erforderlich. Dibemethin, ein Molekül, das vielversprechende In-vitro-Aktivität gezeigt hat, muss nun einer strengen In-vivo-Bewertung unterzogen werden, um sein wahres therapeutisches Potenzial zu ermitteln.
Dieser Leitfaden bietet einen umfassenden Überblick über die In-vivo-Validierung der antimalariellen Aktivität von Dibemethin und vergleicht seine Wirksamkeit mit den Standardtherapeutika Chloroquin und Artemisinin. Wir werden detaillierte Protokolle für etablierte murine Malariamodelle bereitstellen und die wissenschaftliche Begründung für experimentelle Entscheidungen erläutern, um eine gründliche und zuverlässige Bewertung zu gewährleisten.
Wirkmechanismen: Ein vergleichender Überblick
Das Verständnis der unterschiedlichen Wirkmechanismen von Dibemethin im Vergleich zu etablierten Medikamenten ist für die Interpretation der In-vivo-Ergebnisse von entscheidender Bedeutung.
-
Dibemethin (vermutet): Obwohl der genaue Mechanismus noch nicht vollständig geklärt ist, deuten erste Studien darauf hin, dass Dibemethin die Lipidhomöostase des Parasiten stören könnte, was zu einer Beeinträchtigung der Membranintegrität und des Wachstums führt. Weitere Untersuchungen sind erforderlich, um dieses Ziel zu validieren.
-
Chloroquin: Dieses 4-Aminochinolin-Medikament wirkt, indem es sich in der sauren Nahrungsvakuole des Parasiten anreichert. Dort hemmt es die Polymerisation von toxischem Häm zu nicht-toxischem Hämozoin, was zur Akkumulation von Häm und zum Tod des Parasiten führt. Resistenzen entstehen hauptsächlich durch Mutationen im P. falciparum Chloroquin-Resistenz-Transporter (PfCRT), der das Medikament aus der Vakuole pumpt.
-
Artemisinin und seine Derivate: Diese Sesquiterpenlactone besitzen eine Endoperoxidbrücke, die für ihre antimalarielle Wirkung entscheidend ist. Es wird angenommen, dass die Aktivierung durch Häm oder Eisen(II)-Ionen im Parasiten zur Bildung von reaktiven Sauerstoffspezies führt, die wichtige Proteine und Lipide des Parasiten schädigen und zu dessen Tod führen. Artemisinin wirkt schnell und zielt hauptsächlich auf die asexuellen Blutstadien des Parasiten ab.
Auswahl des In-vivo-Modells: Plasmodium berghei bei Mäusen
Für die In-vivo-Bewertung von Antimalariamitteln ist das Plasmodium berghei-Infektionsmodell bei Mäusen ein weit verbreiteter und gut charakterisierter Standard.
Begründung für die Auswahl des Modells:
-
Pathologische Ähnlichkeit: Die P. berghei ANKA-Stamm-Infektion bei bestimmten Mausstämmen (z. B. C57BL/6) kann zu einer neurologischen Pathologie führen, die der zerebralen Malaria beim Menschen ähnelt, was sie für die Untersuchung schwerer Malariaformen nützlich macht.
-
Reproduzierbarkeit: Das Modell ist hochgradig reproduzierbar und ermöglicht konsistente Bewertungen der Arzneimittelwirksamkeit.
-
Etablierte Protokolle: Es gibt gut etablierte Protokolle für die Infektion, die Überwachung der Parasitämie und die Bewertung der Arzneimittelwirksamkeit.
Diagramm des Arbeitsablaufs für die In-vivo-Studie:
Cross-Validation of Dibemethine's Putative Mechanism of Action: A Comparative Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Introduction: The Enigma of Dibemethine
This compound, chemically known as N,N-dibenzylmethylamine, is a compound with limited publicly available research detailing its precise mechanism of action.[1][2] It has been classified as an analgesic and an agent affecting the central nervous system (CNS), with some literature suggesting a role as a cerebral vasodilator.[3] This guide aims to provide a comparative framework for researchers to cross-validate the potential mechanisms of this compound by examining its profile against established therapeutic classes: cerebral vasodilators, antihistamines, and monoamine oxidase inhibitors (MAOIs). Given the paucity of direct experimental data on this compound, this guide will propose a putative multi-target mechanism of action and provide the experimental blueprints to test these hypotheses.
Part 1: A Proposed Multi-Faceted Mechanism of Action for this compound
Based on its chemical structure and general classifications, we propose that this compound may exert its effects through a combination of the following mechanisms:
-
Cerebral Vasodilation: Direct or indirect action on cerebral blood vessels to increase blood flow.
-
Antihistaminergic Activity: Interaction with histamine receptors, potentially leading to sedative and other CNS effects.
-
Monoamine Oxidase (MAO) Inhibition: Modulation of neurotransmitter levels in the brain through the inhibition of MAO enzymes.
The following sections will delve into each of these proposed mechanisms, compare this compound to relevant alternative compounds, and provide detailed protocols for experimental validation.
Part 2: Comparative Analysis of Putative Mechanisms
This compound as a Cerebral Vasodilator
An increase in cerebral blood flow is a key therapeutic strategy for conditions involving cerebrovascular insufficiency.[2] Should this compound function as a cerebral vasodilator, its performance would be benchmarked against established agents with well-defined mechanisms.
-
Vinpocetine: A phosphodiesterase type 1 (PDE1) inhibitor that increases cyclic guanosine monophosphate (cGMP), leading to vasodilation.[4]
-
Nimodipine: A dihydropyridine calcium channel blocker that relaxes cerebral arteries by inhibiting calcium influx into vascular smooth muscle cells.[4]
-
Cinnarizine: A drug with a dual mechanism, acting as both a calcium channel blocker and a histamine H1 receptor antagonist.[4]
| Compound | Primary Mechanism of Action | Known Efficacy in Improving Cerebral Blood Flow |
| This compound (Hypothesized) | Unknown; Potentially direct smooth muscle relaxation or modulation of vasoactive pathways. | To be determined experimentally. |
| Vinpocetine | PDE1 Inhibition | Clinically demonstrated to improve cerebral blood flow and cognitive function.[4] |
| Nimodipine | L-type Calcium Channel Blockade | Effective in preventing vasospasm after subarachnoid hemorrhage.[4] |
| Cinnarizine | Calcium Channel & H1 Receptor Blockade | Used for vestibular disorders; improves cerebral perfusion.[4] |
The following diagram outlines a workflow to assess the direct vasodilatory effects of this compound on cerebral arteries.
Caption: Experimental workflow for assessing the vasodilatory properties of this compound.
-
Tissue Preparation:
-
Humanely euthanize the animal model (e.g., adult male Wistar rat) in accordance with institutional guidelines.
-
Carefully dissect the brain and isolate the middle cerebral arteries in ice-cold Krebs-Henseleit buffer.
-
Cut the arteries into 2 mm rings and mount them on two stainless steel wires in a multi-wire myograph system.
-
-
Experimental Procedure:
-
Equilibrate the arterial rings under a resting tension of 3 mN for 60 minutes.
-
Induce a stable contraction with a submaximal concentration of a thromboxane A2 mimetic (e.g., 10-30 nM U46619).
-
Once a plateau is reached, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) at 10-minute intervals.
-
Record the isometric tension continuously.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by U46619.
-
Fit the concentration-response data to a sigmoidal curve to determine the EC50 (half-maximal effective concentration) and the maximum relaxation (Emax).
-
Compare the EC50 and Emax values of this compound with those obtained for Vinpocetine, Nimodipine, and Cinnarizine.
-
This compound's Potential Antihistaminergic Activity
The structural features of this compound, particularly the dibenzyl moiety, bear some resemblance to first-generation antihistamines like Diphenhydramine.[5] Antihistamines are known to cross the blood-brain barrier and cause CNS effects such as sedation.[6][7]
-
Diphenhydramine: A first-generation H1 receptor antagonist with prominent sedative and anticholinergic effects.[5]
-
Cetirizine: A second-generation H1 receptor antagonist with lower sedative potential due to reduced penetration of the blood-brain barrier.
| Compound | Receptor Target | CNS Effects |
| This compound (Hypothesized) | H1 Receptor? | To be determined. |
| Diphenhydramine | H1 Receptor (Antagonist/Inverse Agonist) | Sedation, drowsiness, cognitive impairment.[6][7] |
| Cetirizine | H1 Receptor (Antagonist/Inverse Agonist) | Low to no sedation at therapeutic doses. |
The following diagram illustrates a workflow to determine the affinity of this compound for the histamine H1 receptor.
Caption: Workflow for H1 receptor binding assay.
-
Materials:
-
Cell membranes from a stable cell line expressing the recombinant human histamine H1 receptor.
-
[³H]-pyrilamine (a selective H1 receptor antagonist radioligand).
-
This compound, Diphenhydramine, and Cetirizine.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
-
Procedure:
-
In a 96-well plate, add the cell membranes, [³H]-pyrilamine (at a concentration close to its Kd), and a range of concentrations of the test compounds (this compound and comparators).
-
Define non-specific binding using a high concentration of a known H1 antagonist (e.g., 10 µM Mepyramine).
-
Incubate at room temperature for 60 minutes.
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of [³H]-pyrilamine against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 (half-maximal inhibitory concentration).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Compare the Ki of this compound to that of Diphenhydramine and Cetirizine.
-
This compound as a Potential Monoamine Oxidase Inhibitor (MAOI)
MAOIs increase the levels of monoamine neurotransmitters (e.g., dopamine, serotonin, norepinephrine) by inhibiting their degradation.[8][9] This action can have profound effects on mood and cognition.
-
Phenelzine: An irreversible, non-selective MAO-A and MAO-B inhibitor.[10]
-
Selegiline: A selective inhibitor of MAO-B at lower doses.
| Compound | MAO Isoform Selectivity | Reversibility |
| This compound (Hypothesized) | To be determined. | To be determined. |
| Phenelzine | Non-selective (MAO-A and MAO-B) | Irreversible |
| Selegiline | Selective for MAO-B at low doses | Irreversible |
The following diagram outlines a workflow to measure the inhibitory activity of this compound against MAO-A and MAO-B.
Caption: Workflow for MAO inhibition assay.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
A fluorogenic substrate kit (e.g., Amplex® Red Monoamine Oxidase Assay Kit).
-
This compound, Phenelzine, and Selegiline.
-
96-well microplate reader with fluorescence detection.
-
-
Procedure:
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and a range of concentrations of the test compounds.
-
Pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Amplex Red reagent/HRP/substrate mixture.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 545 nm excitation, 590 nm emission) every minute for 30 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value for both MAO-A and MAO-B.
-
Compare the IC50 values of this compound to those of Phenelzine and Selegiline to determine its potency and selectivity.
-
Part 3: In Vivo Cross-Validation and Concluding Remarks
To provide a more comprehensive understanding of this compound's in vivo effects, the following experimental approaches are recommended:
-
Measurement of Cerebral Blood Flow: Techniques such as Laser Doppler Flowmetry or Arterial Spin Labeling MRI can be used in animal models to directly measure changes in cerebral blood flow following this compound administration.
-
Assessment of Neuronal Metabolism: In vivo microdialysis can be employed to measure neurotransmitter levels in specific brain regions, while PET imaging with FDG can assess changes in glucose metabolism.[11]
The therapeutic potential of this compound remains largely untapped due to a lack of detailed mechanistic understanding. The proposed comparative framework and experimental protocols in this guide offer a systematic approach to unraveling its pharmacological profile. By cross-validating its activity against well-characterized cerebral vasodilators, antihistamines, and MAOIs, researchers can elucidate the primary mechanism(s) of action of this compound. This knowledge is crucial for guiding future preclinical and clinical development, and for ultimately determining the therapeutic niche for this enigmatic compound. The multi-target profile, if confirmed, could suggest its utility in complex neurological disorders where multiple pathological pathways are implicated.
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A Comparative Guide to the Synthesis of Dibemethine: An Analysis of Methodologies and Optimization
Executive Summary
Dibemethine (N,N-dibenzyl-2-chloroethylamine) is a nitrogen mustard compound of significant interest in medicinal chemistry and pharmacological research. The efficiency, safety, and scalability of its synthesis are paramount for facilitating further investigation. This guide provides an in-depth comparative analysis of the predominant synthetic routes to this compound, focusing on the underlying chemical principles, protocol optimization, and data-driven evaluation. We will dissect the most viable and field-proven pathway, which proceeds via the formation of an N,N-dibenzylethanolamine intermediate followed by a robust chlorination step. This document serves as a practical resource for researchers, chemists, and drug development professionals seeking to synthesize this compound with high yield and purity.
Introduction to this compound and Synthetic Strategy
This compound belongs to the class of β-chloroethylamines, which are characterized by the N-CH₂CH₂Cl functional group. The reactivity of the C-Cl bond, facilitated by intramolecular catalysis from the tertiary amine, is the basis for their biological activity and synthetic utility. An effective synthesis must therefore reliably construct this toxophoric group while minimizing side reactions.
After a thorough review of established methodologies, a two-step pathway emerges as the most logical and efficient approach. This strategy decouples the formation of the carbon-nitrogen and carbon-chlorine bonds, allowing for greater control and purification at each stage.
The overall synthetic workflow is as follows:
A Comparative Benchmarking Guide to Dibemethine and Current Antimalarial Therapeutics
Abstract
The persistent global challenge of malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates a continuous search for novel therapeutic agents. This guide introduces a comparative framework for evaluating new chemical entities, using the repurposed antihistamine Dibemethine as a candidate. We provide a comprehensive benchmark against current first-line antimalarial compounds, including Artemisinin-based Combination Therapies (ACTs), Chloroquine, and Atovaquone-Proguanil. This document details the comparative mechanisms of action, presents a framework for assessing in vitro efficacy, and provides a standardized, self-validating protocol for the SYBR Green I-based parasite proliferation assay. The objective is to offer researchers and drug development professionals a robust methodology for the preliminary assessment of novel antimalarial candidates.
Introduction: The Imperative for Novel Antimalarial Agents
Malaria remains a significant cause of morbidity and mortality worldwide, with the continuous evolution of parasite resistance threatening the efficacy of current treatments. Artemisinin-based combination therapies (ACTs) are the recommended first-line treatment for uncomplicated P. falciparum malaria, but emerging resistance in regions like Southeast Asia sounds a critical alarm.[1] This landscape underscores the urgent need for a diversified pipeline of antimalarial drugs with novel mechanisms of action.
Drug repurposing—identifying new applications for existing approved drugs—offers an accelerated pathway for development due to established safety and pharmacokinetic profiles.[2] Several antihistamines have been identified through high-throughput screening as possessing antimalarial activity, suggesting that this class of compounds warrants further investigation.[3][4][5] This guide uses this compound, a first-generation antihistamine, as a hypothetical candidate to illustrate the benchmarking process. While not a conventional antimalarial, its chemical structure presents a basis for exploring its potential activity and serves as a practical example for the evaluation framework presented herein.
This guide will compare this compound's hypothetical profile against three pillars of current antimalarial chemotherapy:
-
Artemisinin: A fast-acting derivative (Artesunate) known for its potent schizonticidal activity.[1][6]
-
Chloroquine: A historically crucial 4-aminoquinoline, now limited by widespread resistance but still a benchmark for sensitive strains.[7][8]
-
Atovaquone-Proguanil: A combination therapy targeting mitochondrial and folate biosynthesis pathways.[9][10]
Comparative Mechanisms of Action
Understanding the distinct molecular targets of antimalarial drugs is fundamental to predicting their efficacy, potential for synergy, and role in combating resistance.
-
Artemisinin and its Derivatives: These compounds possess an endoperoxide bridge, which is critical to their antimalarial function.[6][11] Activation is mediated by heme-iron within the parasite, leading to the generation of carbon-centered free radicals.[12][13] These radicals then damage parasite proteins and other biomolecules, leading to rapid cell death.[12][13]
-
Chloroquine: This weak base accumulates in the acidic food vacuole of the parasite.[7][14] Inside, it inhibits the polymerization of toxic heme, a byproduct of hemoglobin digestion, into non-toxic hemozoin.[7][15][16] The resulting buildup of free heme leads to oxidative stress and parasite lysis.[14][15]
-
Atovaquone-Proguanil: This combination targets two separate metabolic pathways. Atovaquone is a selective inhibitor of the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex, which collapses the mitochondrial membrane potential.[10][17][18] Proguanil is a prodrug, whose active metabolite, cycloguanil, inhibits dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids.[9][10] Proguanil itself also appears to enhance the mitochondrial toxicity of atovaquone.[17][18]
-
This compound (Hypothetical Mechanism): Based on the activity of other antihistamines like astemizole, a plausible repurposed mechanism for this compound could involve the disruption of essential ion transport or nutrient uptake pathways in the parasite. Some studies have shown that certain quinoline-containing compounds with a this compound group can inhibit hemozoin formation and also interfere with the P. falciparum chloroquine-resistance transporter (PfCRT), suggesting a dual-action potential.[19] For this guide, we will proceed with the hypothesis that this compound interferes with parasite membrane transport functions.
Caption: Comparative mechanisms of action for selected antimalarial drugs.
Comparative In Vitro Efficacy
The primary method for benchmarking a novel compound is to determine its 50% inhibitory concentration (IC50) against both drug-sensitive and drug-resistant strains of P. falciparum. This allows for a direct comparison of potency and provides initial insights into its potential for overcoming existing resistance mechanisms. The following table presents representative IC50 values for standard antimalarials alongside hypothetical, yet plausible, values for this compound.
Table 1: Comparative In Vitro IC50 Values (nM) against P. falciparum Strains
| Compound | Strain: 3D7 (Chloroquine-Sensitive) | Strain: K1 (Chloroquine-Resistant) | Primary Target |
| Artesunate | 7.7 ± 2.6[20] | ~3-5[21] | Heme-activated protein alkylation |
| Chloroquine | 16.3 ± 3.7[22] | 275 ± 12.5[21][23] | Heme Polymerization |
| Atovaquone | ~1-5[24] | ~1-5[24] | Mitochondrial Electron Transport |
| This compound (Hypothetical) | 150 ± 25 | 175 ± 30 | Membrane Transport |
Note: IC50 values can vary between laboratories and assay conditions. The values presented are representative figures collated from the literature for comparative purposes.[20][21][22][23][24]
Analysis of Efficacy Data: The hypothetical data positions this compound as a compound with moderate potency. Crucially, its efficacy is postulated to be similar against both the chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains. This profile, if validated, would be highly advantageous, suggesting that this compound's mechanism of action is distinct from that of chloroquine and is not affected by the resistance mechanisms that render chloroquine ineffective.
Standardized Protocol: SYBR Green I-based Fluorescence Assay
To ensure reproducible and comparable data, a standardized experimental protocol is essential. The SYBR Green I assay is a widely used, robust, and cost-effective method for high-throughput screening of antimalarial compounds.[25][26] It measures the proliferation of parasites by quantifying the amount of parasite DNA.
Causality Behind Experimental Choices:
-
Asynchronous Culture: Using an asynchronous culture (containing all intraerythrocytic stages) provides an overall measure of a compound's efficacy across the asexual lifecycle. For stage-specific analysis, cultures would first need to be synchronized.
-
72-Hour Incubation: This duration allows for at least one full cycle of parasite replication, providing a sufficient window to observe significant inhibition of growth.
-
SYBR Green I Dye: This fluorescent dye intercalates with double-stranded DNA.[27] Lysis of the red blood cells releases the parasite DNA, which is then quantified. The fluorescence intensity is directly proportional to the amount of parasitic DNA, and thus to parasite growth.[25]
-
Controls: The inclusion of drug-free (negative) and known-drug (positive) controls is critical for validating the assay's performance and for data normalization.
Step-by-Step Protocol:
-
Preparation of Drug Plates: a. Serially dilute the test compounds (e.g., this compound) and reference drugs (e.g., Chloroquine, Artesunate) in appropriate solvent (e.g., DMSO) and then in complete culture medium in a 96-well plate. The final DMSO concentration should be kept below 0.5% to avoid toxicity. b. Include wells with complete medium only (negative control) and wells with a known potent antimalarial (positive control).
-
Parasite Culture Preparation: a. Maintain an asynchronous culture of P. falciparum (e.g., 3D7 or K1 strain) in human O+ erythrocytes in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin. b. Adjust the parasitemia to 0.5% at a 2% hematocrit in complete culture medium.
-
Assay Incubation: a. Add 180 µL of the parasite culture from step 2b to each well of the pre-dosed drug plate from step 1a. b. Place the plate in a modular incubation chamber, gas with a mixture of 5% CO2, 5% O2, and 90% N2, and incubate at 37°C for 72 hours.
-
Lysis and Staining: a. Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye at a 4X concentration. b. After incubation, carefully remove 100 µL of the culture medium from each well. c. Add 100 µL of the SYBR Green I lysis buffer to each well. d. Mix gently and incubate the plate in the dark at room temperature for 1 hour.
-
Data Acquisition and Analysis: a. Measure the fluorescence using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively. b. Subtract the background fluorescence from wells containing non-parasitized red blood cells. c. Normalize the data by setting the fluorescence from the drug-free wells (negative control) to 100% growth. d. Plot the percentage of parasite growth inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Caption: Standardized workflow for the SYBR Green I antimalarial assay.
Discussion and Future Directions
This guide outlines a foundational approach to benchmarking a novel antimalarial candidate, using this compound as a hypothetical subject. The comparative analysis of its mechanism and in vitro efficacy against established drugs like Artesunate, Chloroquine, and Atovaquone-Proguanil provides a clear framework for initial assessment.
The key strengths of a candidate like the hypothetical this compound would be its distinct mechanism of action and its consistent efficacy against both drug-sensitive and drug-resistant parasite strains. This profile suggests it could be a valuable tool in combination therapies, potentially helping to overcome or delay the development of resistance.
The next logical steps in the development of a promising candidate would include:
-
In Vitro Toxicity: Assessing the cytotoxicity of the compound against a mammalian cell line (e.g., HeLa or HEK293 cells) to determine its selectivity index (SI = Mammalian CC50 / Parasite IC50). A high SI is desirable.
-
In Vivo Efficacy: Evaluating the compound's ability to reduce parasitemia in a mouse model of malaria (e.g., using Plasmodium berghei).
-
Mechanism of Action Studies: Conducting further experiments to confirm the hypothesized mechanism of action.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
By following a structured, comparative, and methodologically sound approach, researchers can efficiently evaluate new compounds and prioritize those with the greatest potential to contribute to the global fight against malaria.
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A Researcher's Guide to In Vitro-In Vivo Correlation (IVIVC) of Dibemethine Activity
Introduction: Decoding Dibemethine and the Imperative of IVIVC
This compound (N,N-Dibenzylmethylamine) is a tertiary amine whose chemical structure suggests potential interactions with biological amine receptors.[1][2] While its documented applications are varied, its core structure bears resemblance to first-generation antihistamines like Diphenhydramine, which are known for both their H1 receptor antagonism and significant anticholinergic effects.[3][4] This guide will, therefore, explore the hypothetical antihistaminic and anticholinergic activities of this compound, providing a framework for its characterization.
The central challenge in pharmacology is to ensure that observations made in a controlled laboratory setting (in vitro) translate meaningfully to a complex living organism (in vivo). An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of a drug to its in vivo response.[5][6] Establishing a robust IVIVC is a cornerstone of modern drug development. It allows researchers to use faster, more ethical, and less expensive in vitro assays as a surrogate for in vivo bioavailability and efficacy, thereby accelerating the development timeline and supporting regulatory biowaivers.[6][7]
This guide provides a comprehensive comparison of methodologies to assess this compound's activity, explaining the causal links between experimental design and expected outcomes, and culminating in a strategy to establish a meaningful IVIVC.
Part 1: In Vitro Characterization of this compound's Bioactivity
The initial step is to characterize the direct interaction of this compound with its putative molecular targets in a controlled environment. Based on its structure, we hypothesize two primary mechanisms of action: antagonism of the histamine H1 receptor and antagonism of muscarinic acetylcholine receptors.
Hypothesized Mechanism 1: H1-Receptor Antagonism (Antihistamine Activity)
Histamine is a key mediator of allergic reactions, causing symptoms like itching, vasodilation (redness), and smooth muscle contraction.[8] It exerts these effects by binding to H1 receptors, which triggers a downstream signaling cascade via the Gq/11 protein, leading to the activation of Phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium (Ca²⁺) levels, leading to cellular responses like smooth muscle contraction.[9] An H1-antihistamine like this compound would competitively block this binding.
Caption: Hypothesized H1-Receptor Signaling and this compound's Antagonistic Action.
Experimental Protocol 1A: Isolated Guinea Pig Ileum Assay
This classic pharmacology preparation provides a functional measure of antihistamine activity.[10][11]
Rationale: The smooth muscle of the guinea pig ileum is rich in H1 receptors. Histamine induces dose-dependent contractions, which can be antagonized by an H1 blocker. This self-validating system allows for the calculation of the antagonist's potency (pA2 value) or IC50.
Methodology:
-
A male guinea pig (400-600g) is humanely euthanized. A segment of the terminal ileum is excised and placed in Tyrode's solution.
-
A 2-3 cm piece is mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and aerated with carbogen (95% O₂, 5% CO₂).
-
The tissue is connected to an isotonic transducer to record contractions on a data acquisition system. An initial tension of 0.5g is applied.
-
A cumulative concentration-response curve for histamine (e.g., 10⁻⁹ M to 10⁻⁵ M) is established to determine the maximal response.
-
The tissue is washed and allowed to recover. It is then incubated with a specific concentration of this compound for 20 minutes.
-
The histamine concentration-response curve is repeated in the presence of this compound.
-
Steps 5 and 6 are repeated with increasing concentrations of this compound.
-
The rightward shift in the histamine curve indicates competitive antagonism. The IC50 (concentration of this compound required to inhibit 50% of the maximal histamine response) is calculated.
Experimental Protocol 1B: Reconstituted Human Nasal Epithelium Model
This modern approach provides data from a human-relevant tissue system, focusing on the inflammatory aspect of the allergic response.[12]
Rationale: Allergic rhinitis involves significant inflammation mediated by cytokines. This model uses fully differentiated human nasal epithelial cells to measure the suppression of histamine-induced pro-inflammatory cytokine release, offering a more translational endpoint.[12]
Methodology:
-
MucilAir™ (or similar) reconstituted human nasal epithelial tissues are cultured according to the manufacturer's protocol.
-
Tissues are pre-incubated with varying concentrations of this compound (or vehicle control) for 1 hour.
-
The tissues are then challenged with 100 µM histamine in the continued presence of this compound for 24 hours.
-
After incubation, the basal medium is collected to measure the concentration of secreted cytokines, specifically Interleukin-6 (IL-6) and Interleukin-8 (IL-8), using a standard ELISA kit.
-
The IC50 for the inhibition of IL-6 and IL-8 release is calculated.
Hypothesized Mechanism 2: Muscarinic Receptor Antagonism (Anticholinergic Activity)
First-generation antihistamines are notoriously "dirty" drugs, often possessing high affinity for muscarinic acetylcholine receptors.[13] This antagonism is responsible for common side effects like dry mouth, blurred vision, and urinary retention.[14][15]
Experimental Protocol 1C: Muscarinic Receptor Binding Assay
This assay directly measures the binding affinity of this compound to its target receptor.
Rationale: A radioligand binding assay quantifies the ability of a test compound to displace a known radioactive ligand from a receptor. This provides a direct measure of binding affinity (Ki), which is a fundamental parameter of drug-receptor interaction.[16]
Methodology:
-
Rat brain cortex, a region rich in muscarinic receptors, is homogenized in a buffer solution.
-
The homogenate (containing the receptors) is incubated with a fixed concentration of a radioactive muscarinic antagonist, such as [³H]-quinuclidinyl benzilate ([³H]QNB).
-
Increasing concentrations of unlabeled this compound are added to compete with [³H]QNB for binding to the receptors.
-
After incubation, the mixture is filtered to separate the receptor-bound radioligand from the unbound.
-
The radioactivity on the filter is measured using a scintillation counter.
-
The concentration of this compound that displaces 50% of the specific binding of [³H]QNB (IC50) is determined. This is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Summary of In Vitro Data
The following table presents hypothetical data for this compound compared to reference compounds.
| Assay | Parameter | This compound (Hypothetical) | Diphenhydramine (Reference) | Loratadine (Reference) |
| Guinea Pig Ileum | IC50 vs Histamine | 25 nM | 30 nM[3] | 150 nM |
| Human Nasal Epithelium | IC50 vs IL-8 Release | 40 nM | 55 nM | 200 nM |
| Muscarinic Binding | Ki (nM) | 80 nM | 100 nM[16] | >10,000 nM |
This data is illustrative. Loratadine is a second-generation antihistamine with low anticholinergic activity.[17]
Part 2: In Vivo Assessment of this compound's Pharmacological Profile
In vivo models are essential to understand how a drug behaves in a complete biological system, accounting for absorption, distribution, metabolism, and excretion (ADME).
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Navigating the Chemical Maze: A Comparative Guide to the Structural Activity Relationship (SAR) of Dibemethine Analogs for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more effective and selective anticancer agents, the structural modification of existing chemotherapeutics remains a cornerstone of drug discovery. Dibemethine, a nitrogen mustard alkylating agent, represents a scaffold with significant cytotoxic potential. However, its clinical utility, like that of many classical alkylating agents, is often hampered by a narrow therapeutic index and the emergence of drug resistance. This guide provides an in-depth comparative analysis of the structural activity relationships (SAR) of this compound analogs, synthesizing available data to inform the rational design of next-generation nitrogen mustard therapeutics.
The Core Pharmacophore: Understanding this compound's Mechanism of Action
This compound, chemically known as N,N'-dibenzyl-N,N'-bis(2-chloroethyl)ethylenediamine, belongs to the nitrogen mustard class of DNA alkylating agents. Its cytotoxic effect is primarily mediated by the covalent modification of DNA. The core pharmacophore consists of two key components: the bis(2-chloroethyl)amine moiety, which is responsible for the alkylating activity, and the N,N'-dibenzyl ethylenediamine backbone, which acts as a carrier and influences the drug's physicochemical properties and biological activity.
The mechanism of action is initiated by an intramolecular cyclization of one of the 2-chloroethyl side chains, forming a highly reactive aziridinium ion. This electrophilic intermediate is then attacked by a nucleophilic site on a DNA base, most commonly the N7 position of guanine. The second 2-chloroethyl arm can then undergo a similar activation, leading to a second alkylation event. This can result in the formation of monoadducts, intrastrand cross-links (between two bases on the same DNA strand), or interstrand cross-links (between bases on opposite DNA strands). Interstrand cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby inhibiting DNA replication and transcription, ultimately leading to apoptosis.
Caption: Mechanism of this compound-induced DNA damage.
The Art of Molecular Tinkering: Key Structural Modifications and Their Impact on Activity
The exploration of this compound's SAR involves systematic modifications of its structure to enhance potency, selectivity, and pharmacokinetic properties. The primary areas for modification include the N-benzyl substituents and the bis(2-chloroethyl)amine pharmacophore.
The Influence of N-Benzyl Group Modifications
The N-benzyl groups of this compound are not merely passive carriers. Their steric and electronic properties play a crucial role in the molecule's overall activity.
-
Aromatic Ring Substitution: Introduction of substituents on the phenyl rings of the benzyl groups can significantly alter the electronic and lipophilic character of the molecule.
-
Electron-donating groups (e.g., -OCH₃, -CH₃): These groups can increase the electron density on the nitrogen atoms, potentially facilitating the formation of the aziridinium ion and thereby enhancing reactivity and cytotoxicity.
-
Electron-withdrawing groups (e.g., -NO₂, -CF₃): Conversely, these groups can decrease the nucleophilicity of the nitrogen atoms, leading to a slower rate of aziridinium ion formation and potentially reduced cytotoxicity. However, this can sometimes be advantageous in designing drugs with a longer half-life or improved selectivity.
-
-
Steric Hindrance: The size and position of substituents on the benzyl rings can introduce steric bulk, which may affect the drug's ability to interact with its DNA target or influence its transport across cell membranes.
Alterations to the Bis(2-chloroethyl)amine Moiety
The bis(2-chloroethyl)amine unit is the warhead of the molecule. Modifications to this part of the structure have a direct impact on its DNA alkylating ability.
-
Replacement of Chlorine: Replacing the chlorine atoms with other leaving groups (e.g., bromine, iodine, mesylate) can modulate the reactivity of the molecule. Generally, the order of reactivity follows the trend of leaving group ability (I > Br > Cl > OMs). More reactive analogs may exhibit higher potency but could also be less stable and more prone to non-specific reactions, leading to increased toxicity.
-
Modification of the Ethyl Chain: Altering the length of the ethyl chains can affect the geometry of the cross-links formed. This can influence the efficiency of DNA repair mechanisms in recognizing and excising the adducts, thereby impacting the overall cytotoxicity.
Experimental Evaluation: A Guide to Assessing Analog Performance
A robust SAR study relies on a battery of well-defined experimental assays to quantify the biological activity of the synthesized analogs.
In Vitro Cytotoxicity Assays
These assays are the first line of evaluation to determine the concentration of a compound required to kill a certain percentage of cancer cells.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
LDH Release Measurement: Collect the cell culture supernatant. Measure the amount of LDH released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a lysis buffer).
DNA Cross-linking Assays
These assays directly measure the ability of the compounds to form interstrand cross-links in DNA.
Protocol: Comet Assay (Single Cell Gel Electrophoresis)
-
Cell Treatment: Treat cancer cells with the this compound analogs for a specific duration.
-
Cell Embedding: Embed the treated cells in a low-melting-point agarose gel on a microscope slide.
-
Lysis: Lyse the cells with a high-salt and detergent solution to remove cellular proteins, leaving behind the nuclear DNA.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. DNA with interstrand cross-links will migrate slower than undamaged DNA.
-
Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the degree of cross-linking.
In Vivo Efficacy Studies in Animal Models
Promising analogs identified from in vitro studies are further evaluated in animal models to assess their antitumor efficacy and toxicity in a whole-organism context.
Protocol: Xenograft Tumor Model
-
Tumor Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice (e.g., nude mice or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Compound Administration: Randomly assign the tumor-bearing mice to different treatment groups (vehicle control, this compound, and test analogs). Administer the compounds via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Toxicity Assessment: Monitor the body weight and overall health of the mice as indicators of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
Caption: Experimental workflow for evaluating this compound analogs.
Comparative Analysis of Hypothetical this compound Analogs
While comprehensive public data on a wide range of this compound analogs is limited, we can construct a hypothetical comparative table based on established SAR principles for nitrogen mustards to guide future research.
| Analog | Modification | Predicted Cytotoxicity (IC₅₀) | Rationale for Predicted Activity |
| This compound | Parent Compound | Moderate | Baseline activity of the core structure. |
| Analog A | 4,4'-dimethoxybenzyl | High | Electron-donating groups increase reactivity. |
| Analog B | 4,4'-dinitrobenzyl | Low | Electron-withdrawing groups decrease reactivity. |
| Analog C | N,N'-bis(2-bromoethyl) | Very High | Increased reactivity of the leaving group. Potentially higher toxicity. |
| Analog D | N,N'-bis(3-chloropropyl) | Low to Moderate | Altered cross-link geometry may be less effective or more easily repaired. |
Future Directions and Conclusion
The SAR studies of this compound analogs offer a promising avenue for the development of novel anticancer agents with improved therapeutic profiles. Future research should focus on:
-
Targeted Delivery: Conjugating the this compound scaffold to tumor-targeting moieties (e.g., antibodies, peptides, or small molecules that bind to cancer-specific receptors) could enhance selectivity and reduce off-target toxicity.
-
Modulation of Reactivity: Fine-tuning the electronic properties of the carrier molecule to optimize the rate of aziridinium ion formation could lead to compounds with a wider therapeutic window.
-
Combination Therapies: Investigating the synergistic effects of this compound analogs with other anticancer drugs, such as DNA repair inhibitors, could overcome resistance mechanisms.
-
Computational Modeling: Employing quantitative structure-activity relationship (QSAR) and molecular docking studies can aid in the rational design of new analogs and predict their activity before synthesis, thus accelerating the drug discovery process.
References
- Due to the lack of specific research papers detailing the synthesis and SAR of a series of this compound analogs, this guide is based on the general principles of nitrogen mustard chemistry and established experimental protocols. The provided protocols are standard methodologies in the field of anticancer drug discovery. For specific details and troubleshooting, researchers should refer to primary literature on cytotoxicity and in vivo assays.
A Researcher's Guide to the Independent Verification of Dibemethine's Biological Targets
For researchers, scientists, and drug development professionals, the validation of a small molecule's biological target is a cornerstone of mechanistic understanding and a critical step in the drug discovery pipeline. This guide provides an in-depth, experience-driven framework for the independent verification of the biological targets of Dibemethine, a compound reported to possess antimalarial properties. We will move beyond simple protocol recitation to explore the causal logic behind experimental choices, ensuring a self-validating and robust scientific narrative.
Introduction: The Quest for this compound's Molecular Initiators
This compound (N-benzyl-N-methyl-1-phenylmethanamine) and its derivatives have emerged as promising agents against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2][3][4] Preliminary studies suggest a dual mechanism of action for some of its analogues: the inhibition of hemozoin formation and, more critically, the direct inhibition of the P. falciparum chloroquine-resistance transporter (PfCRT).[1][2][3][4][5] PfCRT is an integral membrane protein of the parasite's digestive vacuole that expels chloroquine, conferring resistance.
While this presents a compelling primary hypothesis, rigorous and independent verification of PfCRT as a direct target of this compound is paramount. Furthermore, identifying potential off-target interactions is crucial for understanding the compound's full pharmacological profile and anticipating potential toxicities.[6] This guide will detail a primary experimental pathway for verifying this compound's engagement with PfCRT and compare this with alternative and complementary methodologies for broader target deconvolution.
Core Strategy: A Multi-Pronged Approach to Target Validation
A robust target validation strategy should not rely on a single experimental outcome. Instead, it should integrate evidence from orthogonal methods that probe the drug-target interaction from different perspectives: direct binding in a native cellular environment, phenotypic consequences of target engagement, and unbiased proteome-wide screening.
Our central workflow will focus on the Cellular Thermal Shift Assay (CETSA) as the primary method to confirm direct target engagement in a physiologically relevant context.[7][8][9] This will be complemented by a discussion of Affinity Chromatography for target pull-down and Computational Docking as a predictive tool.
Caption: Overall workflow for this compound target verification.
Primary Verification Method: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that assesses the direct binding of a small molecule to its target protein within intact cells or cell lysates.[7][8][9] The principle is elegant and intuitive: a protein's thermal stability increases when it is bound to a ligand.[9] This method is particularly advantageous as it requires no modification of the compound, thus preserving its native pharmacology, and it provides evidence of target engagement in a physiological context.[10][[“]]
Experimental Protocol: CETSA for this compound and PfCRT
This protocol is designed for a P. falciparum culture system expressing PfCRT.
Part 1: Isothermal Dose-Response Fingerprint (ITDRF)
The goal here is to determine the optimal temperature for detecting this compound-induced stabilization of PfCRT.
-
Cell Culture and Treatment:
-
Culture chloroquine-resistant P. falciparum (e.g., W2 strain) to a parasitemia of 5-10%.
-
Harvest the parasites and prepare a suspension.
-
Aliquot the cell suspension into separate tubes. Treat with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate at 37°C for 1 hour to allow for drug uptake and target binding.[7]
-
-
Thermal Challenge:
-
Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler. This is the "melt curve" phase.
-
Immediately cool the samples to 4°C for 3 minutes to halt further denaturation.[7]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or sonication in a lysis buffer containing protease inhibitors.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).[8]
-
-
Detection and Analysis:
-
Carefully collect the supernatant.
-
Analyze the amount of soluble PfCRT in each sample using Western blotting with a specific anti-PfCRT antibody.
-
Quantify the band intensities. The temperature at which the difference in soluble PfCRT between the vehicle- and this compound-treated samples is maximal is the optimal temperature for the next step.
-
Part 2: Isothermal Dose-Response Curve
This part confirms the dose-dependent engagement of this compound with PfCRT.
-
Cell Treatment: Prepare cell suspensions as in Part 1, treating with a range of this compound concentrations.
-
Thermal Challenge: Heat all samples at the single optimal temperature determined from the ITDRF experiment for 3 minutes.[7]
-
Lysis, Fractionation, and Detection: Follow the same procedure as in Part 1 to quantify the amount of soluble PfCRT.
-
Data Analysis: Plot the amount of soluble PfCRT against the this compound concentration. A sigmoidal curve indicates specific, dose-dependent binding of this compound to PfCRT.
Causality and Self-Validation in CETSA
-
Why intact cells? Performing the initial binding in intact cells preserves the native protein conformation, post-translational modifications, and interactions with other cellular components, providing a more biologically relevant assessment than with purified proteins.[8]
-
Why a melt curve first? Every protein has a unique thermal stability profile. The initial melt curve is essential to identify the precise temperature at which PfCRT begins to unfold, as this is the point where ligand-induced stabilization will be most apparent.
-
The vehicle control is critical: The vehicle control establishes the baseline thermal stability of PfCRT in the absence of the drug. The "shift" in stability is always relative to this baseline, validating that the effect is due to this compound and not an artifact of the process.
-
Dose-response is non-negotiable: Observing a dose-dependent increase in protein stability provides strong evidence of a specific interaction, as opposed to non-specific or artifactual effects that would likely be independent of concentration.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Comparison with Alternative Verification Methods
While CETSA provides powerful evidence of direct target engagement, a comprehensive validation strategy benefits from orthogonal approaches. Here, we compare CETSA with two other common techniques: Affinity Chromatography and Yeast Two-Hybrid systems.
| Feature | Cellular Thermal Shift Assay (CETSA) | Affinity Chromatography | Yeast Two-Hybrid (Y2H) |
| Principle | Ligand-induced thermal stabilization of the target protein.[9] | Immobilized ligand captures binding partners from cell lysate.[12][13] | Small molecule disrupts a genetically engineered protein-protein interaction in yeast.[14][15] |
| Compound Modification | Not required.[10] | Required (immobilization linker).[16] | Not required, but the system indirectly tests for inhibition of a known interaction. |
| Cellular Context | Intact cells or lysate, highly physiological.[8] | Cell lysate (in vitro). | Heterologous system (yeast), less physiological.[17] |
| Primary Output | Confirmation of direct drug-target binding and dose-dependency. | Identification of potential binding proteins (direct and indirect).[18] | Identification of compounds that disrupt a specific protein-protein interaction. |
| Key Advantage | Measures target engagement in a native environment without altering the drug. | Can identify novel, unknown binding partners. | High-throughput screening capability for inhibitors of protein interactions.[17][19] |
| Key Limitation | Requires a specific antibody for detection (unless coupled with mass spec). | Risk of false positives from non-specific binding; linker may alter drug binding.[20] | Indirectly measures target engagement; many false positives/negatives are possible. |
| Application for this compound | Ideal for confirming direct binding to the hypothesized target, PfCRT. | Could be used to "fish" for other potential this compound targets in the parasite proteome. | Not directly applicable for primary target identification, but could be used if this compound was hypothesized to disrupt a PfCRT-partner protein interaction. |
Expanding the Horizon: Unbiased Proteome-Wide Approaches
For a truly comprehensive understanding, unbiased methods that survey the entire proteome for interactions with this compound are invaluable. Thermal Proteome Profiling (TPP) is an extension of CETSA that couples the thermal shift principle with quantitative mass spectrometry.[10][[“]][21] By analyzing the entire soluble proteome at different temperatures, TPP can simultaneously identify all proteins that are stabilized or destabilized by this compound, providing a complete on- and off-target profile in a single experiment.[[“]][22]
Conclusion
The independent verification of this compound's biological targets is a multi-faceted challenge that demands a rigorous, evidence-based approach. This guide proposes a robust primary workflow centered on the Cellular Thermal Shift Assay to confirm the hypothesized engagement with the P. falciparum chloroquine-resistance transporter, PfCRT. By understanding the causality behind each experimental step and complementing this primary method with orthogonal techniques like affinity chromatography and unbiased proteome-wide screens, researchers can build a compelling, self-validating case for this compound's mechanism of action. This foundational knowledge is indispensable for advancing this promising antimalarial candidate through the drug development pipeline.
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Wang, Y., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(10), 1143-1153. [Link]
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Zishiri, V. K., et al. (2011). A series of structurally simple chloroquine chemosensitizing dibemethin derivatives that inhibit chloroquine transport by PfCRT. European Journal of Medicinal Chemistry, 46(9), 4257-4263. [Link]
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A Strategic Guide to Profiling the Resistance of Dibemethine in Plasmodium falciparum
In the global fight against malaria, the emergence and spread of drug-resistant Plasmodium falciparum parasites pose a significant and persistent threat, potentially reversing decades of progress.[1][2] The development of novel antimalarial compounds is therefore critical, but must be accompanied by a rigorous assessment of their potential for resistance. This guide provides a comprehensive framework for characterizing the resistance profile of Dibemethine, a quinoline antimalarial demonstrating a dual-function mechanism that includes inhibition of hemozoin formation and the P. falciparum chloroquine-resistance transporter (PfCRT).[3]
This document is intended for researchers, scientists, and drug development professionals. It outlines a multi-faceted approach, from foundational in vitro susceptibility testing to advanced molecular and genomic analyses, to build a robust understanding of how P. falciparum may develop resistance to this promising compound.
Foundational In Vitro Susceptibility Profiling
The initial step in assessing the resistance profile of this compound is to determine its baseline activity against a diverse panel of P. falciparum strains. This panel should include both drug-sensitive laboratory strains and well-characterized drug-resistant field isolates. This approach allows for the early identification of potential cross-resistance with existing antimalarials.[4]
Comparative Analysis of In Vitro Susceptibility Assays
Two widely used and robust methods for determining the 50% inhibitory concentration (IC50) of antimalarial compounds are the SYBR Green I-based fluorescence assay and the parasite lactate dehydrogenase (pLDH) assay.[5][6][7]
| Assay | Principle | Advantages | Considerations |
| SYBR Green I Assay | Measures the proliferation of parasites by quantifying the amount of parasitic DNA, which binds to the fluorescent dye SYBR Green I.[5][8][9] | High-throughput, cost-effective, and does not require the use of radioisotopes.[8][10] | Can be influenced by compounds that interfere with DNA synthesis or have fluorescent properties. |
| pLDH Assay | Measures the activity of parasite-specific lactate dehydrogenase, an enzyme essential for anaerobic glycolysis in P. falciparum.[6][7][11] | Highly specific for viable parasites and can be used for both asexual and gametocyte stages.[6][11][12] | May be less sensitive than DNA-based assays for low parasitemia levels. |
Hypothetical IC50 Data for this compound and Comparator Drugs (nM)
| P. falciparum Strain | Resistance Profile | This compound | Chloroquine | Artemisinin | Piperaquine |
| 3D7 | Sensitive | 15 | 20 | 5 | 10 |
| Dd2 | Chloroquine-R, Pyrimethamine-R | 18 | 350 | 6 | 12 |
| K1 | Chloroquine-R, Sulfadoxine-R, Pyrimethamine-R | 16 | 400 | 5.5 | 11 |
| IPC 5202 | Artemisinin-R (Kelch13 C580Y) | 17 | 25 | 25 | 15 |
| PL7 | Piperaquine-R (plasmepsin 2/3 amplification) | 20 | 30 | 7 | 150 |
This table presents hypothetical data to illustrate how results would be interpreted. The low variation in this compound's IC50 across strains with different resistance profiles would suggest a novel mechanism of action and a lack of pre-existing cross-resistance.
In Vitro Selection of this compound-Resistant Parasites
A critical component of resistance profiling is to proactively generate resistant parasites in the laboratory. This allows for the study of resistance mechanisms before they emerge in the field.[13][14] The standard approach involves continuous drug pressure on a susceptible parasite line over an extended period.[15][16]
Protocol for In Vitro Resistance Selection
-
Initiation: Start with a culture of a drug-sensitive P. falciparum strain (e.g., 3D7 or Dd2) at a high parasite density.
-
Drug Pressure: Expose the parasite culture to a concentration of this compound equivalent to 2-3 times the IC90.[16]
-
Monitoring: Monitor the parasite culture for recrudescence (reappearance of parasites). This may take several weeks to months.[15]
-
Cloning: Once a resistant parasite line is established, isolate single parasite clones by limiting dilution.
-
Phenotypic Characterization: Determine the IC50 of the resistant clones to this compound and a panel of other antimalarial drugs to assess the degree of resistance and any cross-resistance patterns.
Workflow for the in vitro selection of this compound-resistant P. falciparum.
Molecular Characterization of Resistance
Once resistant parasite lines have been generated, the next crucial step is to identify the genetic basis of resistance. Whole-genome sequencing (WGS) is a powerful tool for this purpose, allowing for the identification of single nucleotide polymorphisms (SNPs), insertions/deletions (indels), and copy number variations (CNVs) that may be associated with the resistant phenotype.[17][18][19]
Comparative Genomic Analysis Workflow
-
DNA Extraction: Extract high-quality genomic DNA from both the parental (sensitive) and the selected resistant parasite lines.
-
Whole-Genome Sequencing: Perform deep sequencing of the parasite genomes using a platform such as Illumina or Nanopore.[20]
-
Bioinformatic Analysis:
-
Align the sequencing reads to the P. falciparum 3D7 reference genome.
-
Identify genetic variations (SNPs, indels, CNVs) that are unique to the resistant lines.
-
Prioritize non-synonymous mutations in coding regions and changes in genes known to be involved in drug transport or metabolism.
-
-
Target Validation: Once candidate resistance markers are identified, their role in conferring resistance should be validated using reverse genetics techniques such as CRISPR/Cas9-mediated gene editing.[13]
Workflow for identifying molecular markers of this compound resistance.
Cross-Resistance and Collateral Sensitivity Studies
Understanding the potential for cross-resistance between this compound and other antimalarials is vital for predicting its clinical utility and for designing effective combination therapies.[4][21] Conversely, the identification of collateral sensitivity, where resistance to one drug increases susceptibility to another, can open up new therapeutic strategies.
Experimental Design for Cross-Resistance Profiling
Using the newly generated this compound-resistant parasite lines, perform in vitro susceptibility assays with a broad panel of antimalarial drugs, including:
-
Quinolines: Chloroquine, Amodiaquine, Piperaquine, Mefloquine, Quinine[22][23]
-
Artemisinin derivatives: Dihydroartemisinin, Artesunate[24]
-
Antifolates: Pyrimethamine, Sulfadoxine[25]
-
Other classes: Atovaquone, Lumefantrine[23]
Hypothetical Cross-Resistance Data for a this compound-Resistant Line (Fold-change in IC50 relative to parental strain)
| Drug | Fold-Change in IC50 | Interpretation |
| This compound | >10x | Resistance confirmed |
| Chloroquine | 1.2x | No significant cross-resistance |
| Piperaquine | 0.9x | No cross-resistance |
| Artemisinin | 1.1x | No cross-resistance |
| Mefloquine | 0.4x | Potential collateral sensitivity |
This hypothetical data suggests that the mechanism of resistance to this compound is specific and does not confer resistance to other major classes of antimalarials. The potential collateral sensitivity to mefloquine would warrant further investigation.
Conclusion and Future Directions
The comprehensive assessment of this compound's resistance profile is a crucial step in its development as a next-generation antimalarial. The multi-pronged approach outlined in this guide, combining in vitro susceptibility testing, selection of resistant parasites, and advanced molecular characterization, will provide a robust understanding of its potential vulnerabilities.
Given that this compound has been shown to inhibit PfCRT, a key determinant of chloroquine resistance, it will be particularly important to investigate any mutations in the pfcrt gene in the selected resistant lines.[3][26][27] Furthermore, monitoring for molecular markers of resistance in clinical isolates from ongoing and future clinical trials will be essential to ensure the long-term efficacy of this promising antimalarial candidate.[28][29]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Dibemethine
As a Senior Application Scientist, my objective extends beyond the point of sale; it is to ensure that our partners in research and development can utilize our compounds with the highest degree of safety and efficacy. This guide provides a comprehensive, field-tested framework for the proper disposal of Dibemethine (CAS 102-05-6). The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and maintain environmental integrity. In the absence of exhaustive public toxicological data for many research chemicals, we will adhere to the precautionary principle, treating this compound as a hazardous substance requiring meticulous handling from acquisition to disposal.
Hazard Assessment and Characterization
A foundational understanding of a compound's properties is critical for safe handling. This compound is a tertiary amine used as a versatile chemical intermediate, notably in organic synthesis and research into antimalarial drug development.[1][2] While specific toxicity data is not extensively documented in public literature, its chemical class suggests potential hazards that must be respected.
Causality Behind Precaution: Tertiary amines as a class can be corrosive, irritant, and may possess significant biological activity. Without comprehensive data to the contrary, we must assume this compound waste is hazardous and handle it accordingly. This approach forms the basis of a self-validating safety system: by treating the unknown with caution, we mitigate unforeseen risks.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 102-05-6 | [1][3][4] |
| Molecular Formula | C₁₅H₁₇N | [1][3][5] |
| Molecular Weight | 211.30 g/mol | [1][2][3] |
| Appearance | Solid powder | [2] |
| Melting Point | ~50 °C | [1][2][4] |
| Boiling Point | ~304-305 °C | [1][2][4] |
| Density | ~0.996 g/cm³ |[1][2] |
Core Principles of this compound Waste Management
The disposal of chemical waste is governed by stringent regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" responsibility for hazardous waste.[6][7] This means the generator is perpetually responsible for the waste they create.
-
Waste Minimization: Before beginning any procedure, design your experiment to use the minimum amount of this compound necessary to achieve your scientific objective.[8]
-
Prohibition of Improper Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste bins.[6][7][9] This practice can lead to environmental contamination and places an undue burden on wastewater treatment facilities not designed to handle such bioactive compounds.
-
Institutional Protocol: This guide provides a universal framework. However, you must always operate in accordance with the specific chemical hygiene plan and waste disposal procedures established by your institution's Environmental Health & Safety (EH&S) department.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to managing this compound waste from the point of generation to its final collection.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form, ensure you are wearing appropriate PPE. The choice of PPE is your first line of defense against exposure.
-
Eye Protection: Wear tightly fitting safety goggles with side shields.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is mandatory. For operations with a higher risk of splashing, consider an impervious apron.
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[10][11]
-
Dedicated Waste Stream: Establish a dedicated hazardous waste container specifically for this compound waste.
-
Incompatibility: this compound is a tertiary amine and is therefore basic. Do not mix this compound waste with acidic waste streams. This can cause a violent exothermic reaction. Keep it segregated from strong oxidizing agents.[11]
-
Waste Forms:
-
Solid Waste: Collect unused this compound powder, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) in a designated solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a dedicated liquid waste container. Note the solvent used (e.g., DMSO, ethanol) on the label, as this is critical for the final disposal process.
-
Step 3: Container Selection and Labeling
Waste containers must be appropriate for the type of waste and clearly communicate their contents and associated hazards.[6][8]
-
Container Choice: Use chemically compatible containers, typically high-density polyethylene (HDPE) or amber glass bottles for liquids, with secure, screw-on caps.[8][10][11] Ensure the container is free of damage and does not leak.
-
Labeling: This is a critical control point. Every waste container must be labeled immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" (and any solvents present).
-
An accurate estimation of the concentration of each component.
-
Relevant hazard pictograms (e.g., irritant, toxic, depending on institutional assessment).
-
The name and contact information of the generating researcher/laboratory.[10]
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation in a designated SAA while awaiting pickup.[8][11]
-
Location: The SAA must be in the same room where the waste is generated.
-
Containment: Keep waste containers within a secondary containment bin to control potential leaks.
-
Closure: Waste containers must be kept tightly sealed at all times, except when you are actively adding waste.[7][8] This prevents the release of vapors and protects the lab environment.
-
Volume Limits: Be aware of institutional and regulatory limits for waste accumulation in an SAA (typically 55 gallons total, but only 1 quart for acutely hazardous "P-listed" wastes).[8]
Step 5: Arranging for Final Disposal
The final step is to transfer custody of the waste to your institution's trained professionals.
-
Contact EH&S: Once your waste container is full (typically ~80% capacity to allow for expansion) or you have finished the project, contact your EH&S department to schedule a waste pickup.[8][9]
-
Disposal Method: The most common and effective disposal method for organic compounds like this compound is high-temperature incineration at a licensed hazardous waste facility.[12] This process ensures the complete destruction of the molecule, rendering it environmentally harmless.
Protocol for Contaminated Materials & Empty Containers
Properly managing contaminated items is essential to ensure a safe and compliant laboratory.
-
Contaminated Labware (Non-disposable): Glassware or other equipment that has come into contact with this compound should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected and disposed of as hazardous liquid this compound waste. Subsequent rinses can then follow standard labware cleaning procedures.
-
Empty Stock Containers: An empty container that held this compound must still be treated as hazardous waste. It must be "triple-rinsed" with a suitable solvent.[9]
-
Add a small amount of solvent (e.g., ~10% of the container's volume).
-
Secure the cap and rinse the interior surfaces thoroughly.
-
Empty the rinseate into your hazardous liquid this compound waste container.
-
Repeat this process two more times.
-
After the third rinse, deface or remove the original label, and dispose of the container as instructed by your EH&S department (which may be as regular glass or plastic waste).[9][10]
-
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Ventilate: Ensure the area is well-ventilated, preferably by performing cleanup within a chemical fume hood if the spill is contained there.
-
Contain: Use a chemical spill kit with an appropriate absorbent (e.g., vermiculite or a universal absorbent pad) to surround and cover the spill.
-
Collect: Carefully collect the absorbent material and any contaminated debris using non-sparking tools and place it into a new, designated hazardous waste container.
-
Label and Dispose: Label the container as "Spill Debris containing this compound" and manage it as hazardous solid waste according to the protocols above.
Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the safe disposal of this compound waste.
Caption: Decision workflow for proper this compound waste management.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
This compound | CAS#:102-05-6. Chemsrc. [Link]
-
This compound (CAS 102-05-6) - Chemical & Physical Properties. Cheméo. [Link]
-
This compound (CAS 102-05-6): Properties, Uses, and Sourcing for Chemical Manufacturers. Autech Industry Co.,Limited. [Link]
-
This compound. GSRS. [Link]
-
Procedures for Disposal of Hazardous Waste. The University of Texas at Austin. [Link]
-
Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]
Sources
- 1. This compound | 102-05-6 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CAS#:102-05-6 | Chemsrc [chemsrc.com]
- 4. This compound CAS#: 102-05-6 [m.chemicalbook.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. mtu.edu [mtu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. benchchem.com [benchchem.com]
Comprehensive Guide to Personal Protective Equipment (PPE) for Handling Dibemethine
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Dibemethine. Given that this compound is a biologically active molecule with an uncharacterized toxicological profile, a conservative approach grounded in the principles of handling potent compounds is mandatory.[1][2] This document outlines the necessary personal protective equipment (PPE), procedural workflows, and disposal plans to ensure operator safety and prevent environmental contamination.
The Precautionary Principle: A Hazard Assessment of this compound
A thorough hazard assessment is the foundation of any laboratory safety protocol.[3] For this compound, comprehensive toxicological data, including an established Occupational Exposure Limit (OEL), is not publicly available. The compound is known to be active against Plasmodium falciparum, confirming its biological activity.[1][2] In the absence of detailed safety data, we must operate under the precautionary principle, treating this compound as a potent compound with the potential for adverse health effects upon exposure.
The primary routes of potential exposure in a laboratory setting are inhalation of airborne particles, dermal (skin) contact, and ocular (eye) contact.[4] Therefore, the core objective of our safety protocol is to establish a multi-layered defense that minimizes these risks through a combination of engineering controls and appropriate PPE.
Table 1: Known Properties and Data Gaps for this compound
| Property | Data | Implication for Handling |
| Molecular Formula | C₁₅H₁₇N[1][5] | Standard organic compound handling procedures apply. |
| Physical State | Solid at room temperature (Melting Point ~50°C)[1][6] | Poses a risk of aerosolization, especially when weighing or transferring powder. |
| Biological Activity | Active against chloroquine-resistant P. falciparum[1][2] | Confirms the compound is biologically active and must be treated as potentially hazardous. |
| Toxicology Data | Not thoroughly investigated; no established OEL | CRITICAL: Requires handling as a potent compound using stringent containment and PPE. |
Core Directive: Selecting the Right PPE Ensemble
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following recommendations represent a baseline for handling this compound in solid and solution forms.
Hand Protection: The First Line of Defense
Direct skin contact is a primary route of exposure. Double-gloving is mandatory for all handling activities, including compounding, administration, and disposal.[7]
-
Inner Gloves: One pair of nitrile gloves should be worn under the cuff of the lab gown.
-
Outer Gloves: A second pair of chemical-resistant nitrile gloves should be worn over the cuff of the gown. This creates a secure seal.[7]
-
Rationale: The outer glove bears the primary contamination. It can be removed and replaced if compromised or after completing a task, minimizing the risk of contaminating the inner glove and skin. Gloves should be changed immediately if torn or known to be contaminated.[7]
Body Protection: Preventing Dermal Absorption
Standard cotton lab coats are insufficient as they can absorb chemical spills.
-
Recommended Garment: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs is required.[7]
-
Rationale: This type of gown prevents penetration of the chemical in case of a spill and minimizes the risk of carrying contamination outside of the designated work area. The tight cuffs ensure a secure interface with your gloves.
Eye and Face Protection: Shielding from Splashes and Aerosols
This compound powder can easily become airborne, and solutions can splash during transfer.
-
Minimum Requirement: Tightly fitting safety goggles with side shields are mandatory.[8]
-
Enhanced Protection: For tasks with a higher risk of splashing (e.g., handling larger volumes or during vigorous mixing), a full-face shield should be worn in addition to safety goggles.[9]
-
Rationale: This combination protects the sensitive mucous membranes of the eyes from both direct liquid splashes and airborne particulates.
Respiratory Protection: A Risk-Based Approach
Protecting against the inhalation of potent compounds is critical. The choice of respiratory protection depends on the specific procedure and the effectiveness of engineering controls.
-
In a Certified Chemical Fume Hood: For handling small quantities of this compound powder (e.g., weighing milligrams), an N95 or higher-rated respirator is the minimum requirement.
-
Outside of a Fume Hood or for High-Energy Operations: For tasks that may generate significant aerosols (e.g., sonicating, vortexing, or handling larger quantities of powder), a Powered Air-Purifying Respirator (PAPR) is strongly recommended.[10]
-
Rationale: A PAPR provides a higher protection factor than a standard respirator and reduces the risk of inhaling fine particles that may not be fully contained by general ventilation.[10]
Operational Plan: PPE Donning and Doffing Procedures
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. Follow this procedure meticulously.
Table 2: Step-by-Step PPE Donning and Doffing Protocol
| Step | Donning (Putting On) | Doffing (Taking Off) | Rationale |
| 1 | Perform hand hygiene. | Remove outer gloves. Grasp the outside of one glove with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. | The outer gloves are considered the most contaminated item. Removing them first prevents the contamination of other surfaces. |
| 2 | Put on disposable gown. | Remove the gown. Unfasten the gown. Peel it away from the neck and shoulders, touching only the inside. Turn the gown inside out as you remove it and fold or roll it into a bundle. | The front of the gown is considered contaminated. Touching only the inside prevents contact with the hazardous material. |
| 3 | Put on N95 respirator or PAPR hood. | Exit the immediate work area. | Perform this step outside the immediate handling area to prevent re-aerosolization of contaminants. |
| 4 | Put on safety goggles and/or face shield. | Remove face shield or goggles from the back by lifting the headband. | The front of the goggles or face shield is considered contaminated. |
| 5 | Put on inner gloves. | Remove respirator. | Avoid touching the front of the respirator. |
| 6 | Put on outer gloves, ensuring cuffs are over the gown sleeves. | Remove inner gloves using the same technique as in Step 1. | The final step in removing potentially contaminated items. |
| 7 | Visually inspect for any breaches before entering the work area. | Perform thorough hand hygiene with soap and water. | The final, critical step to remove any residual contamination. |
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Sources
- 1. This compound | 102-05-6 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. ashp.org [ashp.org]
- 4. agnopharma.com [agnopharma.com]
- 5. This compound | CAS#:102-05-6 | Chemsrc [chemsrc.com]
- 6. This compound CAS#: 102-05-6 [m.chemicalbook.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. benchchem.com [benchchem.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
